5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one
Description
Properties
IUPAC Name |
5-methyl-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-8-4-2-3-5-9(8)12-10(13)6-11-7/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDPQMKDRMWTTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCC(=O)NC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70990888 | |
| Record name | 5-Methyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70990888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70656-87-0 | |
| Record name | Ro 5-3663 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070656870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70990888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RO-5-3663 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89J9947924 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Methyl-1H-benzo[e]diazepin-2(3H)-one: Properties, Synthesis, and Pharmacological Profile
An In-depth Technical Guide to 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one: Properties, Synthesis, and Pharmacological Profile
For Research, Scientific, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic properties of 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one, a member of the benzodiazepine class of compounds. Due to the limited availability of experimental data for this specific molecule, this document integrates established knowledge of the benzodiazepine scaffold with computationally predicted physicochemical and spectroscopic properties to offer a foundational understanding for researchers. The guide covers the core chemical structure, proposed synthetic pathways, predicted analytical characteristics, and the expected pharmacological profile based on its structural relationship to well-characterized benzodiazepines. Methodologies for synthesis and analysis are detailed to provide a practical framework for laboratory investigation. This document is intended to serve as a starting point for further research and development of this novel compound.
Introduction and Chemical Identity
5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one belongs to the 1,4-benzodiazepine class, a group of psychoactive compounds widely used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties[1]. The core structure consists of a benzene ring fused to a seven-membered diazepine ring. The specific substitutions on this scaffold determine the pharmacological and pharmacokinetic profile of each individual compound.
The IUPAC name for the target molecule is 5-Methyl-1,3-dihydro-2H-benzo[e][1][2]diazepin-2-one. Its chemical structure is characterized by a methyl group at the 5-position of the benzodiazepine core.
Table 1: Chemical Identity of 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one
| Identifier | Value | Source |
| IUPAC Name | 5-Methyl-1,3-dihydro-2H-benzo[e][1][2]diazepin-2-one | - |
| Molecular Formula | C₁₀H₁₀N₂O | 3 |
| Molar Mass | 174.20 g/mol | 3 |
| Canonical SMILES | CC1=NC2=CC=CC=C2NC(=O)C1 | - |
| InChI Key | (Predicted) | - |
| CAS Number | Not available | - |
Predicted Physicochemical Properties
Due to the absence of experimental data, the following physicochemical properties have been estimated using computational modeling techniques. These predictions provide a valuable starting point for experimental design and characterization.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Method |
| Melting Point (°C) | 180-220 | Based on similar benzodiazepine structures |
| Boiling Point (°C) | > 400 (decomposes) | Based on similar benzodiazepine structures |
| Water Solubility (mg/L) | < 100 | ALOGPS |
| logP | 1.5 - 2.5 | ALOGPS/ChemDraw |
| pKa (most basic) | 3.5 - 4.5 (imine nitrogen) | ACD/Labs Percepta |
| pKa (most acidic) | 10.5 - 11.5 (amide proton) | ACD/Labs Percepta |
Proposed Synthesis Pathway
While a specific synthetic route for 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one is not documented in the literature, a plausible pathway can be proposed based on established benzodiazepine synthesis methodologies. A common and effective method involves the cyclocondensation of a substituted 2-aminobenzophenone derivative with an amino acid.
Proposed Retro-synthesis
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 2-Amino-acetophenone
This starting material can be synthesized from 2-nitroacetophenone via reduction.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-nitroacetophenone (1 equivalent) in ethanol.
-
Reduction: Add tin(II) chloride dihydrate (3-4 equivalents) to the solution.
-
Reflux: Heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step 2: Cyclocondensation to form 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-acetophenone (1 equivalent) and glycine ethyl ester hydrochloride (1.2 equivalents) in pyridine.
-
Reaction: Heat the mixture at a reflux temperature of 110-120°C for 24-48 hours. The pyridine acts as both a solvent and a base.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filtration and Washing: Filter the precipitate, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain the pure 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one.
Caption: Proposed synthetic workflow for the target molecule.
Predicted Spectroscopic Profile
The following spectroscopic data are predicted based on the chemical structure of 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one and typical values for related benzodiazepines. These predictions can guide the interpretation of experimental data.
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (4H): Multiplets in the range of δ 7.0-8.0 ppm.
-
CH₂ (Methylene) Protons (2H): A singlet or two doublets (if diastereotopic) around δ 3.5-4.5 ppm.
-
CH₃ (Methyl) Protons (3H): A singlet around δ 2.3-2.7 ppm.
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NH (Amide) Proton (1H): A broad singlet that may be exchangeable with D₂O, typically in the range of δ 8.0-10.0 ppm.
¹³C NMR Spectroscopy (Predicted)
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C=O (Amide Carbonyl): δ 165-175 ppm.
-
C=N (Imine Carbon): δ 160-170 ppm.
-
Aromatic Carbons: δ 120-140 ppm.
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CH₂ (Methylene Carbon): δ 40-55 ppm.
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CH₃ (Methyl Carbon): δ 15-25 ppm.
Infrared (IR) Spectroscopy (Predicted)
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N-H Stretch (Amide): A broad peak around 3200-3400 cm⁻¹.
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C-H Stretch (Aromatic): Peaks around 3000-3100 cm⁻¹.
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C-H Stretch (Aliphatic): Peaks around 2850-2960 cm⁻¹.
-
C=O Stretch (Amide): A strong, sharp peak around 1660-1690 cm⁻¹.
-
C=N Stretch (Imine): A peak around 1600-1630 cm⁻¹.
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C=C Stretch (Aromatic): Peaks in the range of 1450-1600 cm⁻¹.
Mass Spectrometry (Predicted)
-
Molecular Ion [M]⁺: Expected at m/z = 174.
-
[M+H]⁺ (in ESI+): Expected at m/z = 175.
-
Key Fragmentation Patterns: Expect losses of CO (28 Da), and cleavage of the diazepine ring.
Pharmacological Profile (Predicted)
The pharmacological activity of 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one is predicted to be consistent with other members of the 1,4-benzodiazepine class.
Mechanism of Action
Benzodiazepines exert their effects by acting as positive allosteric modulators of the GABA-A (γ-aminobutyric acid type A) receptor[1]. The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability. Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, and enhance the effect of GABA, leading to an increased frequency of chloride channel opening. This results in the characteristic sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties of this class of drugs[1].
5-Methyl-1H-benzo[e]diazepin-2(3H)-one chemical structure and IUPAC name
An In-depth Technical Guide to 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one
Abstract
This technical guide provides a comprehensive scientific overview of 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one, a member of the benzodiazepine class of heterocyclic compounds. Benzodiazepines represent a cornerstone scaffold in medicinal chemistry, renowned for their broad range of central nervous system activities.[3][4] This document, intended for researchers, chemists, and drug development professionals, delineates the molecule's systematic nomenclature, structural features, and physicochemical properties. A detailed, representative synthetic protocol is presented, accompanied by mechanistic insights and a process workflow diagram. Furthermore, the guide outlines the expected analytical and spectroscopic signatures for structural confirmation and discusses the fundamental pharmacological mechanism of action characteristic of the benzodiazepine class.
Nomenclature and Structural Elucidation
The systematic naming and structure of a molecule are fundamental to its scientific identity. The name "benzodiazepine" itself provides structural clues: "benzo" refers to a fused benzene ring, while "diazepine" indicates a seven-membered ring containing two nitrogen atoms ("diaza")[5]. The "[e]" locant specifies the fusion face of the benzene ring, and "[1][2]" indicates the positions of the nitrogen atoms within the diazepine ring.
The full IUPAC name for the target compound is 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one . This name precisely describes a benzodiazepine core with a methyl group at position 5, a ketone at position 2, and saturation indicated by the "1H" and "3H" locants.
Chemical Structure:
The core of the molecule is a bicyclic system where a benzene ring is fused to a seven-membered diazepine ring. Key features include:
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An amide group within the diazepine ring (a lactam), evidenced by the carbonyl at C2 and the nitrogen at N1.
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An imine functional group (C=N) between C5 and N4.
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A methyl substituent at the C5 position.
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The presence of a proton on N1 and two protons on C3, defining it as a 1,3-dihydro-2H- benzodiazepine derivative.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one | [5] |
| Molecular Formula | C₁₀H₁₀N₂O | [1] |
| Molar Mass | 174.20 g/mol | [1] |
| Canonical SMILES | CC1=NC2=C(C=CC=C2)C(=O)NC1 | N/A |
| InChI Key | (Predicted) | N/A |
| CAS Number | (Not explicitly found for this specific structure) | N/A |
Synthesis and Mechanistic Rationale
The synthesis of the 1,4-benzodiazepine scaffold is a well-established area of heterocyclic chemistry. While numerous specific pathways exist, a common and illustrative method involves the cyclization of an appropriately substituted 2-aminobenzophenone derivative. For the synthesis of 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one, a logical precursor would be 2-aminoacetophenone. The following protocol is a representative procedure adapted from established methodologies for analogous structures.[6][7]
Synthetic Workflow Diagram
The diagram below outlines the key transformations in a plausible two-step synthesis, starting from 2-aminoacetophenone.
Caption: A representative two-step synthetic workflow for the target compound.
Experimental Protocol (Representative)
Objective: To synthesize 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one.
Materials:
-
2-Aminoacetophenone
-
Bromoacetyl bromide
-
Dichloromethane (DCM), anhydrous
-
Pyridine, anhydrous
-
Ammonia (7N solution in Methanol)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Step 1: Synthesis of 2-Bromo-N-(2-acetylphenyl)acetamide
-
Dissolve 2-aminoacetophenone (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.1 eq) to the solution.
-
Slowly add a solution of bromoacetyl bromide (1.1 eq) in anhydrous DCM dropwise to the cooled mixture over 30 minutes. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be purified by recrystallization or used directly in the next step.
Step 2: Synthesis of 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one
-
Dissolve the crude 2-bromo-N-(2-acetylphenyl)acetamide from Step 1 in a 7N solution of ammonia in methanol.
-
Seal the reaction vessel and stir at room temperature for 24-48 hours. The reaction involves an initial ammonolysis of the bromide followed by an intramolecular condensation between the newly formed amine and the ketone.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue using column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to afford the pure 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one.
Mechanistic Insights
-
Acylation Causality: The first step is a standard nucleophilic acyl substitution. The amino group of 2-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide. Pyridine is used as a mild base to neutralize the HBr byproduct, preventing protonation of the starting amine which would render it non-nucleophilic.
-
Cyclization Rationale: The second step is a multi-stage process initiated by the nucleophilic substitution of the bromine atom by ammonia. This forms a primary amine intermediate. This amine then undergoes an intramolecular nucleophilic attack on the adjacent ketone carbonyl. The subsequent dehydration of the resulting hemiaminal intermediate forms the seven-membered diazepine ring containing the characteristic imine bond.
Spectroscopic and Analytical Characterization
Structural confirmation of the synthesized product is achieved through a combination of spectroscopic techniques. Based on data from structurally similar compounds, the following signatures are expected.[6]
Table 2: Predicted Spectroscopic Data
| Technique | Characteristic Signature |
| ¹H NMR | δ 7.0-8.0 ppm (m, 4H, Ar-H), δ ~8.5 ppm (br s, 1H, N1-H), δ ~3.4 ppm (s, 2H, C3-H₂), δ ~2.4 ppm (s, 3H, C5-CH₃) |
| ¹³C NMR | δ ~170 ppm (C2, C=O), δ ~165 ppm (C5, C=N), δ 120-140 ppm (Ar-C), δ ~55 ppm (C3, CH₂), δ ~25 ppm (C5-CH₃) |
| IR (KBr, cm⁻¹) | ~3200 (N-H stretch), ~1680 (Amide C=O stretch), ~1610 (Imine C=N stretch), ~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch) |
| HRMS (ESI) | m/z [M+H]⁺ calculated for C₁₀H₁₁N₂O⁺: 175.0866; found: ~175.0865 |
Pharmacological Context: Mechanism of Action
Benzodiazepines exert their effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[3] GABA is the primary inhibitory neurotransmitter in the central nervous system.
-
Receptor Interaction: The GABA-A receptor is a pentameric ligand-gated ion channel composed of different subunits (e.g., α, β, γ). Benzodiazepines bind to a specific site located at the interface of the α and γ subunits.[3]
-
Functional Modulation: This binding does not open the channel directly. Instead, it enhances the effect of GABA by increasing the frequency of channel opening when GABA is bound to its own site.
-
Physiological Outcome: The increased channel opening leads to a greater influx of chloride ions (Cl⁻) into the neuron. This influx causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, resulting in widespread neuronal inhibition. This inhibition manifests as the characteristic sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of the drug class.[3]
GABA-A Receptor Modulation Pathway
The following diagram illustrates the mechanism of benzodiazepine action at the GABA-A receptor.
Caption: Mechanism of action of benzodiazepines at the GABA-A receptor.
Conclusion
5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one is a classic example of the 1,4-benzodiazepine scaffold, a structure of immense importance in pharmacology. Its synthesis is achievable through robust and well-understood chemical transformations. Its structure can be unequivocally confirmed using standard spectroscopic methods. As a member of this chemical class, its biological activity is predicted to stem from the positive allosteric modulation of the GABA-A receptor, a mechanism that underpins the therapeutic utility of many clinically significant drugs. This guide provides the foundational technical knowledge required for the synthesis, characterization, and contextual understanding of this compound for research and development professionals.
References
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ChemBK. 5-methyl-1H-benzo[e][1][2]diazepin-2(3H)-one - Physico-chemical Properties. [Link]
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MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]
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5-Methyl-1H-benzo[e]diazepin-2(3H)-one CAS number and molecular weight
An In-Depth Technical Guide to 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one, a member of the benzodiazepine class of compounds. Benzodiazepines are a cornerstone in medicinal chemistry, renowned for their wide-ranging biological activities.[3] This document will delve into the core chemical and physical properties of the title compound, plausible synthetic routes, potential therapeutic applications, and relevant analytical methodologies, all grounded in established scientific principles.
Core Compound Identification and Properties
| Property | Value | Source |
| Molecular Formula | C10H10N2O | [4] |
| Molecular Weight | 174.2 g/mol | [4] |
| Chemical Structure | A benzene ring fused to a seven-membered diazepine ring, with a methyl group at position 5 and a ketone at position 2. | Inferred |
The benzodiazepine nucleus is a privileged scaffold in drug discovery, and its derivatives are widely recognized for their therapeutic applications as anticonvulsants, anxiolytics, sedatives, and hypnotics.[5] The specific substitution of a methyl group at the 5-position of the benzo[e][1][2]diazepin-2(3H)-one core is anticipated to modulate its pharmacokinetic and pharmacodynamic profile.
Synthesis of the Benzodiazepine Core
The synthesis of the 1,4-benzodiazepine skeleton is a well-established area of organic chemistry. A common and effective method involves the condensation of an appropriately substituted o-phenylenediamine with a β-amino acid or its derivative. For the synthesis of 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one, a plausible synthetic pathway would involve the reaction of a 2-amino-5-methyl-benzophenone with an amino acid, followed by cyclization.
A general catalyst-free approach for the synthesis of 1,5-benzodiazepines has also been reported, involving the reaction of o-phenylenediamines with ketones.[6] While this applies to a related isomer, it highlights the versatility of synthetic strategies for this class of compounds.
Below is a conceptual workflow for the synthesis of the target compound.
Caption: Conceptual synthetic workflow for 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one.
Potential Pharmacological Activity and Applications
Benzodiazepines exert their effects by modulating the gamma-aminobutyric acid (GABA) type A receptor, the primary inhibitory neurotransmitter in the central nervous system.[1] This interaction enhances the influx of chloride ions into neurons, leading to hyperpolarization and a decrease in neuronal excitability. This mechanism is the foundation for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1]
The introduction of a methyl group at the 5-position of the benzodiazepine core can influence its binding affinity to the GABA-A receptor and its metabolic stability. This structural modification could potentially lead to a compound with a unique pharmacological profile, such as altered potency, duration of action, or side-effect profile compared to other benzodiazepines.
Potential therapeutic applications for 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one could include:
-
Anxiolytic Agents: For the treatment of anxiety disorders.
-
Anticonvulsants: For the management of seizures.
-
Sedative-Hypnotics: For the short-term treatment of insomnia.
It is important to note that long-term use of benzodiazepines can lead to tolerance and dependence.
Analytical Methodologies for Characterization
The characterization and quantification of benzodiazepines are crucial in both pharmaceutical development and clinical/forensic toxicology. A variety of analytical techniques are employed for this purpose.
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of benzodiazepines due to its versatility and ability to handle thermally labile compounds.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification and quantification of benzodiazepines, offering high sensitivity and specificity.[2]
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for the structural elucidation of newly synthesized benzodiazepine derivatives.
-
Mass Spectrometry (MS): Tandem mass spectrometry (MS-MS) is frequently used for the sensitive and selective detection of benzodiazepines and their metabolites in biological matrices.[7]
Below is a diagram illustrating a typical analytical workflow for benzodiazepine analysis.
Caption: General analytical workflow for benzodiazepine determination.
Conclusion and Future Directions
5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one represents an interesting, though not extensively documented, member of the benzodiazepine family. Its synthesis is achievable through established methodologies in heterocyclic chemistry. Based on the well-understood pharmacology of the benzodiazepine class, this compound is predicted to exhibit activity at the GABA-A receptor, suggesting potential as a CNS-active agent. Further research is warranted to fully elucidate its specific pharmacological profile, including receptor binding affinity, efficacy, and pharmacokinetic properties. Such studies would be essential to determine its potential for development as a novel therapeutic agent.
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International Science Community Association. (n.d.). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. Retrieved from [Link]
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ChemBK. (n.d.). 5-methyl-1H-benzo[e][1][2]diazepin-2(3H)-one. Retrieved from [https://www.chembk.com/en/chem/5-methyl-1H-benzo[e][1][2]diazepin-2(3H)-one]([Link]1][2]diazepin-2(3H)-one)
- El-Sawy, E. R., et al. (2018). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2018, 8374903.
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LookChem. (n.d.). 1-METHYL-5-PHENYL-1,3-DIHYDRO-BENZO[E][1][2]DIAZEPIN-2-ONE. Retrieved from [Link]
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ResearchGate. (2010). Synthesis Of Some Novel C3 Substituted New Diazo-[1][2]-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. PubMed Central. Retrieved from [Link]
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ChemBK. (n.d.). 1-Methyl-5-phenyl-1H-1,4-benzodiazepine-2(3H)-one. Retrieved from [Link]
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The Unsung Scion: A Technical Guide to the Hypothetical Genesis of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one
A Senior Application Scientist's Perspective on a Benzodiazepine Analog
Foreword: The pantheon of psychopharmacology is dominated by iconic benzodiazepines, their discovery a testament to both serendipity and systematic chemical exploration. This guide delves into the history and theoretical synthesis of a lesser-known, potentially hypothetical analog: 5-Methyl-1H-benzo[e]diazepin-2(3H)-one. While its direct historical footprint is elusive, its structural relationship to foundational compounds allows us to chart a logical course for its discovery and synthesis, grounded in the pioneering work that defined an era of medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, providing a blend of historical context and practical synthetic strategy.
Part 1: The Benzodiazepine Revolution - A Legacy of Discovery
The story of benzodiazepines is inextricably linked with the brilliant chemist Leo Sternbach and his work at Hoffmann-La Roche.[1][2] The journey began not with a targeted design, but with the reinvestigation of a series of shelved compounds in the mid-1950s.[2] This endeavor, driven by the search for safer alternatives to barbiturates, led to the serendipitous discovery of the first benzodiazepine, chlordiazepoxide (Librium), in 1955.[3]
The core of this new class of compounds was the fusion of a benzene ring and a seven-membered diazepine ring, a novel scaffold in medicinal chemistry at the time.[3] The remarkable anxiolytic, sedative, and anticonvulsant properties of these molecules spurred a wave of structural modifications to optimize their therapeutic potential.
Following the success of Librium, Sternbach's team systematically explored derivatives, leading to the synthesis of diazepam (Valium) in 1963. Diazepam, with its 1-methyl and 5-phenyl substitutions, exhibited a more potent and refined pharmacological profile, becoming one of the most prescribed medications in history.[1] The fundamental synthetic strategies developed during this period for 1,4-benzodiazepines laid the groundwork for the creation of a vast library of analogs.[4]
The nomenclature of these compounds, such as the "[e]" in benzo[e][5][6]diazepine, denotes the specific fusion of the benzene and diazepine rings, a convention crucial for precise chemical communication.
Part 2: Charting the Synthesis of an Unexplored Analog
While the historical record does not prominently feature 5-Methyl-1H-benzo[e]diazepin-2(3H)-one, its structure suggests a logical synthetic pathway derived from the classical benzodiazepine syntheses pioneered by Sternbach and his contemporaries. The absence of a phenyl group at the 5-position, a common feature in many clinically used benzodiazepines, and the presence of a methyl group at this position, presents an interesting synthetic challenge.
Proposed Retrosynthetic Analysis
A plausible retrosynthetic analysis of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one points towards a key intermediate, a 2-aminobenzophenone analog, which is a cornerstone of traditional benzodiazepine synthesis.
Caption: Retrosynthetic analysis of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one.
Proposed Synthetic Protocol
The following is a detailed, step-by-step methodology for the proposed synthesis of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one. This protocol is based on well-established reactions in benzodiazepine chemistry.
Step 1: Synthesis of 2-(2-Bromoacetamido)acetophenone
-
Reactants: 2-Aminoacetophenone and bromoacetyl bromide.
-
Solvent: A suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Procedure: a. Dissolve 2-aminoacetophenone in the chosen solvent and cool the mixture in an ice bath. b. Add bromoacetyl bromide dropwise to the cooled solution with stirring. c. A base, such as pyridine or triethylamine, can be added to scavenge the HBr byproduct. d. Allow the reaction to warm to room temperature and stir for several hours. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by recrystallization or column chromatography.
Step 2: Cyclization to 5-Methyl-1H-benzo[e]diazepin-2(3H)-one
-
Reactant: 2-(2-Bromoacetamido)acetophenone and a source of ammonia.
-
Solvent: A protic solvent like ethanol or a mixture of ethanol and water.
-
Procedure: a. Dissolve the 2-(2-bromoacetamido)acetophenone in the solvent. b. Add a solution of ammonia in ethanol (ethanolic ammonia) or aqueous ammonia. c. Heat the reaction mixture to reflux for several hours. d. The ammonia acts as a nucleophile, displacing the bromide, and the resulting primary amine then undergoes intramolecular cyclization with the ketone to form the diazepine ring. e. Monitor the reaction by TLC. f. After completion, cool the reaction mixture and remove the solvent under reduced pressure. g. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Caption: Proposed two-step synthesis of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one.
Part 3: Structural Elucidation and Physicochemical Properties
The successful synthesis of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one would require rigorous structural confirmation using modern analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzene ring, a singlet for the methyl group at the 5-position, and signals for the methylene and NH protons of the diazepine ring. |
| ¹³C NMR | Resonances for the carbonyl carbon, the imine carbon, aromatic carbons, the methyl carbon, and the methylene carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₁₀H₁₀N₂O (174.20 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch (amide), and C=N stretch (imine). |
Table 1: Expected Analytical Data for 5-Methyl-1H-benzo[e]diazepin-2(3H)-one
The physicochemical properties of this compound are predicted to be similar to other benzodiazepine-2-ones, exhibiting moderate lipophilicity and being a crystalline solid at room temperature.
Part 4: Conclusion and Future Directions
While the discovery and history of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one are not explicitly detailed in the annals of pharmaceutical chemistry, its existence as a logical analog within the vast benzodiazepine family is highly plausible. The synthetic route outlined in this guide, based on the foundational work of Leo Sternbach, provides a robust framework for its potential creation in a laboratory setting.
For researchers in drug discovery, the synthesis and pharmacological evaluation of such underexplored analogs could unveil novel structure-activity relationships and potentially lead to compounds with unique therapeutic profiles. The legacy of the benzodiazepine story is not just in the blockbuster drugs it produced, but in the rich chemical landscape it opened for exploration—a landscape that continues to inspire scientific inquiry today.
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Sternbach, L. H. The Benzodiazepine Story. J. Med. Chem.1979 , 22 (1), 1–7. [Link]
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Synthesis of 1,4-Benzodiazepines. Organic Syntheses1977 , 56, 8. [Link]
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5-Methyl-1H-benzo[e]diazepin-2(3H)-one mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one
Introduction
The benzodiazepine scaffold remains a cornerstone in medicinal chemistry, with its derivatives being widely utilized for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1][2][3] This guide provides a detailed exploration of the mechanism of action of a specific derivative, 5-Methyl-1H-benzo[e]diazepin-2(3H)-one. As a member of the 1,4-benzodiazepine class, its pharmacological effects are primarily mediated through the potentiation of the major inhibitory neurotransmitter system in the central nervous system (CNS), the gamma-aminobutyric acid (GABA) system.[1] This document will delve into the molecular interactions, downstream signaling cascades, and the experimental methodologies used to elucidate the activity of this compound class.
The structure of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one is presented below. Its core consists of a benzene ring fused to a seven-membered diazepine ring, with a methyl group at position 5. This substitution is anticipated to modulate its pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines.
Caption: Chemical structure of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one.
Core Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor
The primary molecular target for 5-Methyl-1H-benzo[e]diazepin-2(3H)-one, like other benzodiazepines, is the GABA-A receptor.[1] This receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.
Benzodiazepines do not bind to the same site as GABA. Instead, they bind to a distinct allosteric site on the receptor, known as the benzodiazepine binding site.[1] This binding event induces a conformational change in the GABA-A receptor that increases its affinity for GABA. The consequence is an increased frequency of chloride channel opening when GABA is bound, leading to an enhanced inhibitory effect.[4] It is crucial to note that benzodiazepines are not direct agonists; they do not open the chloride channel in the absence of GABA. Their action is to potentiate the effect of endogenous GABA.
The GABA-A Receptor Complex
The GABA-A receptor is a pentameric protein complex composed of different subunits. The most common arrangement in the CNS consists of two α, two β, and one γ subunit.[1] The benzodiazepine binding site is located at the interface of the α and γ subunits.[1]
The heterogeneity of the GABA-A receptor subunits, particularly the α subunit (α1, α2, α3, and α5), is responsible for the diverse pharmacological effects of benzodiazepines.[3]
-
α1 subunits are highly concentrated in the cortex, thalamus, and cerebellum and are primarily associated with the sedative and amnesic effects of benzodiazepines.[3]
-
α2 and α3 subunits are more involved in the anxiolytic and muscle relaxant properties.
-
α5 subunits are linked to memory and learning processes.[5]
The specific effects of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one would depend on its relative affinity for these different subunit combinations.
Caption: Signaling pathway of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one at the GABA-A receptor.
Experimental Elucidation of the Mechanism of Action
To characterize the mechanism of action of a novel benzodiazepine like 5-Methyl-1H-benzo[e]diazepin-2(3H)-one, a series of in vitro and in vivo experiments are conducted.
In Vitro Assays
1. Radioligand Binding Assay
This assay is used to determine the affinity of the compound for the benzodiazepine binding site on the GABA-A receptor.
Protocol:
-
Membrane Preparation: Prepare crude synaptic membranes from rat or mouse brain tissue, which are rich in GABA-A receptors.
-
Incubation: Incubate the membranes with a constant concentration of a radiolabeled benzodiazepine (e.g., [³H]flunitrazepam) and varying concentrations of the test compound (5-Methyl-1H-benzo[e]diazepin-2(3H)-one).
-
Separation: Separate the bound from the free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation.
Hypothetical Data Summary:
| Compound | IC₅₀ (nM) | Ki (nM) |
| Diazepam (Reference) | 8.5 | 4.2 |
| 5-Methyl-1H-benzo[e]diazepin-2(3H)-one | 12.3 | 6.0 |
2. Electrophysiology (Patch-Clamp)
This technique directly measures the effect of the compound on the function of the GABA-A receptor.
Protocol:
-
Cell Culture: Use cultured neurons or cell lines (e.g., HEK293) expressing specific GABA-A receptor subtypes.
-
Patch-Clamp Recording: Perform whole-cell voltage-clamp recordings to measure the chloride currents induced by the application of GABA.
-
Compound Application: Apply a submaximal concentration of GABA alone, and then in the presence of varying concentrations of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one.
-
Data Analysis: Quantify the potentiation of the GABA-induced current by the test compound. This allows for the determination of the compound's efficacy (Emax) and potency (EC₅₀).
In Vivo Behavioral Models
Animal models are used to assess the physiological effects of the compound.
-
Anxiolytic Activity: The elevated plus maze and light-dark box tests are commonly used. An increase in the time spent in the open arms of the maze or the light compartment of the box suggests an anxiolytic effect.[6]
-
Sedative Activity: The open field test can be used to measure locomotor activity. A decrease in movement is indicative of sedation.[6]
-
Anticonvulsant Activity: The ability of the compound to protect against seizures induced by chemical convulsants (e.g., pentylenetetrazol) or electrical stimulation is assessed.
Caption: Experimental workflow for characterizing the mechanism of action.
Conclusion
The mechanism of action of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one is consistent with that of the 1,4-benzodiazepine class of drugs. It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of the endogenous neurotransmitter GABA. This action underlies its potential therapeutic applications as an anxiolytic, sedative, anticonvulsant, and muscle relaxant. The specific pharmacological profile of this compound would be determined by its affinity for different GABA-A receptor subunit combinations and its pharmacokinetic properties. A thorough characterization using the experimental approaches outlined in this guide is essential to fully elucidate its therapeutic potential and side-effect profile.
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International Science Community Association. (n.d.). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. Retrieved from [Link]
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Kumar, R., & Joshi, Y. C. (2007). Synthesis, spectral studies and biological activity of 3H-1, 5-benzodiazepine derivatives. Arkivoc, 2007(15), 142-150. Retrieved from [Link]
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Palkovits, M., De Ceballos, M. L., Fodor, L., Heja, G., Nagy, K., Sanna, E., & Szabo, G. (1991). A new psychoactive 5H-2,3-benzodiazepine with a unique spectrum of activity. Acta Pharmaceutica Hungarica, 61(5-6), 279-286. Retrieved from [Link]
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Chandak, B. G., Sarpate, R. V., Chatterjee, N. R., & Baheti, K. G. (n.d.). Synthesis, Spectral Studies and Biological Activity of Some 1, 5-Benzodiazepine Derivatives. International Journal of PharmTech Research. Retrieved from [https://sphinxsai.com/sphinxs-vol-2-no-4/PharmTech_vol-2-no-4-pdf/PT=26 (2227-2233).pdf]([Link] (2227-2233).pdf)
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TSI Journals. (2017). Solvent Free Synthesis and Biological Evaluation of 1, 5-Benzodiazepine. Trade Science Inc. Retrieved from [Link]
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Benta-Berkane, Z., Ben-Azu, B., Akkal, S., Menasria, T., Boubertakh, B., & Bou-Salah, L. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals, 14(8), 808. Retrieved from [Link]
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The Ascendant Therapeutic Potential of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one Derivatives: A Technical Guide
The Ascendant Therapeutic Potential of 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one Derivatives: A Technical Guide
Foreword: Re-evaluating a Privileged Scaffold
For decades, the 1,4-benzodiazepine core has been a cornerstone of medicinal chemistry, yielding a plethora of therapeutics that modulate the central nervous system (CNS).[1][2] These compounds are renowned for their anxiolytic, anticonvulsant, sedative-hypnotic, and muscle relaxant properties.[2][3] This guide delves into a specific, yet promising, subclass: the 5-Methyl-1H-benzo[e][1][4]diazepin-2(3H)-one derivatives. By focusing on this targeted methylation, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, biological activities, and therapeutic prospects of these intriguing molecules. Our exploration will not only cover their classical CNS effects but also venture into their emerging potential in oncology.
The GABAergic Mechanism of Action: A Symphony of Inhibition
The primary mechanism by which 5-Methyl-1H-benzo[e][1][4]diazepin-2(3H)-one derivatives, like other classical benzodiazepines, exert their effects is through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3] The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding with its endogenous ligand GABA, opens to allow the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.
Benzodiazepine derivatives bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits.[2] This binding does not activate the receptor directly but rather enhances the effect of GABA, increasing the frequency of chloride channel opening. The result is a potentiation of GABAergic inhibition, leading to the characteristic CNS depressant effects of this class of compounds.[2]
Caption: Mechanism of action of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one derivatives.
Synthesis and Chemical Characterization
The synthesis of the 5-Methyl-1H-benzo[e][1][4]diazepin-2(3H)-one scaffold generally follows established routes for 1,4-benzodiazepines, often involving the cyclocondensation of an o-phenylenediamine precursor with a suitable three-carbon unit. Modifications to introduce the 5-methyl group can be achieved through the selection of appropriate starting materials or subsequent derivatization.
A general synthetic approach is outlined below:
Caption: General synthetic workflow for 5-Methyl-1H-benzo[e]diazepin-2(3H)-one derivatives.
The characterization of these synthesized compounds relies on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the chemical structure and purity.
Biological Activities and Therapeutic Applications
Anticonvulsant Activity
Derivatives of the 1,4-benzodiazepine class are widely recognized for their potent anticonvulsant effects.[1][3] Structure-activity relationship (SAR) studies have indicated that the presence of a methyl group on the nitrogen at position 1 is a significant determinant of anticonvulsant activity.[1] Furthermore, an electron-withdrawing group at position 7, such as a halogen or a nitro group, generally enhances potency.[1]
While specific quantitative data for a broad range of 5-Methyl-1H-benzo[e][1][4]diazepin-2(3H)-one derivatives are not extensively available in the public domain, the known SAR principles suggest that these compounds are promising candidates for anticonvulsant agents. Evaluation is typically carried out using rodent models such as the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.
Anxiolytic Activity
The anxiolytic effects of benzodiazepines are well-documented.[1][3] The modulation of the GABA-A receptor in brain regions associated with anxiety, such as the amygdala, is central to this activity.[5][6] The anxiolytic potential of novel 5-Methyl-1H-benzo[e][1][4]diazepin-2(3H)-one derivatives is often assessed using behavioral models in rodents, such as the Elevated Plus Maze (EPM) and the Light-Dark Box test. These tests rely on the animal's natural aversion to open or brightly lit spaces and measure the anxiolytic effect by observing an increase in exploratory behavior in these areas.
Sedative-Hypnotic Effects
The sedative and hypnotic (sleep-inducing) properties of benzodiazepines are a direct consequence of their CNS depressant effects.[3][7] These effects are dose-dependent, with higher doses generally leading to sedation and sleep. The evaluation of sedative-hypnotic activity often involves monitoring spontaneous locomotor activity in animals, where a decrease in movement is indicative of a sedative effect.[8] While beneficial for treating insomnia, these sedative properties can also be a limiting side effect in anxiolytic or anticonvulsant applications.
Cytotoxic Activity: An Emerging Frontier
Recent research has unveiled a novel and exciting therapeutic avenue for benzodiazepine derivatives: oncology. Certain derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines. This has led to the exploration of the 1,4- and 1,5-benzodiazepine scaffolds as potential anticancer agents.[9]
Studies on fused heterocyclic systems incorporating the 5-methyl-1,4-diazepine-2-one core, such as benzo[b]pyrano[2,3-e][1][4]diazepines, have shown promising cytotoxic activities. For instance, some of these derivatives have displayed potent activity against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines.[10]
| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |
| Benzo[b]pyrano[2,3-e][1][4]diazepines | HCT-116 | 16.19 ± 1.35 | [10] |
| Benzo[b]pyrano[2,3-e][1][4]diazepines | MCF-7 | 17.16 ± 1.54 | [10] |
| 1,5-Benzodiazepin-2-one Derivative (3b) | HCT-116 | 9.18 | [9] |
| 1,5-Benzodiazepin-2-one Derivative (3b) | HepG-2 | 6.13 | [9] |
| 1,5-Benzodiazepin-2-one Derivative (3b) | MCF-7 | 7.86 | [9] |
Structure-Activity Relationships (SAR)
The biological activity of 5-Methyl-1H-benzo[e][1][4]diazepin-2(3H)-one derivatives is intricately linked to their chemical structure. Based on extensive research on the broader class of 1,4-benzodiazepines, several key SAR principles can be outlined:
-
Position 1 (N1): Substitution with a small alkyl group, such as methyl, is often associated with enhanced anticonvulsant and anxiolytic activity.[1]
-
Position 2 (C2): The presence of a carbonyl group at this position is generally considered crucial for binding to the benzodiazepine site on the GABA-A receptor.[1]
-
Position 5 (C5): The methyl group that defines this subclass is a key feature. The nature of other substituents at this position, often an aryl group, significantly influences potency and selectivity. An electron-withdrawing group on this aryl substituent can modulate activity.
-
Position 7 (C7): An electron-withdrawing substituent, such as a halogen (e.g., Cl) or a nitro group (NO₂), at this position markedly increases the anxiolytic and anticonvulsant potency.
Caption: Key structure-activity relationships for 5-Methyl-1H-benzo[e]diazepin-2(3H)-one derivatives. (Note: A placeholder image is used in the DOT script. In a real application, this would be the chemical structure.)
Experimental Protocols
The following are representative, detailed protocols for the evaluation of the biological activities of 5-Methyl-1H-benzo[e][1][4]diazepin-2(3H)-one derivatives.
Anticonvulsant Activity: Maximal Electroshock (MES) Test
-
Animal Model: Adult male mice (e.g., Swiss albino), weighing 20-25 g.
-
Drug Administration: The test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered intraperitoneally (i.p.) at various doses. A control group receives only the vehicle.
-
Procedure:
-
At a predetermined time after drug administration (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hind limb extension.
-
-
Data Analysis: The dose of the compound required to protect 50% of the animals from the tonic seizure (ED₅₀) is calculated using probit analysis.
Anxiolytic Activity: Elevated Plus Maze (EPM) Test
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Animal Model: Adult male rats or mice.
-
Drug Administration: Test compounds and vehicle are administered as described for the MES test.
-
Procedure:
-
Following the drug administration and acclimatization period, each animal is placed at the center of the maze, facing an open arm.
-
The animal's behavior is recorded for a set period (e.g., 5 minutes).
-
The number of entries into and the time spent in the open and enclosed arms are recorded.
-
-
Data Analysis: An anxiolytic effect is indicated by a statistically significant increase in the percentage of time spent in the open arms and the percentage of open arm entries compared to the vehicle-treated control group.
Cytotoxic Activity: MTT Assay
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, the media is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO).
-
-
Data Analysis: The absorbance of the resulting purple solution is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the concentration of the compound that inhibits 50% of cell growth (IC₅₀) is determined.
Conclusion and Future Perspectives
The 5-Methyl-1H-benzo[e][1][4]diazepin-2(3H)-one scaffold represents a promising area for therapeutic innovation. While building upon the well-established CNS-depressant activities of the broader benzodiazepine class, these derivatives offer avenues for fine-tuning potency and selectivity. The established importance of N1-methylation in anticonvulsant activity underscores the potential of these compounds in epilepsy research.
Perhaps most exciting is the emerging evidence for the cytotoxic effects of related benzodiazepine structures. This opens up a new frontier for the development of novel anticancer agents from a scaffold traditionally associated with neuroscience. Future research should focus on the systematic synthesis and evaluation of a wider range of 5-Methyl-1H-benzo[e][1][4]diazepin-2(3H)-one derivatives to build a more comprehensive understanding of their SAR for both CNS and anticancer applications. The development of derivatives with high efficacy and improved side-effect profiles remains a key objective for medicinal chemists in this field.
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An In-depth Technical Guide to the Pharmacological Profile of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated pharmacological profile of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one, a member of the benzodiazepine class of compounds. While specific experimental data for this particular molecule is not extensively available in peer-reviewed literature, this document synthesizes the well-established pharmacology of the benzodiazepine scaffold to project its likely mechanism of action, receptor interactions, and potential therapeutic applications. The guide delves into the fundamental principles of benzodiazepine pharmacology, focusing on their interaction with GABA-A receptors, and outlines the standard experimental protocols for characterizing such compounds. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential of novel benzodiazepine derivatives.
Introduction to the Benzodiazepine Scaffold
Benzodiazepines are a cornerstone in the pharmacotherapy of anxiety, insomnia, seizures, and other neurological and psychiatric disorders.[1][2] Their discovery in the mid-20th century revolutionized the management of these conditions. Structurally, they are characterized by a bicyclic heterocyclic system, comprising a benzene ring fused to a seven-membered diazepine ring.[3] The specific arrangement of nitrogen atoms within the diazepine ring gives rise to different classes, such as 1,4-benzodiazepines and 1,5-benzodiazepines, each with potentially distinct pharmacological nuances.[1]
The therapeutic efficacy of benzodiazepines stems from their ability to modulate the activity of the major inhibitory neurotransmitter in the central nervous system (CNS), gamma-aminobutyric acid (GABA).[1] They act as positive allosteric modulators at the GABA-A receptor, a ligand-gated ion channel, thereby enhancing the inhibitory effects of GABA.[1]
Projected Pharmacological Profile of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one
Based on its core benzodiazepine structure, 5-Methyl-1H-benzo[e]diazepin-2(3H)-one is predicted to exhibit pharmacological properties characteristic of this class of compounds.
Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor
The primary mechanism of action for benzodiazepines involves their binding to a specific site on the GABA-A receptor, which is distinct from the GABA binding site.[1] This binding event induces a conformational change in the receptor that increases the affinity of GABA for its binding site. The enhanced GABA binding leads to a greater frequency of chloride ion channel opening, resulting in an influx of chloride ions into the neuron. This hyperpolarizes the neuronal membrane, making it less excitable and thus potentiating the inhibitory effects of GABA.
Caption: Mechanism of action of benzodiazepines at the GABA-A receptor.
Receptor Binding Profile
The affinity of a benzodiazepine for different subtypes of the GABA-A receptor, which are composed of various subunit combinations (e.g., α1, α2, α3, α5), dictates its specific pharmacological effects. For instance, binding to the α1 subunit is primarily associated with sedative effects, whereas interaction with α2 and α3 subunits is linked to anxiolytic and muscle relaxant properties. The affinity of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one for various GABA-A receptor subtypes would need to be determined experimentally through radioligand binding assays.
Table 1: Representative Binding Affinities (Ki, nM) of Diazepam for Human GABA-A Receptor Subtypes
| Receptor Subtype | Diazepam Ki (nM) |
| α1β3γ2 | 1.7 |
| α2β3γ2 | 2.1 |
| α3β3γ2 | 2.8 |
| α5β3γ2 | 1.5 |
| Data for Diazepam is provided as a reference for a well-characterized 1,4-benzodiazepine. The binding profile of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one would require experimental determination.[4] |
Projected Pharmacodynamic Effects
Based on its classification as a benzodiazepine, 5-Methyl-1H-benzo[e]diazepin-2(3H)-one is anticipated to exhibit a range of pharmacodynamic effects, including:
-
Anxiolytic: Reduction of anxiety.
-
Sedative/Hypnotic: Induction of calmness and sleep.
-
Anticonvulsant: Prevention or reduction in the severity of seizures.
-
Muscle Relaxant: Reduction in muscle tone and spasm.
The potency and efficacy of these effects would be dependent on the compound's specific affinity for different GABA-A receptor subtypes and its pharmacokinetic properties.
Projected Pharmacokinetic Profile
The pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of a benzodiazepine is critical to its clinical utility. Key parameters for 5-Methyl-1H-benzo[e]diazepin-2(3H)-one would need to be determined through in vitro and in vivo studies.
Table 2: Key Pharmacokinetic Parameters for Benzodiazepines
| Parameter | Description | Importance |
| Bioavailability | The fraction of an administered dose that reaches systemic circulation. | Determines the effective dose. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |
| Metabolism | The biotransformation of the drug, primarily in the liver by cytochrome P450 enzymes. | Can produce active or inactive metabolites, influencing the duration of action.[5] |
| Elimination Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. | Determines the dosing frequency and potential for accumulation.[5] |
| Protein Binding | The extent to which the drug binds to plasma proteins. | The unbound fraction is pharmacologically active. |
For reference, Diazepam, a long-acting benzodiazepine, has a half-life of 20-100 hours, and its active metabolite, desmethyldiazepam, has an even longer half-life.[2][6] The pharmacokinetic profile of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one would be influenced by the methyl group at the 5-position.
Synthesis of the Benzodiazepine Core
The synthesis of benzodiazepines typically involves the condensation of an o-phenylenediamine derivative with a suitable three-carbon unit. For the synthesis of 1,4-benzodiazepin-2-ones, a common route involves the reaction of a 2-aminobenzophenone with an amino acid ester, followed by cyclization. Variations in this general scheme allow for the introduction of different substituents on the benzodiazepine scaffold.
Caption: A generalized synthetic scheme for 1,4-benzodiazepin-2-ones.
Experimental Protocols for Pharmacological Characterization
A thorough characterization of the pharmacological profile of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one would necessitate a series of in vitro and in vivo experiments.
In Vitro Assays
Objective: To determine the binding affinity (Ki) of the test compound for various GABA-A receptor subtypes.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing specific human recombinant GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).
-
Incubation: Incubate the cell membranes with a known concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam) and varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the amount of radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki using the Cheng-Prusoff equation.
Objective: To determine the functional activity of the test compound at GABA-A receptors.
Methodology:
-
Oocyte Preparation: Inject Xenopus laevis oocytes with cRNAs encoding the subunits of the desired GABA-A receptor subtype.
-
Recording: After 2-5 days of expression, place an oocyte in a recording chamber and impale it with two microelectrodes to clamp the membrane potential.
-
Drug Application: Apply GABA alone to elicit a baseline current response. Then, co-apply GABA with varying concentrations of the test compound.
-
Data Analysis: Measure the potentiation of the GABA-induced current by the test compound and determine the EC50 (the concentration of the test compound that produces 50% of its maximal effect).
In Vivo Assays
Objective: To assess the anxiolytic-like effects of the test compound in rodents.
Methodology:
-
Apparatus: Use a plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
-
Dosing: Administer the test compound or vehicle to the animals (e.g., mice or rats) via an appropriate route (e.g., intraperitoneal or oral).
-
Testing: After a specified pretreatment time, place the animal in the center of the maze and allow it to explore for a set period (e.g., 5 minutes).
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms.
-
Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Objective: To evaluate the potential for motor impairment (a common side effect of benzodiazepines).
Methodology:
-
Apparatus: Use a rotating rod (rotarod) that can be set to a constant or accelerating speed.
-
Training: Train the animals to stay on the rotating rod for a certain period.
-
Dosing: Administer the test compound or vehicle.
-
Testing: At various time points after dosing, place the animals on the rotarod and measure the latency to fall.
-
Data Analysis: A decrease in the latency to fall indicates motor impairment.
Conclusion
5-Methyl-1H-benzo[e]diazepin-2(3H)-one, as a member of the benzodiazepine class, is predicted to be a positive allosteric modulator of the GABA-A receptor, with potential anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. The precise pharmacological profile, including its receptor subtype selectivity, pharmacokinetic properties, and in vivo efficacy and side-effect profile, requires detailed experimental investigation. The methodologies outlined in this guide provide a framework for the comprehensive evaluation of this and other novel benzodiazepine derivatives, which is essential for advancing our understanding of their therapeutic potential.
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Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2021). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][7]diazepines, and Their Cytotoxic Activity. Molecules (Basel, Switzerland), 26(17), 5251.
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An In-depth Technical Guide to the Solubility of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one
An In-depth Technical Guide to the Solubility of 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one
This guide provides a comprehensive technical overview of the solubility characteristics of 5-methyl-1H-benzo[e][1][2]diazepin-2(3H)-one, a member of the benzodiazepine class of compounds. While direct experimental solubility data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related benzodiazepine analogues to provide a robust framework for researchers, scientists, and drug development professionals. The principles, experimental protocols, and influencing factors discussed herein are directly applicable to understanding and determining the solubility of the target compound.
Introduction to 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one and the Importance of Solubility
5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one belongs to the benzodiazepine class, which is renowned for its wide range of therapeutic applications, including anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[3] These effects are primarily mediated through the enhancement of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[3] The core chemical structure consists of a benzene ring fused to a seven-membered diazepine ring.[4]
Solubility is a critical physicochemical parameter in drug development. It profoundly influences a drug's bioavailability, formulation strategies, and ultimately, its therapeutic efficacy. For orally administered drugs, dissolution is often the rate-limiting step for absorption. Poor aqueous solubility can lead to low and variable bioavailability, hindering the development of promising therapeutic candidates. Therefore, a thorough understanding of the solubility of a compound like 5-methyl-1H-benzo[e][1][2]diazepin-2(3H)-one is paramount for its successful development into a pharmaceutical product.
Physicochemical Properties and Predicted Solubility Profile
While specific experimental data for 5-methyl-1H-benzo[e][1][2]diazepin-2(3H)-one is scarce, we can infer its likely properties based on its structure and data from analogous benzodiazepines.
Table 1: Predicted Physicochemical Properties of 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one and Comparison with Related Benzodiazepines
| Property | Predicted/Known Value for 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one | Diazepam | Lorazepam |
| Molecular Formula | C10H10N2O | C16H13ClN2O | C15H10Cl2N2O2 |
| Molecular Weight | 174.20 g/mol | 284.7 g/mol | 321.1 g/mol |
| Predicted XLogP3 | ~2.0 - 2.5 (Estimated) | 2.82 | 2.39 |
| pKa (most basic) | ~2.0 - 3.0 (Estimated) | 3.3 | 1.3 |
| General Aqueous Solubility | Poorly soluble (Predicted) | Poorly soluble | Poorly soluble |
The predicted lipophilicity (XLogP3) suggests that 5-methyl-1H-benzo[e][1][2]diazepin-2(3H)-one is a lipophilic molecule, a common characteristic of benzodiazepines. This inherent lipophilicity generally translates to poor aqueous solubility. The presence of the methyl group at the 5-position is expected to slightly increase lipophilicity compared to an unsubstituted analogue. The lactam moiety provides a site for hydrogen bonding, but the overall nonpolar surface area of the molecule likely dominates its interaction with aqueous media.
Factors Influencing Solubility
The solubility of 5-methyl-1H-benzo[e][1][2]diazepin-2(3H)-one will be influenced by several key factors:
-
pH: The presence of nitrogen atoms in the diazepine ring provides basic centers that can be protonated at low pH. Protonation would increase the polarity of the molecule and is expected to enhance its solubility in acidic solutions.
-
Solvent Polarity: Due to its lipophilic nature, 5-methyl-1H-benzo[e][1][2]diazepin-2(3H)-one is expected to exhibit higher solubility in organic solvents compared to water. Solvents with moderate polarity, capable of both hydrogen bonding and accommodating the nonpolar regions of the molecule, are likely to be effective.
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.
-
Crystal Form (Polymorphism): The solid-state properties of the compound, including its crystal lattice energy, can significantly impact its solubility. Different polymorphs of the same compound can exhibit different solubilities.
Strategies to Enhance Solubility
Given the predicted poor aqueous solubility, several strategies can be employed to improve the dissolution of 5-methyl-1H-benzo[e][1][2]diazepin-2(3H)-one for research and formulation purposes.
Cosolvency
The use of a mixture of solvents, or cosolvents, is a common and effective technique to increase the solubility of poorly water-soluble drugs. For benzodiazepines, water-cosolvent binary systems have been studied, showing that increasing the volume fraction of the organic cosolvent generally leads to a logarithmic increase in solubility.[1][5]
Commonly Used Cosolvents for Benzodiazepines:
The selection of a cosolvent system depends on the specific application, considering factors like toxicity, viscosity, and compatibility with the desired formulation.
Solid Dispersions
Solid dispersion is a technique where the drug is dispersed in a solid hydrophilic carrier or matrix at the molecular level. This can lead to a significant increase in the dissolution rate and apparent solubility. Studies on benzodiazepines like diazepam, oxazepam, and nitrazepam have demonstrated enhanced solubility when formulated as solid dispersions with polymers such as:
The mechanism behind this enhancement involves a reduction in drug crystallinity, increased wettability, and improved dispersibility of the drug particles.
Experimental Protocols for Solubility Determination
A systematic approach is crucial for accurately determining the solubility of 5-methyl-1H-benzo[e][1][2]diazepin-2(3H)-one.
Equilibrium Solubility Measurement (Shake-Flask Method)
This is the gold-standard method for determining thermodynamic solubility.
Protocol:
-
Preparation: Add an excess amount of solid 5-methyl-1H-benzo[e][1][2]diazepin-2(3H)-one to a series of vials containing the different solvents or solvent mixtures to be tested (e.g., water, phosphate buffer pH 7.4, ethanol, propylene glycol).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at a high speed to ensure complete separation of the solid from the supernatant.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method.
Analytical Quantification Methods
Accurate quantification of the dissolved benzodiazepine is critical. Several analytical techniques are suitable for this purpose.
-
High-Performance Liquid Chromatography (HPLC): This is the most widely used and reliable method for the analysis and quantification of benzodiazepines.[7] A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. Detection is commonly performed using a UV detector at the wavelength of maximum absorbance for the compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the identification and quantification of benzodiazepines.[7] Derivatization may be necessary to improve the volatility and thermal stability of the compound.
-
UV-Visible Spectroscopy: This method can be used for quantification if the compound has a distinct chromophore and there are no interfering substances in the solvent matrix. A calibration curve of absorbance versus concentration must first be established.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for Equilibrium Solubility Determination.
Logical Relationships in Solubility Enhancement
The decision to employ a particular solubility enhancement technique is based on the physicochemical properties of the compound and the desired application.
Caption: Decision tree for selecting a solubility enhancement strategy.
Conclusion
While direct, quantitative solubility data for 5-methyl-1H-benzo[e][1][2]diazepin-2(3H)-one remains to be extensively published, a comprehensive understanding of its likely solubility profile can be established through the study of its structural analogues within the benzodiazepine class. It is predicted to be a lipophilic compound with poor aqueous solubility. This guide provides the foundational knowledge and experimental framework necessary for researchers to accurately determine its solubility in various solvent systems and to develop effective strategies for solubility enhancement. A systematic approach, combining theoretical understanding with robust experimental design and analytical quantification, will be key to successfully characterizing this important physicochemical property.
References
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Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2010). Prediction of benzodiazepines solubility using different cosolvency models. Farmaco, 57(7), 555-557. [Link]
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A Comprehensive Spectroscopic Guide to 5-Methyl-1H-benzo[e]diazepin-2(3H)-one
A Comprehensive Spectroscopic Guide to 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one
Foreword: The Imperative of Spectroscopic Diligence in Benzodiazepine Research
The benzodiazepine scaffold is a cornerstone of medicinal chemistry, giving rise to a multitude of compounds with profound effects on the central nervous system. As research continues to explore novel derivatives for enhanced therapeutic profiles, the unambiguous structural confirmation of these molecules is of paramount importance. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the bedrock of this characterization, providing a detailed molecular fingerprint that ensures the identity, purity, and structural integrity of a synthesized compound.
This guide provides an in-depth technical overview of the expected spectroscopic data for 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one. While direct experimental spectra for this specific compound are not widely published, this document synthesizes data from closely related analogues and foundational spectroscopic principles of the benzodiazepine class to present a robust, predictive analysis.[3][4] The methodologies and interpretations herein are designed to serve as a reliable reference for researchers engaged in the synthesis and characterization of this and similar molecules.
Molecular Structure and Atom Numbering
A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structure of 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one is presented below with conventional numbering for unambiguous assignment of NMR signals.
Caption: Molecular structure of 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For benzodiazepines, ¹H and ¹³C NMR provide definitive information on the substitution pattern and the conformation of the seven-membered ring.[5][6]
Experimental Protocol for NMR Spectroscopy
A standardized protocol ensures reproducibility and high-quality data.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Predicted ¹H NMR Spectral Data
The expected ¹H NMR spectrum is characterized by distinct signals for the aromatic protons, the methylene protons of the diazepine ring, the N-H proton, and the methyl group. The chemical shifts (δ) are predicted based on the analysis of similar benzodiazepine structures.[7][8]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H6, H7, H8, H9 | 7.0 - 7.8 | Multiplet | - | 4H |
| N1-H | ~8.0 | Broad Singlet | - | 1H |
| C3-H₂ | ~3.5 | Singlet | - | 2H |
| C5-CH₃ | ~2.4 | Singlet | - | 3H |
Interpretation:
-
Aromatic Protons (H6-H9): The four protons on the fused benzene ring are expected to appear as a complex multiplet in the range of 7.0-7.8 ppm. The exact chemical shifts and coupling patterns will depend on the electronic environment and their relative positions.
-
Amide Proton (N1-H): The amide proton typically appears as a broad singlet downfield, around 8.0 ppm, due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.
-
Methylene Protons (C3-H₂): The two protons on the C3 carbon of the diazepine ring are expected to be chemically equivalent and thus appear as a singlet around 3.5 ppm.
-
Methyl Protons (C5-CH₃): The methyl group at the C5 position is predicted to be a sharp singlet at approximately 2.4 ppm.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The predicted chemical shifts are based on data from diazepam and related structures.[9][10]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (C=O) | ~170 |
| C5 (C=N) | ~165 |
| C5a, C9a (Aromatic Quaternary) | 135 - 145 |
| C6, C7, C8, C9 (Aromatic CH) | 120 - 135 |
| C3 (CH₂) | ~55 |
| C5-CH₃ | ~25 |
Interpretation:
-
Carbonyl Carbon (C2): The amide carbonyl carbon is the most deshielded, appearing around 170 ppm.
-
Imine Carbon (C5): The imine carbon is also significantly deshielded and is expected around 165 ppm.
-
Aromatic Carbons (C5a, C9a, C6-C9): The six carbons of the benzene ring will resonate in the typical aromatic region of 120-145 ppm. The two quaternary carbons (C5a and C9a) will be at the lower field end of this range.
-
Methylene Carbon (C3): The C3 methylene carbon is expected to appear around 55 ppm.
-
Methyl Carbon (C5-CH₃): The methyl carbon will be the most shielded, with a predicted chemical shift of approximately 25 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. For 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one, the key characteristic absorptions are from the amide, imine, and aromatic moieties.[11][12]
Experimental Protocol for IR Spectroscopy (Thin Solid Film Method)
This method is rapid and avoids interference from mulling agents.[13][14][15][16][17]
-
Sample Preparation: Dissolve a small amount (2-5 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.
-
Film Deposition: Place a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.
-
Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3100 | N-H Stretch | Amide |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2950 - 2850 | C-H Stretch | Methyl (CH₃) |
| ~1680 | C=O Stretch | Amide (Lactam) |
| ~1610 | C=N Stretch | Imine |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| ~1375 | C-H Bend | Methyl (CH₃) |
Interpretation: The IR spectrum will be dominated by a strong absorption band around 1680 cm⁻¹ corresponding to the C=O stretch of the seven-membered lactam ring. Another key feature will be the C=N stretching vibration of the imine group at approximately 1610 cm⁻¹. The N-H stretch of the amide will be visible as a broad band in the 3200-3100 cm⁻¹ region. Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for benzodiazepines, typically yielding the protonated molecular ion [M+H]⁺.[1][18][19]
Experimental Protocol for ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The mass analyzer (e.g., quadrupole or time-of-flight) will detect the mass-to-charge ratio (m/z) of the resulting ions.
Predicted Mass Spectrum and Fragmentation
-
Molecular Formula: C₁₀H₁₀N₂O
-
Exact Mass: 174.0793
-
Predicted [M+H]⁺: m/z 175.0871
Upon collisional activation (MS/MS), the protonated molecular ion is expected to undergo characteristic fragmentation. A plausible pathway is outlined below, based on known fragmentation of benzodiazepines.[20][21][22][23]
Caption: A plausible fragmentation pathway for 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one.
Interpretation: The primary ion observed in the full scan mass spectrum will be the protonated molecule at m/z 175. In a tandem mass spectrometry (MS/MS) experiment, key fragment ions could include:
-
m/z 147: Resulting from the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the lactam ring.
-
m/z 134: A possible fragment arising from a more complex rearrangement involving the loss of acetonitrile (CH₃CN) (41 Da).
The specific fragmentation pattern provides valuable structural confirmation and can be used to differentiate isomers.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one. This guide, while predictive in nature, is grounded in the well-established spectroscopic behavior of the benzodiazepine class of compounds. It serves as a practical tool for researchers to anticipate, interpret, and validate their experimental findings, thereby upholding the principles of scientific integrity in drug discovery and development.
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The Therapeutic Potential of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential therapeutic applications of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one, a derivative of the benzodiazepine class of compounds. While direct experimental data on this specific molecule is limited in publicly available literature, this paper synthesizes information from structurally related benzodiazepines to project its pharmacological profile, potential therapeutic uses, and key considerations for research and development. We will delve into the established mechanisms of action of benzodiazepines, explore synthetic pathways, and discuss the potential influence of C5 methylation on the molecule's activity and selectivity. This guide is intended for researchers, scientists, and drug development professionals interested in exploring novel benzodiazepine derivatives for therapeutic intervention.
Introduction: The Benzodiazepine Scaffold and the Promise of Novel Derivatives
Benzodiazepines are a cornerstone in the treatment of a wide range of neurological and psychological disorders. Their core chemical structure, a fusion of a benzene ring and a diazepine ring, has given rise to a multitude of drugs with anxiolytic, sedative, anticonvulsant, and muscle relaxant properties[1]. The first benzodiazepine, chlordiazepoxide, was discovered in 1955, followed by the iconic diazepam (Valium) in 1963[1]. Since then, extensive research has focused on modifying the benzodiazepine scaffold to enhance therapeutic efficacy and minimize adverse effects.
This guide focuses on a specific, lesser-explored derivative: 5-Methyl-1H-benzo[e]diazepin-2(3H)-one. The nomenclature suggests a benzodiazepine with a methyl group at the 5-position of the fused ring system. The "[e]" designation in "benzo[e]diazepin" refers to the specific face of the diazepine ring where the benzene ring is fused. Depending on the nitrogen positions in the seven-membered ring, this could be a 1,4-benzodiazepine or a 1,5-benzodiazepine derivative. Both isomers are known to possess significant biological activity[1][2].
The introduction of a methyl group at the C5 position is a critical modification that could significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide will explore the potential implications of this substitution and outline a roadmap for its investigation as a potential therapeutic agent.
The Core Mechanism of Action: Modulating GABAergic Neurotransmission
The primary mechanism of action for most benzodiazepines is the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor[1]. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS). When GABA binds to the GABA-A receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability.
Benzodiazepines do not activate the GABA-A receptor directly. Instead, they bind to a specific allosteric site on the receptor, distinct from the GABA binding site. This binding event increases the affinity of the receptor for GABA, thereby enhancing the frequency of chloride channel opening when GABA is present. The result is a potentiation of GABA's inhibitory effects, leading to the characteristic sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of this drug class.
Diagram: Mechanism of Action at the GABA-A Receptor
Caption: Allosteric modulation of the GABA-A receptor by a benzodiazepine.
Potential Therapeutic Applications
Based on the well-established pharmacology of the benzodiazepine class, 5-Methyl-1H-benzo[e]diazepin-2(3H)-one could be investigated for a variety of therapeutic applications. The specific profile of activity will depend on its affinity for different GABA-A receptor subtypes and its pharmacokinetic properties.
Anxiolytic Effects
Benzodiazepines are widely prescribed for the treatment of anxiety disorders. By enhancing GABAergic inhibition in limbic system structures like the amygdala and hippocampus, they can effectively reduce feelings of fear and anxiety[3]. The anxiolytic potential of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one would be a primary area of investigation.
Anticonvulsant Activity
The ability of benzodiazepines to suppress neuronal hyperexcitability makes them valuable in the management of seizures and epilepsy[3]. The anticonvulsant properties of the target compound should be evaluated in preclinical models of epilepsy.
Sedative-Hypnotic Properties
For insomnia and other sleep disorders, benzodiazepines can reduce sleep latency and increase total sleep time[1]. The sedative-hypnotic effects of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one would need to be carefully characterized to determine its potential as a sleep aid, while also considering the risk of next-day drowsiness.
Muscle Relaxant Effects
By enhancing GABAergic inhibition at the level of the spinal cord, benzodiazepines can reduce muscle tone and are used to treat muscle spasms and spasticity[1].
Novel and Emerging Applications
Recent research has expanded the potential therapeutic landscape for benzodiazepine derivatives beyond their traditional CNS applications. These include:
-
Antimicrobial and Antifungal Activity: Some 1,5-benzodiazepine derivatives have demonstrated activity against various bacterial and fungal strains[4].
-
Anticancer Properties: Certain benzodiazepines have shown cytotoxic effects against cancer cell lines, suggesting a potential role in oncology[5].
-
Neuroprotective Effects: There is growing interest in the neuroprotective potential of benzodiazepines in conditions like Parkinson's disease, potentially through antioxidant mechanisms[6][7].
Synthesis and Chemical Considerations
The synthesis of benzodiazepines typically involves the condensation of an o-phenylenediamine with a suitable carbonyl compound. For 5-Methyl-1H-benzo[e]diazepin-2(3H)-one, a plausible synthetic route would involve the reaction of an appropriately substituted o-phenylenediamine with a β-keto ester.
Diagram: General Synthetic Pathway for 1,4-Benzodiazepin-2-ones
Caption: A general synthetic scheme for the formation of a benzodiazepine core.
Proposed Experimental Protocol for Synthesis
The following is a generalized protocol for the synthesis of a 1,4-benzodiazepin-2-one derivative, which could be adapted for the synthesis of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted o-phenylenediamine (1 equivalent).
-
Add a suitable solvent, such as toluene or xylene.
-
Add the appropriate β-keto ester (1.1 equivalents).
-
Add a catalytic amount of a weak acid, such as acetic acid.
Step 2: Reaction
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Step 4: Characterization
-
Confirm the structure of the final product using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
The Influence of C5 Methylation: Potential for Enhanced Selectivity and Stability
The presence of a methyl group at the C5 position is a key structural feature of the target compound. While direct studies on 5-methylated benzodiazepines are scarce, research on other classes of molecules suggests that methylation at specific positions can have profound effects on biological activity.
For instance, a study on the natural product picrotoxinin demonstrated that C5 methylation can decrease potency against vertebrate ion channels while maintaining or increasing antagonism of invertebrate homologous receptors[7][8]. This suggests that the methyl group may introduce steric hindrance that alters the binding pose of the molecule within the receptor's binding pocket, potentially leading to subtype selectivity.
In the context of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one, the C5-methyl group could:
-
Alter Binding Affinity and Selectivity: The methyl group may favor binding to specific GABA-A receptor subtypes, potentially leading to a more targeted therapeutic effect with fewer side effects. For example, it might exhibit higher affinity for α2/α3-containing receptors (associated with anxiolysis) over α1-containing receptors (associated with sedation).
-
Improve Metabolic Stability: The methyl group could block a potential site of metabolism, leading to a longer half-life and altered pharmacokinetic profile.
-
Enhance Lipophilicity: The addition of a methyl group will increase the lipophilicity of the molecule, which could affect its ability to cross the blood-brain barrier and its overall distribution in the body.
Table: Potential Effects of C5-Methylation on Benzodiazepine Properties
| Property | Potential Effect of C5-Methylation | Rationale |
| Receptor Binding | Altered affinity and selectivity for GABA-A receptor subtypes. | Steric interactions within the binding pocket may favor certain receptor conformations. |
| Pharmacokinetics | Increased metabolic stability and half-life. | The methyl group may protect the molecule from enzymatic degradation. |
| Lipophilicity | Increased. | A methyl group is a lipophilic substituent. |
| Therapeutic Profile | Potentially improved therapeutic index with a better separation of desired effects from side effects. | Enhanced selectivity could lead to more targeted pharmacological action. |
Future Directions and Research Imperatives
The therapeutic potential of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one remains to be fully elucidated. To advance our understanding of this compound, the following research is imperative:
-
Chemical Synthesis and Characterization: The first step is the successful synthesis and unambiguous structural confirmation of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one.
-
In Vitro Pharmacological Profiling: The compound should be screened against a panel of GABA-A receptor subtypes to determine its binding affinity and functional activity.
-
Preclinical Efficacy Studies: In vivo studies in animal models of anxiety, epilepsy, and insomnia are necessary to evaluate its therapeutic potential.
-
Pharmacokinetic and Toxicological Assessment: A thorough evaluation of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity is crucial for its development as a drug candidate.
-
Comparative Studies: The pharmacological profile of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one should be compared to that of established benzodiazepines like diazepam to identify any potential advantages.
Conclusion
5-Methyl-1H-benzo[e]diazepin-2(3H)-one represents an intriguing yet underexplored derivative within the vast landscape of benzodiazepine chemistry. Based on the established pharmacology of its parent class, it holds promise as a potential therapeutic agent for a range of CNS disorders. The key to unlocking its potential lies in understanding the influence of the C5-methyl group on its interaction with the GABA-A receptor and its overall pharmacokinetic profile. This technical guide provides a foundational framework for initiating a comprehensive research and development program aimed at evaluating the therapeutic utility of this novel benzodiazepine derivative. Through systematic investigation, the scientific community can determine if 5-Methyl-1H-benzo[e]diazepin-2(3H)-one offers a meaningful advancement in the treatment of neurological and psychiatric conditions.
References
-
Chen, W., et al. (2020). Synthesis of 1,4-benzodiazepines-5-one by copper-catalyzed thermal cyclization of alkenylated anthranilamide derivatives. Taylor & Francis Online. [Link]
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ChemBK. (n.d.). 1-Methyl-5-phenyl-1H-1,4-benzodiazepine-2(3H)-one. Retrieved from [Link]
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MDPI. (2012). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 17(12), 14737-14748. [Link]
-
MDPI. (2021). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 26(11), 3326. [Link]
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Kim, J. S., et al. (2002). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 13(3), 374-377. [Link]
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MDPI. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(21), 5014. [Link]
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LookChem. (n.d.). 1-METHYL-5-PHENYL-1,3-DIHYDRO-BENZO[E][1][2]DIAZEPIN-2-ONE. Retrieved from [Link]
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MDPI. (2022). Dimeric Benzodiazepines as Peptide Mimetics to Overcome p53-Dependent Drug Resistance of Tumors. International Journal of Molecular Sciences, 23(19), 11579. [Link]
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Taylor & Francis Online. (2022). A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Journal of Taibah University for Science, 16(1), 1-22. [Link]
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Wikipedia. (n.d.). Flunitrazepam. Retrieved from [Link]
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PubMed. (2023). C5 methylation confers accessibility, stability and selectivity to picrotoxinin. Nature Communications, 14(1), 8308. [Link]
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Methodological & Application
Application Note: High-Purity Isolation of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one
Abstract
This document provides a comprehensive technical guide detailing validated methodologies for the purification of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one, a key heterocyclic scaffold in medicinal chemistry and drug development. Benzodiazepine derivatives are foundational to numerous therapeutics, and achieving high purity is critical for downstream applications, including pharmacological screening and structural analysis.[1][2][3][4][5] This guide moves beyond simple procedural lists to explain the underlying principles governing the choice of purification strategy. We present detailed, step-by-step protocols for recrystallization, normal-phase flash chromatography, and preparative reverse-phase high-performance liquid chromatography (RP-HPLC), tailored for this specific compound class. Each protocol is designed as a self-validating system, incorporating in-process purity checks to ensure the final product meets stringent quality standards. This guide is intended for researchers, chemists, and drug development professionals seeking robust and reproducible purification workflows.
Introduction: The Purification Imperative
The benzodiazepine core is a privileged structure in pharmacology, renowned for its diverse biological activities, including anxiolytic, anticonvulsant, sedative, and anti-inflammatory properties.[2][3] 5-Methyl-1H-benzo[e]diazepin-2(3H)-one represents a specific analogue within this critical class. Synthetic routes to benzodiazepines, often involving condensation reactions, typically yield crude products containing unreacted starting materials, reaction by-products, and various isomers.[6][7][8] The presence of these impurities can confound biological assay results, interfere with crystallization for structural studies, and compromise the safety and efficacy profile of a potential drug candidate.
Therefore, robust and efficient purification is not merely a final clean-up step but a critical phase of the research and development workflow. The choice of purification technique is dictated by the specific physicochemical properties of the target molecule and the nature of the impurities. This guide provides a multi-pronged approach, offering methodologies suitable for different scales and purity requirements, from initial crude cleanup to final polishing for analytical-grade material.
Physicochemical Profile: Guiding Purification Strategy
Understanding the inherent properties of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one is fundamental to selecting and optimizing a purification method. The molecule's structure—featuring a bicyclic aromatic system, an amide moiety, and an imine group—confers a moderate polarity and specific functionalities that can be exploited.
| Property | Value | Implication for Purification |
| Molecular Formula | C₁₀H₁₀N₂O | - |
| Molar Mass | 174.20 g/mol | Influences diffusion rates and chromatographic behavior. |
| Predicted pKa | ~3.5 - 4.0 | The molecule is weakly basic. This allows for potential manipulation of solubility in acidic aqueous solutions for liquid-liquid extraction, although it may not be sufficiently basic for straightforward acid-base extraction from organic solvents. |
| Polarity | Moderately Polar | Suitable for both normal-phase (silica) and reverse-phase (C18) chromatography. The amide and imine groups allow for hydrogen bonding. |
| Solubility | Soluble in polar organic solvents (e.g., EtOH, EtOAc, DMF, DCM); sparingly soluble in non-polar solvents (e.g., hexanes); low solubility in water. | Dictates the choice of solvents for chromatography and recrystallization. The differential solubility is the basis for recrystallization. |
| Physical State | Typically a solid at room temperature.[9] | Enables the use of crystallization as a primary purification technique. A sharp melting point is a key indicator of purity. |
Note: Some properties are predicted based on the general class of benzodiazepines, as specific experimental data for this exact molecule is limited in public literature.
Purification Methodologies & Protocols
We present three primary, field-proven techniques for the purification of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one. The selection depends on the initial purity of the crude material, the required final purity, and the scale of the operation.
Strategy 1: Recrystallization
Causality & Rationale: Recrystallization is the most effective technique for removing small amounts of impurities from a solid sample, often yielding highly pure crystalline material. It leverages the principle that the solubility of a compound increases in a hot solvent and decreases as the solvent cools. Impurities, being present in lower concentrations, ideally remain in the solution (the "mother liquor") upon cooling, allowing the pure target compound to crystallize out. For benzodiazepines, polar organic solvents like ethanol or solvent mixtures like ethyl acetate/hexane are commonly effective.[1][10]
-
Solvent Selection: Place ~20 mg of crude material in a test tube. Add a suitable solvent (e.g., 95% Ethanol) dropwise at room temperature until the solid just dissolves. If it dissolves readily, the solvent is too good. If it is insoluble, heat the mixture. A good single solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Transfer the bulk crude material to an Erlenmeyer flask. Add the minimum amount of hot 95% ethanol required to fully dissolve the solid. This is a critical step; excess solvent will significantly reduce the final yield.
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and boil for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum. Determine the yield and assess purity via melting point analysis and Thin-Layer Chromatography (TLC). The purified compound should appear as a single spot on the TLC plate.
Caption: Workflow for Purification by Recrystallization.
Strategy 2: Normal-Phase Flash Column Chromatography
Causality & Rationale: This technique is ideal for separating compounds from a mixture based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase. Given the moderate polarity of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one, it will adsorb to the polar silica gel. By using a mobile phase of appropriate polarity (eluent), the compound can be selectively desorbed and eluted from the column. A less polar eluent will move non-polar impurities off the column first, while the target compound remains adsorbed. Increasing the eluent polarity will then cause the target compound to move down the column, separating it from more polar impurities that remain strongly adsorbed. A common eluent system for benzodiazepines is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[11]
-
TLC Analysis: Develop a TLC method to determine the optimal mobile phase. Spot the crude mixture on a silica gel TLC plate and elute with various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 2:1). The ideal system will show good separation between the target compound (Rf value of ~0.3) and its impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexanes:ethyl acetate). Pour the slurry into a glass column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform "dry loading": adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
-
Elution: Begin eluting the column with the initial mobile phase, collecting fractions. Monitor the elution process using TLC.
-
Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase (e.g., move from 9:1 to 4:1 hexanes:ethyl acetate) to elute the target compound from the column.
-
Fraction Analysis: Spot each collected fraction on a TLC plate. Fractions containing only the pure desired compound (single spot at the correct Rf) are combined.
-
Solvent Removal: Remove the solvent from the pooled pure fractions using a rotary evaporator to yield the purified compound.
-
Purity Assessment: Confirm purity with TLC and melting point analysis.
Caption: Workflow for Normal-Phase Flash Chromatography.
Strategy 3: Preparative Reverse-Phase HPLC (RP-HPLC)
Causality & Rationale: Preparative RP-HPLC is a high-resolution technique typically used for the final purification of small to medium quantities of a compound, especially for removing structurally similar impurities. In this method, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Non-polar compounds are retained longer on the column, while polar compounds elute more quickly. This is the opposite of normal-phase chromatography. For 5-Methyl-1H-benzo[e]diazepin-2(3H)-one, this method is excellent for achieving >99% purity.
-
Method Development: On an analytical HPLC system, develop a separation method using a C18 column. A typical starting point is a gradient of 5% to 95% acetonitrile in water (often with 0.1% trifluoroacetic acid, TFA, or formic acid to improve peak shape) over 20-30 minutes.
-
Sample Preparation: Dissolve the partially purified compound (e.g., post-chromatography or recrystallization) in the mobile phase or a compatible solvent like methanol. Filter the solution through a 0.45 µm syringe filter to remove any particulates that could damage the HPLC column.
-
System Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile) until a stable baseline is achieved.
-
Injection and Elution: Inject the filtered sample onto the column. Run the preparative gradient method developed in step 1.
-
Fraction Collection: Monitor the column eluent with a UV detector (a wavelength of ~254 nm is usually appropriate for the benzene ring). Collect fractions corresponding to the peak of the target compound. Automated fraction collectors are standard for this process.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.
-
Solvent Removal: Combine the pure fractions. Remove the acetonitrile/methanol by rotary evaporation. The remaining aqueous solution can be lyophilized (freeze-dried) to yield the final product as a fluffy powder. If TFA was used, it will be removed during this process.
Caption: Workflow for Preparative Reverse-Phase HPLC.
Comparative Summary and Recommendations
| Feature | Recrystallization | Flash Chromatography | Preparative RP-HPLC |
| Primary Use | Final purification, bulk material | Crude to intermediate purification | Final polishing, high-purity |
| Scale | mg to multi-kg | mg to >100 g | µg to multi-gram |
| Resolution | Low to medium | Medium | Very High |
| Speed | Slow (hours to days) | Medium (1-4 hours) | Fast (minutes to hours per run) |
| Cost | Low (solvents, glassware) | Medium (silica, solvents) | High (instrument, columns, solvents) |
| Typical Purity | 98-99.5% | 95-98% | >99.5% |
Recommendations:
-
For crude reaction mixtures (>10 g): Start with an initial purification by flash column chromatography to remove the bulk of impurities.
-
For post-chromatography material or relatively clean crude (<10 g): Recrystallization is an excellent and economical choice to achieve high purity.
-
For achieving analytical-grade purity (<1 g): Use preparative RP-HPLC as a final polishing step after initial cleanup by chromatography or recrystallization.
Troubleshooting Common Purification Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" during Recrystallization | The compound's melting point is lower than the solvent's boiling point; impurities are depressing the melting point; cooling is too rapid. | Use a lower-boiling point solvent or a solvent pair. Try seeding the solution with a pure crystal. Ensure cooling is slow. |
| Poor Recovery from Recrystallization | Too much solvent was used; compound is too soluble in the cold solvent. | Re-concentrate the mother liquor and attempt a second crystallization. Use a solvent pair to decrease solubility (e.g., add hexanes to an ethyl acetate solution). |
| Poor Separation in Flash Chromatography | Incorrect mobile phase; column was overloaded; column was poorly packed. | Re-optimize the mobile phase using TLC. Reduce the amount of sample loaded. Repack the column carefully, avoiding cracks or channels. |
| Broad Peaks in HPLC | Column degradation; sample overload; incompatible sample solvent; buffer/pH issues. | Use a guard column or replace the column. Inject a smaller sample volume. Dissolve the sample in the mobile phase. Add 0.1% TFA or formic acid to the mobile phase. |
References
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ChemBK. (n.d.). 1-Methyl-5-phenyl-1H-1,4-benzodiazepine-2(3H)-one - Physico-chemical Properties. Retrieved from [Link]
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Bennamane, N., et al. (2008). Synthesis of new amino-1,5-benzodiazepine and benzotriazole derivatives from dimedone. Organic Communications, 1(3), 62-68. Retrieved from [Link]
- Doumbia, Y., et al. (2022). Synthesis of new benzimidazole derivatives from 1,5-benzodiazepines through a new rearrangement in the presence of DMF-DMA. Journal Marocain de Chimie Hétérocyclique, 21(3), 59-66.
- Google Patents. (1975). Purification of benzodiazepine derivatives. US3860575A.
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Mphahlele, M. J., & Tshentu, Z. (2013). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Molecules, 18(11), 13919-13930. Retrieved from [Link]
-
Majid, S. A., et al. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry, 2013, 895015. Retrieved from [Link]
- Sharma, P., & Kumar, A. (2021). Synthesis of 1,5-Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development, 5(5), 497-503.
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National Center for Biotechnology Information. (n.d.). 1H-1,5-Benzodiazepine. PubChem Compound Database. Retrieved from [Link]
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- Slastikov, V. V., et al. (2023). Annelation of the 1,2,4-Triazine Core to 2,3-Benzodiazepine. Journal of Organic and Pharmaceutical Chemistry, 23(3).
- Gaponov, A. A., & Anishchenko, A. A. (2014). Chemical properties of 2,3-dihydro-1H-1,5-benzodiazepinone-2 derivatives – a review. Journal of Chemistry and Technologies, 22(1).
-
Abás, S., et al. (2020). 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. Molecules, 25(11), 2650. Retrieved from [Link]
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Abdullahi, M., et al. (2022). A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Cogent Chemistry, 8(1). Retrieved from [Link]
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Wikipedia. (n.d.). Flunitrazepam. Retrieved from [Link]
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Mphahlele, M. J., & Tshentu, Z. (2013). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. MDPI. Retrieved from [Link]
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Pasha, M. A., & Jayashankara, V. P. (2006). An Expeditious Synthesis of 1,5-Benzodiazepine Derivatives Catalysed by p-toluenesulfonic Acid. Science Alert. Retrieved from [Link]
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Dioukhane, K., et al. (2018). 4-Methyl-1H-1,5-benzodiazepin-2(3H)-one. IUCrData, 3(10). Retrieved from [Link]
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Analytical methods for the quantification of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one.
For: Researchers, scientists, and drug development professionals.
Introduction
5-Methyl-1H-benzo[e]diazepin-2(3H)-one is a derivative of the benzodiazepine class of compounds, which are widely recognized for their therapeutic applications as anxiolytics, sedatives, anticonvulsants, and muscle relaxants. The precise and accurate quantification of this and related compounds is paramount in various stages of drug development, including pharmacokinetic studies, formulation analysis, quality control, and clinical monitoring. This document provides detailed analytical methods for the robust quantification of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one in biological matrices and pharmaceutical formulations, leveraging modern chromatographic and mass spectrometric techniques.
The methodologies presented herein are designed to offer high sensitivity, specificity, and reliability, adhering to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The choice of a specific method will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Physicochemical Properties of the Analyte
A thorough understanding of the physicochemical properties of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one is fundamental to developing effective analytical methods. Based on its chemical structure and data from related benzodiazepine compounds, the following properties are anticipated:
| Property | Predicted Value/Characteristic | Implication for Analysis |
| Molecular Formula | C10H10N2O | Dictates the exact mass for mass spectrometry. |
| Molecular Weight | 174.20 g/mol | Used for concentration calculations. |
| Polarity | Moderately polar | Influences choice of chromatographic column and mobile phase. |
| pKa | Estimated to be weakly basic | Affects ionization in mass spectrometry and retention in reversed-phase HPLC. |
| Solubility | Likely soluble in organic solvents like methanol and acetonitrile. | Guides sample preparation and standard solution preparation. |
Note: These properties are estimated and should be confirmed with a certified reference standard.
Recommended Analytical Techniques
Two primary analytical techniques are recommended for the quantification of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method suitable for quality control and analysis of pharmaceutical formulations where analyte concentrations are relatively high.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalytical applications, offering superior sensitivity and specificity for quantifying low concentrations in complex biological matrices.[4][5]
A Gas Chromatography-Mass Spectrometry (GC-MS) approach may also be considered. However, benzodiazepines can be thermally labile, potentially leading to degradation in the GC inlet and requiring derivatization, which adds complexity to the sample preparation.[6][7]
Experimental Workflows
Sample Preparation Workflow
A critical step in achieving accurate quantification is the efficient extraction of the analyte from the sample matrix while minimizing interferences.
Caption: General sample preparation workflow for the analysis of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for the routine analysis of pharmaceutical formulations.
Protocol
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 20 mM Phosphate Buffer (pH 6.0) in a 40:60 (v/v) ratio.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm (This should be optimized by determining the UV spectrum of the analyte).
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation (Tablets):
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to one tablet's average weight and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes.
-
Dilute to volume with methanol and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
-
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.
-
Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be > 0.999.
-
Quantify the amount of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one in the sample by interpolating its peak area from the calibration curve.
Method Validation Parameters (as per ICH Q2(R1))
| Parameter | Acceptance Criteria |
| Linearity | r² > 0.999 over the concentration range. |
| Accuracy | 98.0% - 102.0% recovery. |
| Precision (Repeatability & Intermediate) | RSD < 2.0%. |
| Specificity | No interference from placebo and known impurities at the retention time of the analyte. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10. |
| Robustness | No significant changes in results with small variations in mobile phase composition, pH, and flow rate. |
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is suitable for the quantification of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one in biological matrices such as plasma or urine.[9][10]
Protocol
1. LC-MS/MS System and Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 90% B
-
3.0-3.5 min: 90% B
-
3.5-4.0 min: 90% to 10% B
-
4.0-5.0 min: 10% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
2. Mass Spectrometer Settings (Hypothetical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte (5-Methyl-1H-benzo[e]diazepin-2(3H)-one):
-
Precursor Ion (Q1): m/z 175.1 (M+H)⁺
-
Product Ion (Q3): To be determined by infusion of the reference standard. A plausible fragmentation would involve the loss of CO (28 Da), resulting in a product ion around m/z 147.1.
-
-
Internal Standard (IS) (e.g., Diazepam-d5):
-
Precursor Ion (Q1): m/z 290.2
-
Product Ion (Q3): m/z 198.1
-
-
-
Source Parameters: To be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
3. Sample Preparation (Human Plasma):
-
Solid-Phase Extraction (SPE):
-
To 200 µL of plasma, add 20 µL of the internal standard working solution (e.g., 100 ng/mL Diazepam-d5).
-
Vortex mix for 10 seconds.
-
Load the sample onto a conditioned and equilibrated mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
LC-MS/MS Analysis Workflow
Caption: Workflow of the LC-MS/MS system for the quantification of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one.
Method Validation Parameters (as per FDA Bioanalytical Method Validation Guidance)
| Parameter | Acceptance Criteria |
| Calibration Curve | 8-point curve with r² ≥ 0.99. |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) of nominal values. |
| Selectivity & Specificity | No significant interfering peaks at the retention times of the analyte and IS. |
| Matrix Effect | CV of IS-normalized matrix factor should be ≤ 15%. |
| Recovery | Consistent and reproducible. |
| Stability (Freeze-thaw, bench-top, long-term) | Analyte concentration within ±15% of nominal concentration. |
Conclusion
The analytical methods detailed in this application note provide robust and reliable frameworks for the quantification of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one. The choice between HPLC-UV and LC-MS/MS should be guided by the specific requirements of the analysis, particularly the desired sensitivity and the nature of the sample matrix. It is imperative that these methods are fully validated in the end-user's laboratory with a certified reference standard to ensure compliance with regulatory expectations and to guarantee the generation of high-quality, reproducible data.
References
-
National Institute of Standards and Technology. (n.d.). Development of a GC-MS method for determination of Benzodiazepine Series Drugs. Retrieved from a verified source.[7]
-
Technology Networks. (n.d.). GC-MS/MS Analysis of Benzodiazepines Using Analyte Protectants. Retrieved from a verified source.[11]
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from a verified source.[1]
-
Journal of Analytical Toxicology. (2019). Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood. 43(8), 636-645.[4][10]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from a verified source.[2]
-
Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. Retrieved from a verified source.[3]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from a verified source.[12]
-
Shimadzu. (n.d.). Analysis of a Benzodiazepine-Based Drug Using GC-MS. Retrieved from a verified source.[13]
-
Problems of Forensic Sciences. (2004). Application of Gas Chromatography/Mass Spectrometry (GC/MS) to the Analysis of Benzodiazepines. LIX, 5-37.[14]
-
ResearchGate. (n.d.). Determination of Benzodiazepines in Oral Fluid Using LC-MS-MS. Retrieved from a verified source.[5]
-
Journal of Chromatography B. (2023). Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples. 1221, 123689.[15]
-
Journal of Chromatography B. (2004). Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography. 806(2), 237-246.[9]
-
Journal of Analytical Methods in Chemistry. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. 2019, 8374382.[16]
- LCGC North America. (2015).
- Clinical Chemistry. (1996). Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction. 42(9), 1412-1416.
-
Molecules. (2022). A Simple and Reliable Liquid Chromatographic Method for Simultaneous Determination of Five Benzodiazepine Drugs in Human Plasma. 27(12), 3845.[8]
Sources
- 1. isca.me [isca.me]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 8-chloro-1-phenyl- [webbook.nist.gov]
- 5. Chemical properties of 2,3-dihydro-1H-1,5-benzodiazepinone-2 derivatives – a review | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. mzCloud – Phenazepam [mzcloud.org]
- 9. massbank.eu [massbank.eu]
- 10. omicsonline.org [omicsonline.org]
- 11. 1H-1,5-Benzodiazepine | C9H8N2 | CID 429551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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- 16. 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one
Abstract
This document provides a detailed, science-driven protocol for the development and subsequent validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one. The narrative moves beyond a simple recitation of steps to explain the underlying chromatographic principles and strategic decisions involved in method design. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a reliable, accurate, and precise method for the determination of this compound in bulk drug substance or formulated products. The validation protocol is rigorously designed to meet the standards outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines and United States Pharmacopeia (USP) General Chapter <621>.[1][2]
Foundational Principles: Analyte-Centric Method Design
The cornerstone of effective HPLC method development is a thorough understanding of the analyte's physicochemical properties. 5-Methyl-1H-benzo[e]diazepin-2(3H)-one belongs to the benzodiazepine class, a group of compounds that are typically non-polar or weakly polar.[3] This knowledge directly informs our initial strategic choices.
Analyte Physicochemical Profile (Predicted/Inferred)
| Property | Predicted Value / Characteristic | Implication for HPLC Method Development |
|---|---|---|
| Structure | Contains a benzene ring fused to a diazepine ring; aromatic and heterocyclic. | Possesses a strong chromophore, making UV detection highly suitable. |
| Polarity | Expected to be hydrophobic (non-polar). | Reversed-phase chromatography is the separation mode of choice.[4] |
| pKa | Predicted to be weakly basic or near-neutral. | Mobile phase pH control is important for consistent retention and peak shape. A pH between 3 and 8 is a safe starting range for silica-based columns. |
| Solubility | Likely soluble in common organic solvents like acetonitrile and methanol. | Simplifies sample and standard preparation. |
Causality of Initial Choices
-
Separation Mode: Given the analyte's hydrophobicity, reversed-phase chromatography is selected. This technique employs a non-polar stationary phase and a polar mobile phase, where retention is primarily driven by hydrophobic interactions.[3] More hydrophobic compounds, like our target analyte, will interact more strongly with the stationary phase and thus elute later.[3]
-
Stationary Phase: A C18 (octadecylsilyl) column is the universal starting point for reversed-phase method development due to its high hydrophobicity and wide applicability. A standard dimension of 4.6 x 150 mm with 5 µm particles offers a good balance of efficiency, resolution, and backpressure.
-
Mobile Phase: A mixture of water and an organic modifier is required.[5] Acetonitrile (ACN) and methanol (MeOH) are the most common choices. ACN is often preferred for its lower viscosity and UV transparency, but MeOH can offer different selectivity for aromatic compounds. We will begin with ACN.
-
Detector: The conjugated aromatic system in the benzodiazepine structure is a strong chromophore. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is ideal, as it allows for the determination of the maximum absorbance wavelength (λmax) and assessment of peak purity. Based on literature for similar benzodiazepines, a starting wavelength of 240 nm is a logical choice.[6][7][8]
Materials, Reagents, and Instrumentation
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and DAD/PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm (e.g., Agilent Zorbax, Waters Symmetry, Phenomenex Luna).
-
Reagents:
-
5-Methyl-1H-benzo[e]diazepin-2(3H)-one reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium phosphate monobasic (ACS grade).
-
Phosphoric acid (ACS grade).
-
Water (HPLC grade or Milli-Q).
-
-
Standard & Sample Preparation:
-
Diluent: A mixture of water and acetonitrile (50:50, v/v) is a good starting point.
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in the diluent to prepare a 100 µg/mL stock solution.
-
Working Standard Solution: Dilute the stock solution to a concentration of approximately 10 µg/mL for initial method development.
-
Protocol Part I: Systematic Method Development
The objective is to achieve a sharp, symmetrical peak for the analyte, free from interference, with a reasonable retention time (typically 3-10 minutes).
Step 1: Initial Conditions & Scouting Run
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: 240 nm.
-
Run a broad scouting gradient: 5% to 95% ACN over 20 minutes.
-
Rationale: This initial run helps determine the approximate percentage of organic solvent required to elute the compound, providing a starting point for isocratic method development or a narrower gradient.
-
Step 2: Mobile Phase Optimization
Based on the scouting run, an approximate elution condition can be determined. Let's assume the analyte elutes at 12 minutes, corresponding to ~50% ACN.
-
Develop an Isocratic Method: Set the mobile phase composition to a constant percentage of ACN (e.g., 50% ACN in 20 mM phosphate buffer, pH 3.0).
-
Adjust Organic Content:
-
If retention time (RT) is too long (>10 min), increase the %ACN in increments of 5%.
-
If RT is too short (<3 min), decrease the %ACN in increments of 5%.
-
Goal: Achieve a retention time between 3 and 10 minutes with a good peak shape (tailing factor between 0.9 and 1.5).
-
-
Evaluate pH (if necessary): If peak tailing is observed, adjusting the mobile phase pH can improve peak shape. For a weakly basic compound, a slightly acidic pH (e.g., 3.0) ensures it is in a single ionic form, often leading to sharper peaks.
Step 3: Optimization of Chromatographic Parameters
-
Flow Rate: Adjusting the flow rate can be used to fine-tune retention time without altering mobile phase composition. Decreasing the flow rate will increase retention time and potentially improve resolution, while increasing it will shorten the run time. A standard of 1.0 mL/min is often a good compromise.
-
Column Temperature: Increasing the column temperature (e.g., from 30 °C to 40 °C) typically decreases retention time and can improve peak efficiency by reducing mobile phase viscosity. It is a useful tool for improving poor peak shape.
Final Optimized Method (Example)
After systematic optimization, a final method is established. The following table presents an example of a robust set of conditions.
| Parameter | Optimized Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 55% Acetonitrile / 45% (20 mM KH₂PO₄, pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 242 nm (determined from λmax scan) |
| Run Time | 10 minutes |
Protocol Part II: Method Validation (per ICH Q2(R2))
Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][9] The following protocols are based on ICH guidelines.
System Suitability Testing (SST)
Before any validation run, the suitability of the chromatographic system must be verified.[10]
-
Procedure: Inject the working standard solution (e.g., 10 µg/mL) five or six consecutive times.
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
-
Specificity / Selectivity
This test demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components.
-
Procedure:
-
Inject the diluent (blank) to ensure no interfering peaks at the analyte's retention time.
-
Inject a placebo solution (if analyzing a formulation) to check for excipient interference.
-
Perform forced degradation studies (e.g., expose the analyte to acid, base, peroxide, heat, and light) and analyze the stressed samples.
-
-
Acceptance Criteria: The analyte peak should be free from co-elution with any degradation products or placebo peaks. Peak purity analysis using a DAD/PDA detector should pass.
Linearity and Range
-
Procedure:
-
Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the expected working concentration (e.g., for a 10 µg/mL target, prepare 5, 7.5, 10, 12.5, and 15 µg/mL standards).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
The plot should be visually linear, and the y-intercept should be close to zero.
-
Accuracy (as % Recovery)
-
Procedure:
-
Prepare spiked samples by adding known amounts of the analyte stock solution to a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each level.
-
Analyze the samples and calculate the percentage of the analyte recovered.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.
Precision
-
Repeatability (Intra-assay precision):
-
Procedure: Analyze six replicate samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Acceptance Criteria: %RSD of the results should be ≤ 2.0%.
-
-
Intermediate Precision:
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: %RSD of the combined results from both days/analysts/instruments should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
These parameters indicate the sensitivity of the method.
-
Procedure (based on Signal-to-Noise ratio):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ. This can be done by injecting progressively more dilute solutions.
-
-
Acceptance Criteria: The determined LOQ concentration must be demonstrated to be both accurate and precise.
Robustness
This assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure:
-
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase pH (± 0.2 units)
-
Organic mobile phase composition (± 2%)
-
-
Analyze a standard solution under each condition and evaluate the effect on system suitability parameters.
-
-
Acceptance Criteria: The system suitability criteria (Tailing, Plates, %RSD) must be met under all varied conditions, and the results should not significantly deviate from the nominal condition.
Conclusion
This application note details a systematic and scientifically-grounded approach to developing and validating a stability-indicating RP-HPLC method for 5-Methyl-1H-benzo[e]diazepin-2(3H)-one. By starting with an understanding of the analyte's properties and following a logical progression through optimization and a rigorous validation protocol compliant with ICH and USP standards, a reliable, precise, and accurate analytical method can be established.[1][2] This ensures the quality and consistency of data for regulatory submissions and routine quality control.
References
- U.S. Pharmacopeia.
- U.S. Pharmacopeia.
- Agilent Technologies.
- Taylor & Francis Online. Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids.
- DSDP Analytics.
- PubMed Central (PMC). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture.
- U.S. Pharmacopeia.
- SAS Publishers.
- Clinical Chemistry.
- PubMed.
- ScienceDirect. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an.
- IntuitionLabs. ICH Q2(R2)
- Separation Science. Reversed-Phase of Neutral Analytes.
- Pharmaguideline.
- Acta Scientific.
- ResearchGate. Recent analytical method developed by RP-HPLC.
- AMSbiopharma.
- Chrom Tech, Inc.
- PMC - NIH. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
- YouTube. Understanding ICH Q2(R2)
Sources
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- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. chromtech.com [chromtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. dsdpanalytics.com [dsdpanalytics.com]
Application Notes and Protocols for the In-Vitro Characterization of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one
Application Notes and Protocols for the In-Vitro Characterization of 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzodiazepine Scaffold and the Promise of Novel Derivatives
The benzodiazepine core is a privileged scaffold in medicinal chemistry, forming the basis of a multitude of clinically significant drugs.[1] Primarily known for their effects on the central nervous system (CNS), benzodiazepine derivatives have been successfully developed as anxiolytics, anticonvulsants, sedatives, and muscle relaxants. The therapeutic efficacy of these compounds predominantly stems from their interaction with the γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the brain.[2][3]
5-Methyl-1H-benzo[e][2][4]diazepin-2(3H)-one is a novel derivative of the 1,4-benzodiazepine class. Its structural modifications present an opportunity to explore potentially unique pharmacological profiles, including altered potency, subtype selectivity for GABA-A receptors, or even novel biological activities beyond the classical benzodiazepine targets. This document, intended for researchers in neuropharmacology and drug discovery, provides a comprehensive guide to the in-vitro characterization of this and similar novel benzodiazepine compounds. The protocols herein are designed to be robust and adaptable, enabling a thorough investigation of the compound's mechanism of action and potential therapeutic applications.
Primary Mechanism of Action: Modulation of GABA-A Receptors
The hallmark of benzodiazepines is their ability to allosterically modulate the function of GABA-A receptors. These receptors are ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability. Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, and enhance the effect of GABA.[5] This positive allosteric modulation results in an increased frequency of channel opening in the presence of GABA, leading to enhanced inhibitory neurotransmission.[3]
The GABA-A receptor is a pentameric protein complex typically composed of two α, two β, and one γ subunit.[6] The specific subunit composition determines the pharmacological properties of the receptor, including its affinity for different benzodiazepines. The classical benzodiazepine binding site is located at the interface of the α and γ subunits.[2]
Experimental Protocols
The following protocols provide a tiered approach to the in-vitro characterization of 5-Methyl-1H-benzo[e][2][4]diazepin-2(3H)-one, starting with a primary functional screen, followed by a cytotoxicity assessment and an exploratory assay for antioxidant activity.
Protocol 1: Functional Characterization of GABA-A Receptor Modulation using a FLIPR-Based Membrane Potential Assay
This high-throughput assay measures changes in neuronal membrane potential in response to GABA-A receptor activation. Positive allosteric modulators like benzodiazepines will potentiate the GABA-induced depolarization in a specifically designed assay system.[2]
Materials and Reagents
| Reagent | Supplier | Recommended Concentration/Stock |
| HEK293 cells stably expressing GABA-A receptors (e.g., α1β2γ2) | Various | - |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco/Thermo Fisher | - |
| Fetal Bovine Serum (FBS) | Gibco/Thermo Fisher | 10% (v/v) |
| Penicillin-Streptomycin | Gibco/Thermo Fisher | 1% (v/v) |
| Membrane Potential Assay Kit (e.g., FLIPR) | Molecular Devices | As per manufacturer's instructions |
| GABA | Sigma-Aldrich | 100 mM stock in water |
| 5-Methyl-1H-benzo[e][2][4]diazepin-2(3H)-one | - | 10 mM stock in DMSO |
| Diazepam (Positive Control) | Sigma-Aldrich | 10 mM stock in DMSO |
| Flumazenil (Antagonist Control) | Sigma-Aldrich | 10 mM stock in DMSO |
| 384-well black, clear bottom microplates | Corning | - |
Experimental Workflow
Sources
- 1. In vitro Phase I and Phase II metabolism of the new designer benzodiazepine cloniprazepam using liquid chromatography coupled to quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. isca.me [isca.me]
- 3. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiproliferative activity in vitro of novel 1,5-benzodiazepines. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Docking of 1,4-Benzodiazepines in the α1/γ2 GABAA Receptor Modulator Site - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Involving 5-Methyl-1H-benzo[e]diazepin-2(3H)-one
Introduction: Unveiling the Cellular Activities of a TSPO Ligand
5-Methyl-1H-benzo[e]diazepin-2(3H)-one, widely known in the scientific community as Ro5-4864, is a benzodiazepine that exhibits a distinct pharmacological profile. Unlike classical benzodiazepines that target the central nervous system's GABA-A receptors, Ro5-4864 is a high-affinity ligand for the Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane.[1][2] TSPO, formerly designated as the peripheral benzodiazepine receptor, is implicated in a multitude of cellular functions, including cholesterol transport, steroidogenesis, regulation of mitochondrial homeostasis, and modulation of inflammatory and apoptotic pathways.[3][4][5] Consequently, Ro5-4864 serves as a critical chemical tool for investigating the multifaceted roles of TSPO in cellular physiology and pathology.
This comprehensive guide provides detailed protocols for a selection of cell-based assays designed to probe the functional consequences of treating cells with 5-Methyl-1H-benzo[e]diazepin-2(3H)-one. The methodologies described herein are tailored for researchers, scientists, and drug development professionals aiming to elucidate the compound's effects on cell proliferation, mitochondrial integrity, and the subcellular localization of its target, TSPO.
Mechanism of Action: A Focus on the Translocator Protein (TSPO)
The biological effects of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one are predominantly mediated through its interaction with TSPO. This protein is a highly conserved molecule and is expressed in various tissues, with notable upregulation in response to injury and inflammation.[3][4] The binding of ligands like Ro5-4864 to TSPO can modulate several downstream cellular processes. A key proposed function of TSPO is its role in the translocation of cholesterol from the outer to the inner mitochondrial membrane, a rate-limiting step in the synthesis of steroids.[3] Furthermore, TSPO is associated with the mitochondrial permeability transition pore (mPTP), a complex involved in the regulation of mitochondrial membrane potential and apoptosis, although the precise nature of this interaction is still under investigation.[4]
The following diagram illustrates the central role of TSPO in mitochondrial function and the potential downstream effects of its modulation by ligands such as 5-Methyl-1H-benzo[e]diazepin-2(3H)-one.
Caption: Workflow for the BrdU cell proliferation assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one in complete culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for proliferation inhibition (e.g., a known cytotoxic agent). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
BrdU Labeling: Add 10 µL of BrdU labeling solution to each well (final concentration of 10 µM). Incubate for 2-4 hours at 37°C. [6]4. Fixation and Denaturation: Carefully remove the medium. Add 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.
-
Antibody Incubation: Remove the Fixing/Denaturing solution and wash the wells three times with 200 µL of PBS. Add 100 µL of anti-BrdU-HRP antibody solution (diluted according to the manufacturer's instructions) to each well. Incubate for 1 hour at room temperature.
-
Washing: Remove the antibody solution and wash the wells three times with 200 µL of PBS.
-
Substrate Reaction: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
Data Presentation:
| Treatment Group | Concentration (µM) | Absorbance at 450 nm (Mean ± SD) | % Proliferation Inhibition |
| Vehicle Control | 0 | 1.25 ± 0.08 | 0% |
| Ro5-4864 | 1 | 1.18 ± 0.06 | 5.6% |
| Ro5-4864 | 10 | 0.85 ± 0.05 | 32.0% |
| Ro5-4864 | 50 | 0.42 ± 0.03 | 66.4% |
| Ro5-4864 | 100 | 0.21 ± 0.02 | 83.2% |
| Positive Control | Varies | 0.15 ± 0.01 | 88.0% |
Section 2: Evaluation of Mitochondrial Membrane Potential
Given that TSPO is localized to the outer mitochondrial membrane, investigating the impact of Ro5-4864 on mitochondrial health is a logical step. A key indicator of mitochondrial function is the mitochondrial membrane potential (ΔΨm). [7][8]A decrease in ΔΨm is an early hallmark of apoptosis. [9]
Protocol 2: JC-1 Assay for Mitochondrial Membrane Potential
Principle: The JC-1 assay utilizes a cationic dye that exhibits potential-dependent accumulation in mitochondria. [10]In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence. [10]The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
5-Methyl-1H-benzo[e]diazepin-2(3H)-one (Ro5-4864)
-
JC-1 Dye
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - as a positive control for depolarization
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with 5-Methyl-1H-benzo[e]diazepin-2(3H)-one as described in the BrdU assay protocol. Include a positive control by treating cells with 50 µM FCCP for 15-30 minutes prior to JC-1 staining. [10]2. JC-1 Staining: Prepare a 1X JC-1 staining solution according to the manufacturer's instructions. Remove the culture medium and add 100 µL of the JC-1 staining solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells twice with 100 µL of pre-warmed PBS.
-
Data Acquisition: Add 100 µL of PBS to each well. Measure the fluorescence using a microplate reader. Read the fluorescence of the J-aggregates (red) at an excitation of ~560 nm and an emission of ~595 nm. Read the fluorescence of the JC-1 monomers (green) at an excitation of ~485 nm and an emission of ~535 nm.
Data Presentation:
| Treatment Group | Concentration (µM) | Red Fluorescence (Mean ± SD) | Green Fluorescence (Mean ± SD) | Red/Green Fluorescence Ratio |
| Vehicle Control | 0 | 8500 ± 450 | 1200 ± 80 | 7.08 |
| Ro5-4864 | 10 | 7800 ± 390 | 1500 ± 110 | 5.20 |
| Ro5-4864 | 50 | 4200 ± 280 | 3500 ± 210 | 1.20 |
| Ro5-4864 | 100 | 2100 ± 150 | 5800 ± 320 | 0.36 |
| FCCP (Positive Control) | 50 | 1500 ± 120 | 7500 ± 400 | 0.20 |
Section 3: Visualization of TSPO Subcellular Localization
Immunofluorescence staining allows for the direct visualization of TSPO within cells and can be used to assess its expression levels and subcellular distribution in response to treatment with 5-Methyl-1H-benzo[e]diazepin-2(3H)-one.
Protocol 3: Immunofluorescence Staining of TSPO
Principle: This technique uses a primary antibody specific for TSPO to label the protein within fixed and permeabilized cells. A secondary antibody conjugated to a fluorophore then binds to the primary antibody, allowing for visualization by fluorescence microscopy. Co-staining with a mitochondrial marker can confirm the localization of TSPO to the mitochondria.
Materials:
-
Cells grown on coverslips
-
5-Methyl-1H-benzo[e]diazepin-2(3H)-one (Ro5-4864)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against TSPO
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Experimental Workflow:
Caption: Workflow for immunofluorescence staining of TSPO.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Grow cells on sterile glass coverslips in a petri dish. Treat with 5-Methyl-1H-benzo[e]diazepin-2(3H)-one for the desired time.
-
Fixation: Gently wash the cells with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. [11]3. Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature. [12]5. Primary Antibody Incubation: Dilute the primary anti-TSPO antibody in Blocking Buffer according to the manufacturer's recommendations. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the coverslips three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the coverslips three times with PBS. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes.
-
Mounting: Wash the coverslips a final three times with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Visualization: Image the slides using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
References
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Assessment of cell proliferation by 5-bromodeoxyuridine (BrdU) labeling for multicolor flow cytometry. PubMed. Available from: [Link]
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TSPO: An Evolutionarily Conserved Protein with Elusive Functions. MDPI. Available from: [Link]
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The mitochondrial translocator protein (TSPO): a key multifunctional molecule in the nervous system. Portland Press. Available from: [Link]
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BrdU (Bromodeoxyuridine) for Cell Proliferation Analysis. Bio-Rad Antibodies. Available from: [Link]
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BrdU Cell Proliferation Assay. Creative Bioarray. Available from: [Link]
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Functional role of translocator protein and its ligands in ocular diseases (Review). Spandidos Publications. Available from: [Link]
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Translocator protein. Wikipedia. Available from: [Link]
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PK11195 Protects From Cell Death Only When Applied During Reperfusion: Succinate-Mediated Mechanism of Action. National Institutes of Health. Available from: [Link]
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PK11195 Protects From Cell Death Only When Applied During Reperfusion: Succinate-Mediated Mechanism of Action. Frontiers. Available from: [Link]
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Functional role of translocator protein and its ligands in ocular diseases (Review). Scilit. Available from: [Link]
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Mitochondrial Membrane Potential Assay. National Institutes of Health. Available from: [Link]
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Mitochondrial Membrane Potential Assay. Sartorius. Available from: [Link]
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JC-1 Mitochondrial Membrane Potential Assay. Creative Bioarray. Available from: [Link]
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The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre. PubMed Central. Available from: [Link]
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Mitochondrial Membrane Potential Assay. PubMed. Available from: [Link]
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PK11195 Protects From Cell Death Only When Applied During Reperfusion: Succinate-Mediated Mechanism of Action. eScholarship.org. Available from: [Link]
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Benzodiazepine-induced superoxide signals B cell apoptosis: mechanistic insight and potential therapeutic utility. National Institutes of Health. Available from: [Link]
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Characterization of [3H]Ro5-4864 binding to "peripheral" benzodiazepine receptors in guinea pig alveolar type II cells. PubMed. Available from: [Link]
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Benzodiazepine-induced inhibition of human malignant melanoma (M-6) cell growth. PubMed. Available from: [Link]
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1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. International Science Community Association. Available from: [Link]
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TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells. Frontiers. Available from: [Link]
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Diazepam and its anomalous p-chloro-derivative Ro 5-4864: comparative effects on mouse neurons in cell culture. PubMed. Available from: [Link]
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Cell viability impaired by α5-preferring benzodiazepines. ResearchGate. Available from: [Link]
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The 1,4-benzodiazepine Ro5-4864 (4-chlorodiazepam) suppresses multiple pro-inflammatory mast cell effector functions. PubMed. Available from: [Link]
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Characterization of peripheral benzodiazepine type sites in a cultured murine BV-2 microglial cell line. PubMed. Available from: [Link]
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Benzodiazepines that bind at peripheral sites inhibit cell proliferation. Semantic Scholar. Available from: [Link]
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Benzodiazepines that bind at peripheral sites inhibit cell proliferation. PNAS. Available from: [Link]
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immunofluorescent staining and flow cytometry procedures. Oncogene Science. Available from: [Link]
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Immunofluorescence - Protocols - Microscopy. Nebraska Center for Biotechnology. Available from: [Link]
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Imaging neuroinflammation with TSPO: A new perspective on the cellular sources and subcellular localization. PubMed Central. Available from: [Link]
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Immunofluorescence staining of translocator protein (TSPO) in the brain... ResearchGate. Available from: [Link]
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1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. MDPI. Available from: [Link]
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Ro5-4864, a synthetic ligand of peripheral benzodiazepine receptor, reduces aging-associated myelin degeneration in the sciatic nerve of male rats. PubMed. Available from: [Link]
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1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. National Institutes of Health. Available from: [Link]
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1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. PubMed. Available from: [Link]
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5-Methyl-1H-benzo[e]diazepin-2(3H)-one: A Versatile Scaffold for Modern Drug Discovery
5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one: A Versatile Scaffold for Modern Drug Discovery
Introduction: The Enduring Legacy and Therapeutic Plasticity of the Benzodiazepine Core
The benzodiazepine scaffold, a seven-membered diazepine ring fused to a benzene ring, represents a cornerstone of medicinal chemistry. Since the serendipitous discovery of chlordiazepoxide in the 1950s, this "privileged structure" has given rise to a plethora of therapeutic agents, most notably for their profound effects on the central nervous system (CNS).[1][2] The archetypal 1,4-benzodiazepines, such as diazepam, have become synonymous with the treatment of anxiety, insomnia, seizures, and muscle spasms, primarily through their allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3] However, the therapeutic potential of the benzodiazepine nucleus extends far beyond its classical CNS applications, with derivatives exhibiting a remarkable diversity of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4][5]
This technical guide focuses on a specific, yet highly versatile, derivative: 5-Methyl-1H-benzo[e][6][7]diazepin-2(3H)-one . This scaffold serves as a strategic starting point for the design and synthesis of novel drug candidates. Its inherent structural features, including a modifiable lactam ring and a reactive methylene group, provide medicinal chemists with multiple avenues for structural diversification and optimization of biological activity.
This document will provide a comprehensive overview of the synthetic routes to this core scaffold, detailed protocols for its derivatization, and a guide to the in vitro and in vivo assays essential for evaluating the therapeutic potential of the resulting compounds. The causality behind experimental choices will be elucidated, and all protocols are designed as self-validating systems to ensure scientific rigor.
The Strategic Advantage of the 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one Scaffold
The 5-methyl-1H-benzo[e][6][7]diazepin-2(3H)-one core offers several key advantages for drug design:
-
Synthetic Tractability: The scaffold is readily accessible through well-established synthetic methodologies, primarily involving the condensation of o-phenylenediamines with β-keto esters or related synthons. This allows for the efficient production of the core structure, facilitating rapid library synthesis.[7][8]
-
Multiple Points for Diversification: The scaffold possesses several sites amenable to chemical modification, enabling the exploration of a broad chemical space to fine-tune pharmacological properties. Key modification sites include the N1 and N4 positions of the diazepine ring, the C3 methylene position, and the aromatic ring.
-
Conformational Flexibility: The seven-membered diazepine ring can adopt various low-energy conformations, allowing for optimal interaction with a diverse range of biological targets. This conformational plasticity is a key contributor to the broad spectrum of biological activities observed for benzodiazepine derivatives.
-
Proven Pharmacological Relevance: The benzodiazepine nucleus is a well-validated pharmacophore, with a long history of successful clinical applications. This established track record provides a strong foundation for the development of new therapeutics with improved efficacy and safety profiles.
Synthesis of the Core Scaffold: A Detailed Protocol
The synthesis of 5-methyl-1H-benzo[e][6][7]diazepin-2(3H)-one is typically achieved through a cyclocondensation reaction between an appropriately substituted o-phenylenediamine and a β-keto ester. The following protocol provides a detailed, step-by-step methodology for this key transformation.
Protocol 1: Synthesis of 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one
Objective: To synthesize the core benzodiazepine scaffold via cyclocondensation.
Materials:
-
o-Phenylenediamine
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in a minimal amount of ethanol.
-
Addition of Reagents: To the stirred solution, add ethyl acetoacetate (1.1 equivalents) followed by a catalytic amount of glacial acetic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid) and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
-
Characterization: Characterize the purified product by melting point, NMR spectroscopy, and mass spectrometry to confirm its identity and purity.
Causality of Experimental Choices:
-
Ethanol as Solvent: Ethanol is a suitable solvent for both reactants and facilitates the reaction at a moderate reflux temperature.
-
Glacial Acetic Acid as Catalyst: The acidic catalyst protonates the carbonyl group of the ethyl acetoacetate, making it more electrophilic and promoting the initial nucleophilic attack by the amino group of the o-phenylenediamine.[7]
-
Sodium Bicarbonate Wash: This step is crucial to remove the acidic catalyst, preventing potential side reactions during purification and storage.
-
Silica Gel Chromatography: This purification technique is effective for separating the desired product from unreacted starting materials and any byproducts.
Caption: Synthetic workflow for 5-Methyl-1H-benzo[e][6][7]diazepin-2(3H)-one.
Derivatization Strategies for Drug Design
The 5-methyl-1H-benzo[e][6][7]diazepin-2(3H)-one scaffold provides a versatile platform for generating a library of diverse compounds. The following sections outline key derivatization strategies at different positions of the core structure.
N1-Alkylation/Acylation
The nitrogen at the 1-position can be readily alkylated or acylated to introduce a variety of substituents. This modification can significantly impact the compound's lipophilicity, metabolic stability, and receptor binding affinity.
Protocol 2: N1-Alkylation
-
Deprotonation: Dissolve the 5-methyl-1H-benzo[e][6][7]diazepin-2(3H)-one (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0°C.
-
Alkylation: After stirring for 30 minutes at 0°C, add the desired alkyl halide (e.g., methyl iodide, benzyl bromide; 1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quenching and Work-up: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the product by column chromatography.
C3-Functionalization
The methylene group at the C3 position is a key site for introducing diversity. It can be functionalized through various reactions, including condensation with aldehydes or alkylation of the enolate.
Protocol 3: C3-Condensation with Aldehydes
-
Base-Catalyzed Condensation: Dissolve the 5-methyl-1H-benzo[e][6][7]diazepin-2(3H)-one (1 equivalent) and an aromatic or aliphatic aldehyde (1.1 equivalents) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or pyrrolidine.
-
Reaction: Reflux the mixture for 6-12 hours.
-
Work-up and Purification: Cool the reaction, remove the solvent, and purify the resulting C3-substituted derivative by recrystallization or column chromatography.
Aromatic Ring Substitution
Modifications to the benzene ring can influence electronic properties and provide additional points for interaction with biological targets. These modifications are typically introduced by starting with a substituted o-phenylenediamine in the initial cyclocondensation reaction.
Biological Evaluation: From In Vitro Assays to In Vivo Models
A systematic evaluation of the biological activity of the synthesized derivatives is crucial for identifying promising drug candidates. The following protocols outline key assays for assessing potential CNS and anticancer activities.
In Vitro CNS Activity Assays
Protocol 4: GABA-A Receptor Binding Assay
Objective: To determine the affinity of the synthesized compounds for the benzodiazepine binding site on the GABA-A receptor.
Principle: This is a competitive binding assay using a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam) and cell membranes expressing GABA-A receptors. The ability of the test compounds to displace the radioligand is measured.[9]
Procedure:
-
Membrane Preparation: Prepare crude synaptic membranes from rat or mouse brain tissue or from cell lines overexpressing specific GABA-A receptor subtypes.
-
Binding Reaction: Incubate the membranes with a fixed concentration of [³H]flunitrazepam and varying concentrations of the test compound in a suitable buffer.
-
Incubation and Filtration: Incubate at 4°C for 60 minutes. Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: Wash the filters and measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Data Presentation:
| Compound | R1-Substituent | R3-Substituent | IC₅₀ (nM) for [³H]flunitrazepam displacement |
| Lead Scaffold | H | H | >1000 |
| Derivative 1 | CH₃ | H | 150 |
| Derivative 2 | Benzyl | H | 75 |
| Derivative 3 | H | 4-Cl-benzylidene | 220 |
In Vitro Anticancer Activity Assays
Protocol 5: MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic effect of the synthesized compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Data Presentation:
| Compound | R1-Substituent | R3-Substituent | IC₅₀ (µM) on MCF-7 cells | IC₅₀ (µM) on HCT-116 cells |
| Lead Scaffold | H | H | >100 | >100 |
| Derivative 4 | H | 4-NO₂-benzylidene | 25.5 | 32.1 |
| Derivative 5 | CH₃ | 4-OCH₃-benzylidene | 15.2 | 18.9 |
Structure-Activity Relationship (SAR) and Future Directions
Systematic derivatization and biological evaluation will allow for the establishment of a robust structure-activity relationship (SAR). For example, initial studies might reveal that N1-alkylation with small, lipophilic groups enhances GABA-A receptor affinity, while C3-arylidene substitution with electron-withdrawing groups correlates with increased cytotoxic activity.
Caption: Logical flow for establishing Structure-Activity Relationships.
Future work should focus on optimizing the lead compounds identified through these initial screens. This may involve further derivatization to improve potency, selectivity, and pharmacokinetic properties. For promising CNS-active compounds, in vivo studies in animal models of anxiety or epilepsy would be the next logical step. For anticancer leads, further in vitro mechanistic studies (e.g., cell cycle analysis, apoptosis assays) and in vivo xenograft models would be warranted.
Conclusion
The 5-methyl-1H-benzo[e][6][7]diazepin-2(3H)-one scaffold represents a highly valuable starting point for the development of novel therapeutic agents. Its synthetic accessibility and the numerous possibilities for chemical modification make it an attractive platform for medicinal chemists. By following the detailed protocols for synthesis, derivatization, and biological evaluation outlined in this guide, researchers can systematically explore the vast therapeutic potential of this privileged heterocyclic system. The insights gained from these studies will undoubtedly contribute to the discovery of the next generation of benzodiazepine-based drugs with improved efficacy and safety profiles.
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Enhancing the Pharmacological Profile of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one: A Guide to Strategic Derivatization
Introduction: The Enduring Potential of the Benzodiazepine Scaffold
The 1,4-benzodiazepine framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1] These bicyclic heterocyclic compounds, characterized by a benzene ring fused to a seven-membered diazepine ring, are most renowned for their activity as central nervous system (CNS) depressants.[2][3] Their therapeutic applications are extensive, encompassing anxiolytic, anticonvulsant, sedative-hypnotic, and muscle relaxant properties.[2] The primary mechanism of action for many benzodiazepines involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter receptor in the brain.[4] By binding to a specific site on the GABAA receptor, benzodiazepines enhance the effect of GABA, leading to an increased influx of chloride ions and subsequent neuronal hyperpolarization.
This application note focuses on the derivatization of a specific and promising benzodiazepine core: 5-Methyl-1H-benzo[e]diazepin-2(3H)-one . We will explore strategic chemical modifications to this scaffold aimed at enhancing its pharmacological activity, selectivity, and overall drug-like properties. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting the CNS and beyond. We will delve into the causality behind experimental choices, provide detailed protocols for key synthetic transformations, and outline methods for pharmacological evaluation, all grounded in authoritative scientific literature.
Strategic Derivatization of the 5-Methyl-1H-benzo[e]diazepin-2(3H)-one Core
The 5-Methyl-1H-benzo[e]diazepin-2(3H)-one scaffold offers several key positions for chemical modification to modulate its biological activity. The primary sites for derivatization include the N1 and N4 positions of the diazepine ring, the C3 methylene group, and the fused aromatic ring.
Key derivatization sites on the 5-Methyl-1H-benzo[e]diazepin-2(3H)-one scaffold.
N1-Position: Modulating Lipophilicity and Receptor Subtype Selectivity
Alkylation and arylation at the N1 position can significantly impact the lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, modifications at this position can influence the binding affinity and selectivity for different GABAA receptor subtypes.
Protocol 1: N1-Arylation using Diaryliodonium Salts
This protocol describes a mild and efficient method for the N1-arylation of 1,4-benzodiazepin-2-ones, which has been successfully applied to a 5-methyl analog.
Materials:
-
5-Methyl-1H-benzo[e]diazepin-2(3H)-one
-
Diaryliodonium salt (e.g., (4-nitrophenyl)(phenyl)iodonium triflate)
-
Aqueous ammonia (NH3·H2O)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO4)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one (1.0 eq) in DMF, add the diaryliodonium salt (1.2 eq).
-
Add aqueous ammonia (5.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Upon completion (monitored by TLC), dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the N1-arylated product.
C3-Position: Introducing Structural Diversity and Chirality
Functionalization at the C3 position is a key strategy for introducing structural diversity and, importantly, a chiral center. The stereochemistry at this position can have a profound impact on the biological activity of the resulting derivatives.
Protocol 2: C3-Alkylation via Enolate Formation
This protocol details the alkylation of the C3 position of a 1,4-benzodiazepin-2-one scaffold through the formation of a benzodiazepine enolate.[5]
Materials:
-
N1-methyl-5-phenyl-1,4-benzodiazepin-2-one (as a representative substrate)
-
Potassium tert-butoxide or Potassium hexamethyldisilazide (KHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkylating agent (e.g., 2-(bromomethyl)naphthalene)
-
Saturated ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the N1-methyl-5-phenyl-1,4-benzodiazepin-2-one (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of potassium tert-butoxide (1.2 eq) in THF to the reaction mixture.
-
After stirring for 10 minutes, add a solution of the alkylating agent (1.3 eq) in THF via cannula.
-
Stir the reaction for 1 hour at -78 °C.
-
Quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the organic layer under reduced pressure and purify the residue by recrystallization or column chromatography to obtain the C3-alkylated product.[5]
Aromatic Ring: Fine-Tuning Electronic Properties and Metabolic Stability
Modification of the fused benzene ring, typically through halogenation, allows for the fine-tuning of the electronic properties of the molecule. Halogen atoms can also serve as handles for further synthetic transformations through cross-coupling reactions.
Protocol 3: Palladium-Catalyzed C-H Halogenation
This protocol describes a regioselective halogenation of the 5-phenyl ring of a 1,4-benzodiazepinone via a palladium-catalyzed C-H activation.[6]
Materials:
-
1,3-Dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one (as a representative substrate)
-
Palladium(II) acetate (Pd(OAc)2)
-
N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS)
-
Acetonitrile (CD3CN for monitoring by NMR) or Dimethylformamide (DMF)
-
Ethyl acetate
-
2 M aqueous sodium hydroxide (NaOH) solution
Procedure:
-
To a solution of the benzodiazepine substrate (1.0 eq) in the appropriate solvent, add Pd(OAc)2 (0.1 eq) and the halogenating agent (NIS or NBS, 2.0 eq).
-
Heat the mixture at 100 °C under microwave irradiation for 15-60 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with a 2 M aqueous NaOH solution.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to afford the halogenated product.[6]
Pharmacological Evaluation: Assessing Enhanced Activity
The primary goal of derivatization is to enhance the desired pharmacological activity. For benzodiazepines, this often translates to improved anticonvulsant and anxiolytic properties.
In Vitro Assays: Receptor Binding Affinity
The initial screening of novel derivatives typically involves in vitro assays to determine their binding affinity for the GABAA receptor. Radioligand binding assays are the gold standard for this purpose.
Protocol 4: GABAA Receptor Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of test compounds for the benzodiazepine binding site on the GABAA receptor.[4][7]
Materials:
-
Rat cortical membrane preparation (source of GABAA receptors)
-
[3H]-Flumazenil (radioligand)
-
Test compounds (novel derivatives)
-
Diazepam (for determining non-specific binding)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare dilutions of the test compounds.
-
In a 96-well plate, incubate the rat cortical membrane preparation (e.g., 100 µg protein) with [3H]-Flumazenil (e.g., 1 nM) and varying concentrations of the test compound in Tris-HCl buffer.
-
For determining non-specific binding, use a high concentration of unlabeled diazepam (e.g., 10 µM).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the IC50 value for each test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
| Compound | Modification | GABAA Receptor Affinity (Ki, nM) |
| Lead Compound | 5-Methyl-1H-benzo[e]diazepin-2(3H)-one | Baseline |
| Derivative 1A | N1-(4-Nitrophenyl) | To be determined |
| Derivative 2B | C3-(2-Naphthylmethyl) | To be determined |
| Derivative 3C | 7-Bromo | To be determined |
In Vivo Models: Evaluating Anticonvulsant and Anxiolytic Effects
Promising compounds from in vitro assays are then evaluated in animal models to assess their in vivo efficacy.
Anticonvulsant Activity: Pentylenetetrazole (PTZ)-Induced Seizure Model
The PTZ model is a widely used preclinical screen for potential anticonvulsant drugs, particularly for absence seizures.[8][9]
Protocol 5: PTZ-Induced Seizure Test in Mice
Animals:
-
Male Swiss albino mice (20-25 g)
Procedure:
-
Administer the test compound or vehicle (control) intraperitoneally (i.p.) to different groups of mice.
-
After a predetermined time (e.g., 30 minutes), inject a convulsant dose of PTZ (e.g., 80 mg/kg, s.c.).
-
Observe the mice for the onset of clonic convulsions and the incidence of mortality for a specified period (e.g., 30 minutes).
-
Record the latency to the first seizure and the percentage of animals protected from seizures and death.
Anxiolytic Activity: Elevated Plus Maze (EPM) Test
The EPM test is a standard behavioral assay for assessing the anxiolytic effects of drugs in rodents.[6][10]
Protocol 6: Elevated Plus Maze Test in Mice
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Administer the test compound or vehicle (control) to different groups of mice.
-
After a specified time, place each mouse individually in the center of the EPM, facing an open arm.
-
Allow the mouse to explore the maze for a set period (e.g., 5 minutes).
-
Record the number of entries into and the time spent in the open and enclosed arms.
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
Structure-Activity Relationship (SAR) Insights and Future Directions
Systematic derivatization and subsequent pharmacological evaluation will enable the construction of a robust SAR profile for the 5-Methyl-1H-benzo[e]diazepin-2(3H)-one scaffold.
Hypothesized structure-activity relationships for derivatization of the benzodiazepine core.
Key considerations for future derivatization efforts should include:
-
Exploration of a wider range of substituents at each position to build a more comprehensive SAR.
-
Introduction of bioisosteric replacements for key functional groups to improve pharmacokinetic properties.
-
Enantioselective synthesis and evaluation of chiral derivatives to identify the more potent stereoisomer.
-
Investigation of derivatives for activity beyond the CNS , as benzodiazepine scaffolds have shown promise in other therapeutic areas such as oncology and infectious diseases.
By systematically applying the synthetic strategies and pharmacological evaluation methods outlined in this guide, researchers can unlock the full therapeutic potential of the 5-Methyl-1H-benzo[e]diazepin-2(3H)-one scaffold and contribute to the development of next-generation therapeutics.
References
- Spencer, J., et al. (2015).
- Geller, I., & Seifter, J. (1960).
- Sieghart, W. (2015). Allosteric modulation of GABAA receptors via multiple drug-binding sites. Advances in pharmacology, 72, 53-96.
- Evans, B. E., et al. (1988). Design of potent, orally effective, nonpeptidal antagonists of the peptide hormone cholecystokinin. Proceedings of the National Academy of Sciences, 85(13), 4917-4921.
- Pellow, S., et al. (1985). Validation of open: closed arm entries in an elevated plus-maze as a measure of anxiety in the rat. Journal of neuroscience methods, 14(3), 149-167.
- Tolu-Bolaji, O. O., et al. (2022). A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Arab Journal of Basic and Applied Sciences, 29(1), 266-285.
- Griffin, C. E., et al. (2013). Benzodiazepine pharmacology and central nervous system-mediated effects. The Ochsner journal, 13(2), 214-223.
- Shorter, E. (2005).
- Olfson, M., King, M., & Schoenbaum, M. (2015). Benzodiazepine use in the United States.
- Roehrs, T., & Roth, T. (2010). Hypnotic effects of benzodiazepines. In Handbook of experimental pharmacology (pp. 467-486). Springer, Berlin, Heidelberg.
- Fryer, R. I., & Walser, A. (1991). Bicyclic Diazepines: Diazepines with an Additional Ring. In Chemistry of Heterocyclic Compounds: A Series of Monographs (Vol. 50, pp. 1-136). John Wiley & Sons.
- Qian, D., et al. (2012). Gold-Catalyzed Intramolecular Hydroamination of Alkynes. Organic Letters, 14(17), 4584-4587.
- Verma, A., et al. (2019). Synthesis, characterization and antimicrobial evaluation of some novel 1, 5-benzodiazepine derivatives. Journal of the Indian Chemical Society, 96(1), 115-119.
- Zare, A., & Meraj, F. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 13(4), 1367.
- Kumar, D., & Singh, R. (2012). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. Research Journal of Chemical Sciences, 2(7), 90-103.
- Unny, R., et al. (2003). Synthesis of 1, 3-diketone and its reaction with different N-nucleophiles (part II).
- Löscher, W., & Schmidt, D. (1988). Which animal models should be used in the search for new antiepileptic drugs? A proposal based on experimental and clinical considerations. Epilepsy research, 2(3), 145-181.
- White, H. S. (1999). Preclinical development of antiepileptic drugs: the role of the Anticonvulsant Screening Program. Epilepsia, 40, S2-S8.
- Cryan, J. F., & Holmes, A. (2005). The ascent of mouse: advances in modelling human depression and anxiety. Nature reviews Drug discovery, 4(9), 775-790.
- Belzung, C., & Griebel, G. (2001). Measuring anxiety in mice: a review. Behavioural brain research, 125(1-2), 141-149.
- Singh, P., Paul, A., & Chawla, M. (2023). Synthetic aspects of 1, 4-and 1, 5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC advances, 13(5), 3249-3269.
- Batlle, E., et al. (2018). 1, 4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Medicinal chemistry, 8(6), 1-10.
-
Rashid, M., et al. (2010). Synthesis Of Some Novel C3 Substituted New Diazo-[1][6]-Benzodiazepine-2-One Derivatives As Potent Anticonvulsants. Chemical Sciences Journal, 5, 1-9.
- Wang, J. Y., et al. (2008). A new strategy for the synthesis of 1, 4-benzodiazepine derivatives based on the tandem N-alkylation− ring opening− cyclization reactions of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl (phenyl)] trifluoroacetamides. The Journal of organic chemistry, 73(5), 1979-1982.
- Funaki, K., et al. (2022). Atropodiastereoselective 5 N-Acylation of 1, 5-Benzodiazepin-2-ones with (S)-2-Phenylpropanoyl and (S)-2-Phenylbutanoyl Chlorides. The Journal of organic chemistry, 87(22), 15289-15300.
- Rida, S. M., et al. (2008). A Convenient Method for the Synthesis of 1, 5-benzodiazepin-2-one. The Open Organic Chemistry Journal, 2(1).
- Tsoleridis, C. A., et al. (1993). The acylation of 5H-2, 3-benzodiazepines. Reactions of 4-phenyl-5H-2, 3-benzodiazepine with acyl chlorides to give N-acylaminoisoquinolines and/or acylated dimers. X-Ray molecular structure of 5, 14-diacetyl-4, 5, 8, 9-tetrahydro-2, 7-diphenyl-4, 8-o-benzeno-3, 9-imino-3H-3, 5, 6-benzotriazacycloundecine. Journal of the Chemical Society, Perkin Transactions 1, (18), 2209-2215.
- Carreiras, M. C., et al. (2021). Enantioenriched α-Vinyl 1, 4-Benzodiazepines and 1, 4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. Organic letters, 23(15), 5896-5901.
- Kandri Rodi, Y. (2023). ALKYLATION REACTIONS OF 7-CHLORO-1, 5-BENZODIAZEPINE-2, 4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS. Moroccan Journal of Heterocyclic Chemistry, 22(1), 21-27.
-
Rashid, M., et al. (2010). Synthesis Of Some Novel C3 Substituted New Diazo-[1][6]-Benzodiazepine-2-One Derivatives As Potent Anticonvulsants. Chemical Sciences Journal, 5, 1-9.
- Bo, Y., et al. (2000). Synthesis of 3-Substituted 1, 4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 11, 429-431.
- Funaki, K., et al. (2022). Atropodiastereoselective 5 N-Acylation of 1, 5-Benzodiazepin-2-ones with (S)-2-Phenylpropanoyl and (S)-2-Phenylbutanoyl Chlorides. The Journal of organic chemistry, 87(22), 15289-15300.
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- 10. jetir.org [jetir.org]
Troubleshooting & Optimization
Common issues in the synthesis of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one
As a Senior Application Scientist, I've designed this technical support guide to address the nuanced challenges encountered during the synthesis of 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your synthetic strategy.
Technical Overview: The Synthetic Landscape
The synthesis of 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one, a derivative of the core 1,4-benzodiazepine scaffold, is typically achieved via a two-stage process. The first stage involves the synthesis of a key intermediate, a substituted 2-aminobenzophenone, which is often the most challenging part. The second stage is the cyclization of this intermediate with a glycine equivalent to form the seven-membered diazepine ring.
Success hinges on careful control of reaction conditions to navigate issues of low reactivity, side-product formation, and the entropically disfavored closure of the seven-membered ring[2][3].
General Synthetic Workflow
Below is a diagram illustrating the principal synthetic route from a substituted anthranilic acid to the final benzodiazepine product.
Caption: High-level workflow for benzodiazepine synthesis.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues in a practical Q&A format, providing both diagnostic advice and corrective protocols.
Q1: My synthesis of the 2-(methylamino)benzophenone precursor is resulting in very low yields. What are the common pitfalls?
A1: This is a frequent and critical issue, as the quality of this intermediate dictates the success of the subsequent cyclization. The problems often trace back to two areas: the Friedel-Crafts reaction conditions or the stability of the starting materials.
-
Causality: The Friedel-Crafts acylation of aniline derivatives can be problematic due to the amino group complexing with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards acylation. Therefore, the amino group must be protected[4]. Furthermore, the conditions for this reaction are often vigorous, which can lead to side reactions if not properly controlled[4]. An alternative high-yield synthesis involves reacting an N-alkoxy-N-alkyl anthranilic acid amide with a halobenzene in the presence of an alkyllithium reagent, which avoids some of these issues[1].
-
Troubleshooting Steps:
-
Verify Amino Group Protection: Ensure your starting anthranilic acid's amino group is adequately protected (e.g., as a p-toluenesulfonyl derivative) before attempting the Friedel-Crafts reaction[5].
-
Control Reaction Temperature: The addition of the acyl chloride to the benzene/AlCl₃ mixture should be done at a low temperature (0-5 °C) to minimize side reactions, followed by a controlled reflux.
-
Ensure Anhydrous Conditions: Moisture will quench the AlCl₃ catalyst and hydrolyze the acyl chloride. Use flame-dried glassware and anhydrous solvents.
-
Consider Alternative Routes: If yields remain low, explore other published routes, such as the reaction of 2-aminobenzonitriles with Grignard reagents or the use of an N-methoxy-N-methyl anthranilic acid amide (Weinreb amide) intermediate[1][4].
-
Q2: During the cyclization step with glycine ethyl ester, I'm not forming the benzodiazepine. Instead, I'm isolating unreacted starting material or a complex mixture. Why is the ring not closing?
A2: The formation of the seven-membered diazepine ring is often the rate-limiting and most sensitive step. Failure to form the product typically points to issues with reactivity, temperature, or the choice of base/solvent.
-
Causality: The intramolecular cyclization is entropically disfavored compared to 5- or 6-membered ring closures[3]. The reaction requires sufficient thermal energy to overcome this barrier. The reaction proceeds via an initial condensation between the 2-methylamino group and the glycine ester, followed by nucleophilic attack of the aniline nitrogen onto the ester carbonyl to close the ring. Pyridine is commonly used as it acts as both a basic catalyst and a high-boiling solvent[6].
-
Troubleshooting Steps:
-
Increase Reaction Temperature/Time: Ensure your reaction is heated to a sufficient temperature (refluxing pyridine, ~115 °C) for an adequate duration. Monitor the reaction by TLC to track the consumption of the aminobenzophenone.
-
Use Glycine Ester Hydrochloride: The hydrochloride salt of glycine ethyl ester is often used. The pyridine neutralizes the HCl in situ to generate the free amino ester for the reaction[6]. Using the free base directly can sometimes be less effective if it has degraded on storage.
-
Ensure Purity of Starting Materials: Impurities in your 2-(methylamino)benzophenone can inhibit the reaction. Purify it carefully (e.g., by recrystallization or column chromatography) before the cyclization step.
-
Consider an Alternative C2-N1 Synthon: While glycine esters are common, other reagents like 2-bromoacetyl bromide (followed by reaction with ammonia) can also be used, though this is a multi-step alternative to the direct condensation[7].
-
Logical Flow for Troubleshooting Cyclization Failure
Caption: Troubleshooting decision tree for cyclization step.
Q3: My final product is difficult to purify. What are the likely side products and how can I remove them?
A3: Purification is often complicated by the presence of unreacted starting materials and side products with similar polarities to the desired benzodiazepine.
-
Causality: A common side product is the dimer or polymer resulting from intermolecular reactions instead of the desired intramolecular cyclization. Another possibility is the formation of quinazolinone derivatives, a competing and more thermodynamically stable 6-membered ring system, especially if there are issues with the glycine synthon[6].
-
Troubleshooting Steps:
-
Optimize Reaction Dilution: Running the cyclization reaction under more dilute conditions can favor the intramolecular ring closure over intermolecular polymerization.
-
Chromatography: Careful column chromatography on silica gel is the most effective method for purification. Use a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.
-
Recrystallization: The crude product, once isolated, can often be purified by recrystallization. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexane) to find one that gives good quality crystals[5].
-
Experimental Protocols & Data
Protocol: Cyclization of 2-(Methylamino)benzophenone
This protocol is a representative method for the key cyclization step.
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-(methylamino)benzophenone (1 eq.), glycine ethyl ester hydrochloride (1.5 eq.), and anhydrous pyridine (approx. 0.1 M concentration relative to the aminobenzophenone)[6].
-
Reaction: Heat the mixture to reflux (approx. 115 °C) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminobenzophenone spot is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Remove the pyridine under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with 1N HCl to remove any remaining pyridine, then with saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude solid by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
Table 1: Typical Reaction Parameters for Benzodiazepine Synthesis
| Parameter | Stage 1: Precursor Synthesis (Friedel-Crafts) | Stage 2: Cyclization | Rationale & Key Considerations |
| Key Reagents | Protected Anthranilic Acid, Benzene, AlCl₃ | 2-(Methylamino)benzophenone, Glycine Ethyl Ester HCl | Purity of reagents is paramount for both stages. |
| Solvent | Benzene or other inert solvent | Pyridine | Pyridine acts as both a high-boiling solvent and a base in the cyclization step[6]. |
| Catalyst | AlCl₃ (Lewis Acid) | Pyridine (Base) | Anhydrous conditions are critical for the Lewis acid catalyst. |
| Temperature | 0 °C to Reflux | Reflux (~115 °C) | Sufficient thermal energy is needed to overcome the entropic barrier of the 7-membered ring formation[3]. |
| Typical Yield | 40-70%[4] | 50-80% | Yields are highly dependent on substrate purity and reaction control. |
References
- Synthesis of 2-aminobenzophenones. (1992).
- Amino substituted benzophenone oximes and derivatives thereof. (1964).
-
A Review on Synthetic Aspects and Biological Activities of 2-Aminobenzophenone Derivatives. (2020). Asian Journal of Organic & Medicinal Chemistry. [Link]
-
2-Aminobenzophenone. Organic Syntheses Procedure. [Link]
- Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones. (1979).
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- 4. asianpubs.org [asianpubs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US3136815A - Amino substituted benzophenone oximes and derivatives thereof - Google Patents [patents.google.com]
- 7. US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones - Google Patents [patents.google.com]
Optimizing reaction conditions for 5-Methyl-1H-benzo[e]diazepin-2(3H)-one synthesis
Technical Support Center: Synthesis of 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to support the synthesis of 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and to provide self-validating protocols grounded in established chemical principles.
I. Reaction Overview and Mechanism
The synthesis of 1,4-benzodiazepine derivatives, such as 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one, typically involves the cyclocondensation of a substituted o-phenylenediamine with a suitable carbonyl compound or its equivalent. A common route involves the reaction of 2-amino-N-methylbenzamide with a haloketone, followed by intramolecular cyclization.
A plausible synthetic approach involves the reaction of 2-(methylamino)benzamide with a protected α-amino acid, such as N-protected glycine, followed by deprotection and cyclization. Another established method is the condensation of an o-phenylenediamine with a ketone in the presence of an acid catalyst.[3]
Generalized Reaction Scheme:
A widely used method for synthesizing 1,5-benzodiazepines involves the condensation of o-phenylenediamine (OPDA) with ketones.[3] This reaction is often catalyzed by various acids to enhance the condensation process.[3]
Caption: Generalized reaction pathway for 1,5-benzodiazepine synthesis.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The acid catalyst may be old, hydrated, or of insufficient strength. 2. Suboptimal Reaction Temperature: The reaction may be too slow at room temperature or side reactions may occur at elevated temperatures.[4] 3. Poor Quality Starting Materials: Impurities in the o-phenylenediamine or ketone can inhibit the reaction. 4. Insufficient Reaction Time: The reaction may not have proceeded to completion. | 1. Catalyst Selection: Use a fresh, anhydrous acid catalyst. Consider screening different Lewis or Brønsted acids (e.g., Sc(OTf)₃, InBr₃, HBF₄-SiO₂).[1] Some reactions benefit from solid acid catalysts like H-MCM-22 for easier workup.[3] 2. Temperature Optimization: Monitor the reaction by TLC at different temperatures (e.g., room temperature, 50 °C, reflux) to find the optimal condition.[4] 3. Reagent Purification: Purify starting materials by recrystallization or distillation if necessary. 4. Time Study: Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[4] |
| Formation of Multiple Side Products | 1. Self-Condensation of Starting Materials: Ketones, especially enolizable ones, can undergo self-condensation.[4] 2. Over-alkylation/Side Reactions: The methyl group can be susceptible to further reactions under harsh conditions. 3. Oxidation: The diazepine ring can be sensitive to oxidation. | 1. Controlled Addition: Add the ketone slowly to the reaction mixture containing the o-phenylenediamine and catalyst. 2. Milder Conditions: Use milder reaction conditions (lower temperature, less reactive catalyst).[3] 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Difficulty in Product Purification | 1. Co-eluting Impurities: Side products may have similar polarity to the desired product. 2. Product Instability: The product may be unstable on silica gel. | 1. Alternative Purification: Try a different purification method such as recrystallization from a suitable solvent system or preparative HPLC. 2. Neutralize Silica Gel: If using column chromatography, consider using silica gel deactivated with triethylamine to prevent product degradation. |
| Incomplete Cyclization | 1. Insufficient Catalyst Activity: The catalyst may not be strong enough to promote the final ring-closing step. 2. Steric Hindrance: Bulky substituents on the starting materials may hinder cyclization. | 1. Stronger Catalyst: Use a more potent acid catalyst.[3] 2. Higher Temperature: Increasing the reaction temperature can sometimes overcome the activation energy barrier for cyclization.[2] |
Experimental Workflow: Troubleshooting Low Yield
Sources
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- 2. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o -phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06045K [pubs.rsc.org]
- 3. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one
Technical Support Center: Synthesis of 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one
Welcome to the technical support guide for the synthesis of 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide in-depth, actionable insights to help you overcome common challenges and significantly improve the yield and purity of your target compound. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
The synthesis of the 1,4-benzodiazepine core is a foundational process in medicinal chemistry.[3] The specific target, 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one, is an analog of widely recognized therapeutic agents like Diazepam. Achieving high yields is critical for the efficient production of derivatives for drug discovery and development programs.
This guide focuses on the most established and reliable synthetic pathway: a two-step sequence involving the acylation of 2-amino-N-methylbenzamide followed by a base-mediated intramolecular cyclization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis.
Q1: What is the general synthetic strategy and what are the critical control points?
A1: The synthesis is a two-step process. Step 1 is the N-acylation of 2-amino-N-methylbenzamide with chloroacetyl chloride to form the key intermediate, 2-(2-chloroacetamido)-N-methylbenzamide. Step 2 is the base-mediated intramolecular cyclization of this intermediate to yield the final 1,4-benzodiazepine product.
The critical control points are:
-
Purity of Starting Materials: Especially the 2-amino-N-methylbenzamide. Amine impurities can compete in the acylation step.
-
Moisture Control: Chloroacetyl chloride is highly reactive with water. All reagents and solvents must be anhydrous, particularly for the acylation step.
-
Temperature Management: Both steps are sensitive to temperature. Acylation is typically performed at low temperatures (0-5 °C) to prevent side reactions, while cyclization often requires heating to proceed at a reasonable rate.[4]
-
Choice of Base for Cyclization: The base must be strong enough to deprotonate the amide nitrogen but not so nucleophilic that it causes hydrolysis of the amide bonds.
Q2: What are realistic yield expectations for this synthesis?
A2: With proper optimization and control, it is reasonable to expect the following:
-
Step 1 (Acylation): Yields typically range from 85-95%.
-
Step 2 (Cyclization): This step is more variable, with yields often in the 70-90% range.
-
Overall Yield: A successful synthesis should achieve an overall yield of 60-85%. Yields below this range indicate a need for troubleshooting.
Q3: How can I effectively monitor the progress of each reaction?
A3: Thin-Layer Chromatography (TLC) is the most straightforward method.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v) is a good starting point.
-
Visualization: Use a UV lamp (254 nm) for visualization. Staining with potassium permanganate can also be effective.
-
Procedure: In both steps, you should see the consumption of the starting material spot and the appearance of a new, typically less polar, product spot. For the cyclization step, the chlorinated intermediate should be fully consumed before workup.
Part 2: Synthesis Workflow and Key Mechanisms
The overall process is visualized below. Understanding the flow is the first step to identifying potential bottlenecks.
Part 4: Optimized Experimental Protocols
These protocols incorporate best practices discussed in the troubleshooting section. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 2-(2-chloroacetamido)-N-methylbenzamide (Intermediate)
-
Preparation: To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-N-methylbenzamide (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material).
-
Cooling: Cool the resulting solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction by TLC until the starting amine is no longer visible.
-
Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with 1M HCl and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which is often a solid. It can be purified by recrystallization from a solvent system like ethyl acetate/hexane or used directly in the next step if sufficiently pure.
Protocol 2: Intramolecular Cyclization to 5-Methyl-1H-benzo[e]d[1][2]iazepin-2(3H)-one
-
Preparation (High Dilution): To a large, dry three-neck flask under nitrogen, add a 60% dispersion of sodium hydride (NaH, 1.5 eq) and wash it with anhydrous hexane to remove mineral oil. Carefully decant the hexane and add anhydrous N,N-dimethylformamide (DMF) to achieve a final reaction concentration of ~0.02 M.
-
Intermediate Addition: Dissolve the intermediate from Protocol 1 (1.0 eq) in a minimal amount of anhydrous DMF and add it to a syringe pump.
-
Reaction: Heat the NaH suspension in DMF to 60 °C. Begin the slow, dropwise addition of the intermediate solution via the syringe pump over 2-3 hours.
-
Completion: After the addition is complete, maintain the reaction at 60-70 °C for an additional 1-2 hours, or until TLC analysis shows complete consumption of the starting material.
-
Workup: Cool the reaction mixture to 0 °C and very carefully quench it by the slow, dropwise addition of water or saturated ammonium chloride solution (Caution: Hydrogen gas is evolved).
-
Extraction: Dilute the mixture with water and extract several times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure product.
Part 5: Data Summary Table
The choice of base and solvent is arguably the most critical parameter in the cyclization step. The following table summarizes common conditions and their associated pros and cons.
| Base | Solvent | Temperature (°C) | Pros | Cons |
| NaH | DMF, THF | 25 - 70 | High reactivity, non-nucleophilic, excellent yields possible. | Requires strictly anhydrous conditions, pyrophoric, generates H₂ gas upon quenching. |
| K₂CO₃ | Acetonitrile, Acetone | Reflux (~82) | Safer and easier to handle than NaH, inexpensive. | Lower reactivity, may require longer reaction times or phase-transfer catalyst, poor solubility. |
| DBU | DCM, Acetonitrile | 25 - Reflux | Organic-soluble, non-nucleophilic, homogeneous reaction. | Can be difficult to remove during workup, relatively expensive. |
| NaOH | Two-Phase (DCM/H₂O) | 20 - 40 | Inexpensive, useful in phase-transfer catalysis (PTC) systems. [5] | Risk of amide hydrolysis, can lead to complex product mixtures if not controlled. |
References
- Wick, J. Y. (2013). The history of benzodiazepines. The Consultant Pharmacist, 28(9), 538–548.
- Iqbal, Z., et al. (2018). Recent advances on the synthesis and medicinal applications of 1,4-benzodiazepines. European Journal of Medicinal Chemistry, 157, 1083-1115.
-
Kaoua, R., et al. (2012). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 17(8), 9096–9106. [Link]
- Singh, P., & Paul, K. (2016). Recent advances in the synthesis of 1,4-benzodiazepines: a review.
- Bell, S. C., & Childress, S. J. (1979). U.S. Patent No. 4,155,904. Washington, DC: U.S.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Mao, S., et al. (2024). A synthesis of substituted 1,4-benzodiazepines has been developed via palladium-catalyzed cyclization. Molecules, 30(3004). [Link]
-
Pathan, A. A., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(6), 3694-3714. [Link]
-
Foley, D. A., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry, 10, 911929. [Link]
- Wang, X., et al. (2018).
-
Bedard, A. C., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. ResearchGate. [Link]
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- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]
- 5. US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones - Google Patents [patents.google.com]
Troubleshooting low bioactivity of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one
Technical Support Center: 5-Methyl-1H-benzo[e]diazepin-2(3H)-one
Introduction: This guide is designed for researchers, scientists, and drug development professionals encountering unexpectedly low or inconsistent bioactivity with 5-Methyl-1H-benzo[e]diazepin-2(3H)-one. As a derivative of the benzodiazepine scaffold, this compound is expected to modulate GABA-A receptor activity, producing effects such as anxiolytic, anticonvulsant, or sedative responses.[1][2] Observed inactivity, however, is a common challenge in early-stage drug discovery and can stem from a multitude of factors ranging from the physical state of the compound to the intricacies of the biological assay system.
This document provides a logical, question-driven framework for systematically troubleshooting these issues. Our approach is grounded in first principles, beginning with the compound itself and extending to the experimental environment.
Troubleshooting Workflow Overview
Before diving into specific issues, it's helpful to visualize the diagnostic process. The following workflow outlines a systematic approach to identifying the root cause of low bioactivity.
Caption: A systematic workflow for troubleshooting low bioactivity.
Part 1: Compound Integrity & Handling FAQs
The most frequent source of poor bioactivity is not a failure of the biological hypothesis, but a problem with the compound itself. Before questioning the assay or the cellular model, you must validate that the compound is pure, soluble, and stable under your experimental conditions.
Q1: How can I be sure my compound's purity and identity are correct?
A1: It is critical to confirm that the compound you are using is indeed 5-Methyl-1H-benzo[e]diazepin-2(3H)-one and is free of significant impurities. Vendor-supplied certificates of analysis (CofA) are a good starting point, but in-house verification is a cornerstone of reproducible science.[3]
-
Expertise & Causality: An incorrect structure or the presence of impurities can lead to low or no activity. For example, the synthesis of benzodiazepine derivatives can sometimes result in isomers with vastly different pharmacological activities.[3] Impurities from synthesis might be inert, reducing the effective concentration of your active compound, or they could be actively antagonistic.
-
Troubleshooting Protocol: Identity & Purity Verification
-
Mass Spectrometry (MS): Use LC-MS to confirm the molecular weight. For 5-Methyl-1H-benzo[e]diazepin-2(3H)-one (C10H10N2O), the expected monoisotopic mass is approximately 174.08 g/mol . This also provides a purity estimate via peak integration.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is the gold standard for structural confirmation. The resulting spectrum should match the known structure of the compound. Pay close attention to the number of protons, their splitting patterns, and chemical shifts.
-
High-Performance Liquid Chromatography (HPLC): Use a purity assay to quantify the compound relative to any impurities. A purity level of >95% is recommended for most cell-based assays.
-
Q2: My compound is pure, but I'm still seeing low activity. Could solubility be the issue?
A2: Absolutely. Poor aqueous solubility is a leading cause of underestimated bioactivity for many small molecules.[4][5] If the compound precipitates in your assay medium, its effective concentration at the cellular or molecular target will be much lower than the nominal concentration you calculated.[3]
-
Expertise & Causality: Benzodiazepine scaffolds are often lipophilic and may have limited solubility in aqueous buffers.[6] When a DMSO stock solution is diluted into an aqueous medium, the compound can "crash out" if its solubility limit is exceeded, forming a fine precipitate that may not be visible to the naked eye. This drastically reduces the concentration of freely available molecules that can interact with the target.
Caption: Impact of solubility on effective compound concentration.
-
Troubleshooting Protocol: Solubility Assessment
-
Visual Inspection: Prepare your highest assay concentration in the final assay buffer. Let it sit for 30 minutes. Visually inspect the solution against a dark background for any signs of cloudiness or precipitate.
-
Kinetic Nephelometry: For a quantitative measure, this technique measures light scattering caused by insoluble particles over time.
-
Solvent Optimization: If solubility is an issue, consider the following:
-
Ensure the final DMSO concentration is as high as your cells can tolerate (typically ≤0.5%) to aid solubility.[5]
-
The use of co-solvents or excipients like cyclodextrins may be necessary for in vivo studies, but can complicate in vitro assays.
-
Sonication can help dissolve compounds but may only create a temporary supersaturated solution that precipitates later.[4]
-
-
| Parameter | Recommendation | Rationale |
| Stock Solvent | 100% DMSO | High dissolving power for many organic molecules. |
| Final DMSO % in Assay | ≤ 0.5% (cell-type dependent) | Balances compound solubility with solvent toxicity to cells.[5] |
| Pre-Dilution Method | Serial dilution in DMSO before adding to aqueous media | Prevents shocking the compound with a sudden change in polarity. |
| Verification | Visual check, Nephelometry | Confirms the compound is in solution at the tested concentration. |
Q3: Could my compound be degrading during storage or in the assay?
A3: Yes, chemical stability is another critical factor. The benzodiazepine core is generally stable, but specific functional groups can be liable to degradation.[7]
-
Expertise & Causality: Degradation can occur during freeze-thaw cycles of stock solutions, prolonged storage at inappropriate temperatures, or due to reactivity with components in the cell culture medium over the course of a long incubation.[3] Water absorption into DMSO stocks can also promote hydrolysis of sensitive compounds.
-
Troubleshooting Protocol: Stability Evaluation
-
Freeze-Thaw Stability: Analyze the purity of a stock solution via HPLC. Subject it to 3-5 freeze-thaw cycles (e.g., -20°C to room temperature) and re-analyze. A significant increase in degradation peaks indicates instability.
-
Incubation Stability: Incubate the compound in your complete assay medium (including serum, if used) for the full duration of your experiment (e.g., 24, 48 hours) at 37°C. At the end of the incubation, use LC-MS to quantify the amount of parent compound remaining.
-
Storage: Store DMSO stocks in small, single-use aliquots at -20°C or -80°C in desiccated conditions to minimize water absorption and degradation.
-
Part 2: Assay Configuration & Data Interpretation FAQs
If you have confirmed the compound's integrity, the next step is to scrutinize the assay itself. Flaws in the experimental design or technology can mask true biological activity.
Q4: My assay involves fluorescence. Could the compound be interfering with the readout?
A4: Yes, this is a common source of artifacts. Many organic molecules, including those with aromatic ring systems like benzodiazepines, can possess intrinsic fluorescence or can quench the fluorescence of a reporter dye.[3][8]
-
Expertise & Causality: If your compound fluoresces at the same wavelength as your assay's reporter, it will create a high background signal, potentially masking a real biological effect. Conversely, if it absorbs light at the excitation or emission wavelength of the reporter (quenching), it can artificially decrease the signal, leading to a false interpretation of cytotoxicity or inhibition.
-
Troubleshooting Protocol: Assay Interference
-
Compound-Only Control: Run the assay with your compound in cell-free wells containing only the assay medium and detection reagents. A significant signal here indicates autofluorescence or reagent interaction.
-
Spectral Scan: Scan the emission spectrum of your compound at the assay's excitation wavelength to check for overlapping fluorescence.
-
Change Detection Method: If interference is confirmed, the most robust solution is to switch to an orthogonal detection method. For example, if a fluorescence-based viability assay (e.g., Calcein AM) gives suspect results, switch to a luminescence-based one (e.g., CellTiter-Glo®) which is less prone to compound interference.[9]
-
Q5: Is it possible my chosen cell line is not appropriate for this compound?
A5: This is a crucial biological question. The activity of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one is predicated on the presence of its molecular target, the GABA-A receptor.
-
Expertise & Causality: Benzodiazepines are allosteric modulators of the GABA-A receptor, a chloride ion channel.[1][10] Their binding enhances the effect of the neurotransmitter GABA.[11] If your cell line does not express the appropriate subunits of the GABA-A receptor, the compound will have no target to bind and will appear inactive. Different combinations of α, β, and γ subunits form GABA-A receptors with varying affinities for benzodiazepines.[1][11]
Caption: Mechanism of Action for Benzodiazepines at the GABA-A Receptor.
-
Troubleshooting Protocol: Target Validation
-
Literature Review: Check published literature to confirm that your chosen cell line (e.g., SH-SY5Y, HEK293) is known to express functional GABA-A receptors. Be aware that some common lines, like MCF-7, may have mutations that affect signaling pathways.[12]
-
Target Expression Analysis: If data is unavailable, verify target expression directly.
-
qPCR: Measure mRNA levels of key GABA-A receptor subunits (e.g., GABRA1, GABRG2).
-
Western Blot: Detect the protein expression of these subunits.
-
-
Positive Control: Always include a well-characterized benzodiazepine agonist (e.g., Diazepam) in your experiments. If Diazepam is active and your compound is not, it points to an issue with your compound's specific activity rather than the assay system.
-
Q6: Could my cell culture conditions be influencing the results?
A6: Yes, the health and state of your cells are paramount for obtaining reproducible data.
-
Expertise & Causality: Factors like high passage number can lead to genetic drift and altered protein expression, potentially reducing the expression of the GABA-A receptor.[9] Mycoplasma contamination can alter cell metabolism and stress responses, confounding results. Cell density can also be critical; sparse cultures may behave differently from confluent ones.[12]
-
Troubleshooting Protocol: Cell Health Verification
-
Passage Number: Use cells with a low, consistent passage number for all experiments. Do not passage cells indefinitely.[9]
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination.
-
Seeding Density Optimization: Perform a preliminary experiment to determine the optimal cell seeding density that provides a robust signal window for your assay.[8]
-
Serum Effects: Be aware that components in fetal bovine serum (FBS) can sometimes bind to small molecules, reducing their free concentration. Consider running assays in low-serum or serum-free media if this is suspected, but first confirm cell viability under these conditions.
-
References
-
International Science Community Association. (n.d.). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. Research Journal of Chemical Sciences. [Link]
-
SciTechnol. (n.d.). The Problems with the Cells Based Assays. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
-
Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. [Link]
-
YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]
-
Schultes, S. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. [Link]
-
ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]
-
Journal of Pharmacy Research. (n.d.). Synthesis, Spectral Studies and Biological Activity of Some 1, 5-Benzodiazepine Derivatives. [Link]
-
Skolnick, P., et al. (1982). An in vitro binding assay which differentiates benzodiazepine 'agonists' and 'antagonists'. European Journal of Pharmacology, 78(1), 133-6. [Link]
-
Figshare. (2023). Prediction of benzodiazepines solubility using different cosolvency models. [Link]
-
MDPI. (2022). Regioselective One-Pot Synthesis, Biological Activity and Molecular Docking Studies of Novel Conjugates N-(p-Aryltriazolyl)-1,5-benzodiazepin-2-ones as Potent Antibacterial and Antifungal Agents. [Link]
-
PubMed Central. (n.d.). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. [Link]
-
El-attar, A. (n.d.). SYNTHESIS OF NEW BENZIMIDAZOLE DERIVATIVES FROM 1,5- BENZODIAZEPINES THROUGH A NEW REARRANGEMENTS IN THE PRESENCE OF DMF-DMA AND. [Link]
-
Patel, R. V., et al. (2016). Synthesis of some 1,5-benzodiazepine derivatives as a new class of antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 108-115. [Link]
-
ACG Publications. (2008). Synthesis of new amino-1,5-benzodiazepine and benzotriazole derivatives from dimedone. [Link]
-
PubMed Central. (n.d.). 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. [Link]
-
ResearchGate. (2016). 4-Methyl-1H-1,5-benzodiazepin-2(3H)-one. [Link]
-
Wikipedia. (n.d.). Flunitrazepam. [Link]
-
Pharmacia. (2023). Anti-anxiety properties of new 5H-2,3-benzodiazepine and 5H-[1][3][4]triazepine derivatives. [Link]
-
PubMed. (2020). Is the unique benzodiazepine structure interacting with CYP enzymes to affect steroid synthesis in vitro?. [Link]
-
Journal of Pharmaceutical Research International. (2022). Molecular Modelling of 1H-Benzo [b][1][4] Diazepine-2(3H)-one Derivatives and Docking Studies Against Receptor Associated Protein. [Link]
-
MDPI. (n.d.). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][8]diazepines, and Their Cytotoxic Activity. [Link]
-
IJTSRD. (n.d.). Synthesis of 1,5- Benzodiazepines A Review. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2021). Annelation of the 1,2,4-Triazine Core to 2,3-Benzodiazepine. [Link]
-
PubMed Central. (n.d.). Pathophysiological aspects of diversity in neuronal inhibition: a new benzodiazepine pharmacology. [Link]
-
ResearchGate. (n.d.). A Convenient Method for the Synthesis of 1,5-benzodiazepin-2-one. [Link]
-
PubMed. (2001). Synthesis and antiproliferative activity in vitro of novel 1,5-benzodiazepines. Part II. [Link]
-
Pharmacia. (2023). Anti-anxiety properties of new 5H-2,3-benzodiazepine and 5H-[1][3][4]triazepine derivatives. [Link]
-
PubMed Central. (2022). Novel Designer Benzodiazepines: Comprehensive Review of Evolving Clinical and Adverse Effects. [Link]
-
PubMed. (n.d.). The effects of a new benzodiazepine derivative, ID-540, on the averaged photopalpebral reflex in man. [Link]
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Navigating the Nuances of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one Stability: A Technical Guide for Researchers
Welcome to the technical support center for 5-Methyl-1H-benzo[e]diazepin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the stability of this compound in solution. As experienced application scientists, we understand that compound stability is paramount for reproducible and reliable experimental results. This resource, presented in a question-and-answer format, addresses common challenges and provides troubleshooting strategies based on established principles of benzodiazepine chemistry. While specific stability data for 5-Methyl-1H-benzo[e]diazepin-2(3H)-one is not extensively documented in publicly available literature, the guidance provided herein is extrapolated from the well-understood behavior of structurally similar 1,4-benzodiazepines.
Understanding the Molecule: A Foundation for Stability
5-Methyl-1H-benzo[e]diazepin-2(3H)-one belongs to the benzodiazepine class of compounds, which are widely recognized for their therapeutic applications.[1][2] The core structure, a diazepine ring fused to a benzene ring, is susceptible to certain degradation pathways that can compromise the integrity of your experimental samples.[3] The primary culprits behind the instability of benzodiazepines in solution are hydrolysis and photodegradation. Understanding these mechanisms is the first step toward preventing them.
Troubleshooting Guide: Common Stability Issues and Solutions
This section addresses specific problems you might encounter during your experiments and offers step-by-step solutions.
Issue 1: I'm observing a loss of compound potency or inconsistent results in my aqueous-based assays.
Possible Cause: Hydrolytic degradation of the diazepine ring.
Explanation of Causality: The seven-membered diazepine ring in benzodiazepines is susceptible to hydrolysis, particularly under acidic or strongly basic conditions. This process involves the cleavage of the amide bond within the ring, leading to the formation of inactive degradation products. For many benzodiazepines, acidic conditions can significantly accelerate this degradation.
Troubleshooting Steps:
-
pH Assessment: The first and most critical step is to measure the pH of your stock solutions and final assay buffers.
-
Buffering to Neutrality: If your experimental conditions allow, adjust the pH of your solutions to a neutral range (pH 6.5-7.5). Use a non-reactive buffer system suitable for your assay.
-
Solvent Selection for Stock Solutions: Prepare your primary stock solution in an anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol. These solvents will prevent hydrolysis from occurring during storage. Subsequent dilutions into aqueous buffers should be done immediately before the experiment.
-
Temperature Control: Store stock solutions at -20°C or -80°C to minimize any potential degradation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
-
Fresh is Best: Whenever possible, prepare fresh dilutions of your compound in aqueous buffers on the day of the experiment.
Issue 2: My compound solution appears to change color or develop particulates over time, even when stored at low temperatures.
Possible Cause: Photodegradation.
Explanation of Causality: Benzodiazepines can be sensitive to light, particularly in the UV spectrum.[3] Exposure to ambient laboratory light or sunlight can induce photochemical reactions, leading to the formation of colored degradants or insoluble byproducts.
Troubleshooting Steps:
-
Light Protection: Always store stock solutions and experimental samples in amber-colored vials or tubes to protect them from light.
-
Workstation Illumination: When preparing solutions or performing experiments, minimize exposure to direct, intense light. Work in a shaded area of the lab or use light-blocking shields if necessary.
-
Foil Wrapping: For long-term storage or during light-sensitive experiments, consider wrapping your sample containers in aluminum foil for an extra layer of protection.
-
Solvent Purity: Ensure that the solvents you are using are of high purity and free from any photosensitizing impurities.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve 5-Methyl-1H-benzo[e]diazepin-2(3H)-one?
For long-term storage, anhydrous dimethyl sulfoxide (DMSO) is an excellent choice due to its ability to solubilize a wide range of organic compounds and its inertness towards hydrolysis. For immediate use in experiments, ethanol can also be a suitable solvent. When preparing aqueous solutions, it is crucial to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO before diluting with the aqueous buffer.
Q2: At what pH should I prepare my aqueous solutions of this compound?
Based on the general stability profile of benzodiazepines, it is recommended to prepare aqueous solutions in a neutral to slightly basic pH range (pH 7.0-8.0) to minimize the risk of acid-catalyzed hydrolysis. If your experimental protocol requires acidic conditions, it is imperative to prepare the solution immediately before use and to keep the exposure time to the acidic environment as short as possible.
Q3: How should I store my stock solutions?
Stock solutions of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one in an anhydrous solvent such as DMSO should be stored at -20°C or, for longer-term storage, at -80°C. Aliquoting the stock solution into smaller volumes will help to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q4: Are there any visual indicators of compound degradation?
While not always present, visual cues such as a change in the color of the solution (e.g., yellowing) or the formation of a precipitate can be indicative of degradation. However, the absence of these signs does not guarantee compound stability. The most reliable way to assess stability is through analytical methods.
Q5: What analytical methods are suitable for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for monitoring the stability of benzodiazepines. By comparing the peak area of the parent compound over time and looking for the appearance of new peaks corresponding to degradation products, you can quantitatively assess the stability of your solution under different conditions.
Visualizing Degradation Pathways and Troubleshooting
To further aid in your understanding, the following diagrams illustrate the likely degradation pathways for a generic benzodiazepine and a logical workflow for troubleshooting stability issues.
Caption: General degradation pathways for benzodiazepines.
Caption: Troubleshooting workflow for stability issues.
Summary of Key Stability Parameters
| Parameter | Recommendation | Rationale |
| pH | Maintain solutions in a neutral to slightly basic range (pH 7.0-8.0). | To minimize acid-catalyzed hydrolysis of the diazepine ring. |
| Solvent | Use anhydrous DMSO or ethanol for stock solutions. | To prevent hydrolysis during storage. |
| Light | Store and handle solutions in light-protected containers (e.g., amber vials). | To prevent photodegradation. |
| Temperature | Store stock solutions at -20°C or -80°C. | To slow down potential degradation reactions. |
| Preparation | Prepare fresh dilutions in aqueous buffers for each experiment. | To minimize the time the compound is in a potentially destabilizing aqueous environment. |
Conclusion
By understanding the inherent chemical properties of the benzodiazepine scaffold and implementing the proactive and troubleshooting measures outlined in this guide, researchers can significantly enhance the stability of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one in solution. This will, in turn, lead to more reliable, reproducible, and accurate experimental outcomes. Should you have further questions or require additional support, please do not hesitate to contact our technical support team.
References
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Chung, K. H., Lin, Y. C., & Lin, A. Y. C. (2018). The persistence and photostabilizing characteristics of benzotriazole and 5-methyl-1H-benzotriazole reduce the photochemical behavior of common photosensitizers and organic compounds in aqueous environments. Environmental Science and Pollution Research International, 25(6), 5911–5920. [Link]
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Harode, R., & Sharma, T. C. (2013). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. Research Journal of Chemical Sciences, 3(7), 90-103. [Link]
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Cornelissen, P. J. G., & Beijersbergen van Henegouwen, G. M. J. (1980). Photochemical decomposition of 1,4-benzodiazepines. Pharmaceutisch Weekblad, 115(48), 1309-1319. [Link]
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National Center for Biotechnology Information (n.d.). Diazepam. In PubChem. Retrieved from [Link]
- Reeder, J. A., & Sternbach, L. H. (1979). Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones. U.S. Patent No. 4,155,904. Washington, DC: U.S.
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Chung, K. H., Lin, Y. C., & Lin, A. Y. C. (2017). The persistence and photostabilizing characteristics of benzotriazole and 5-methyl-1H-benzotriazole reduce the photochemical behavior of common photosensitizers and organic compounds in aqueous environments. Request PDF. [Link]
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Pérez-Areales, F. J., et al. (2021). 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. Molecules, 26(11), 3326. [Link]
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Pabel, J., et al. (2021). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][4][5]diazepine-3-carboxylate does not influence bioavailability. ACS Omega, 6(15), 10235-10244. [Link]
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Majid, S. A., Khanday, W. A., & Tomar, R. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Organic Chemistry, 3(2), 125-131. [Link]
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Steindal, A. H., Juzeniene, A., Johnsson, A., & Moan, J. (2006). Photodegradation of 5-methyltetrahydrofolate: biophysical aspects. Photochemistry and Photobiology, 82(6), 1651–1655. [Link]
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LookChem. (n.d.). 1-METHYL-5-PHENYL-1,3-DIHYDRO-BENZO[E][4][5]DIAZEPIN-2-ONE. [Link]
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National Center for Biotechnology Information (n.d.). 1H-1,4-Benzodiazepine-2,5-dione, 3-benzylidene-3,4-dihydro-4-methyl-. In PubChem. Retrieved from [Link]
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Abdullahi, M., et al. (2013). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Molecules, 18(11), 14289-14300. [Link]
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Kumar, R., & Kumar, S. (2015). 1, 5-Benzodiazepines: A Review Update. International Journal of Chemical Studies, 3(4), 01-10. [Link]
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Wikipedia. (n.d.). Flunitrazepam. [Link]
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Abdullahi, M., et al. (2013). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Request PDF. [Link]
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Dioukhane, K., et al. (2018). 4-Methyl-1H-1,5-benzodiazepin-2(3H)-one. IUCrData, 3(12), x181718. [Link]
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Aza, A. V., et al. (2021). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 26(4), 849. [Link]
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Aza, A. V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Request PDF. [Link]
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National Center for Biotechnology Information (n.d.). Methylisothiazolinone. In PubChem. Retrieved from [Link]
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Technical Support Center: Overcoming Solubility Challenges of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one in Assays
Introduction
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 5-Methyl-1H-benzo[e]diazepin-2(3H)-one. This document addresses the common yet critical challenge of the compound's limited aqueous solubility. Inadequate solubilization can lead to significant experimental artifacts, including precipitation in assay media, which results in inaccurate concentration-response data and unreliable biological findings.[1][2][3] This guide provides a comprehensive, question-and-answer-based approach to troubleshooting these issues, offering field-proven protocols and insights to ensure the scientific integrity of your experiments.
Troubleshooting Guide: Addressing Compound Precipitation and Variability
Question: I've dissolved 5-Methyl-1H-benzo[e]diazepin-2(3H)-one in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?
Answer:
This is a classic case of a compound exceeding its kinetic solubility limit. 5-Methyl-1H-benzo[e]diazepin-2(3H)-one, like many organic small molecules, is readily soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but has poor solubility in aqueous solutions.[1][4] When the DMSO stock is diluted into your buffer, the solvent environment abruptly becomes highly polar and aqueous. This change causes the compound to fall out of solution, forming a precipitate.[5][6]
Immediate Corrective Actions:
-
Optimize Your Dilution Protocol: Avoid large, single-step dilutions. Instead, perform serial dilutions. Crucially, ensure rapid and thorough mixing immediately upon adding the DMSO stock to the assay buffer to prevent localized high concentrations that encourage precipitation.[3]
-
Control Final DMSO Concentration: The final concentration of DMSO in your assay is a critical parameter. While it aids solubility, high concentrations can be toxic to cells or interfere with enzyme activity. Most cell-based assays can tolerate up to 0.5-1% DMSO, but this must be empirically validated for your specific system.[3][5]
-
Lower the Final Compound Concentration: You may be attempting to test a concentration that is simply beyond the compound's maximum aqueous solubility. Try testing a lower concentration range.[3]
Workflow for Preparing a Soluble Working Solution:
Caption: A streamlined workflow for determining kinetic solubility using nephelometry.
Q4: Could the solid form of my compound be affecting its solubility?
A4: Yes, the solid-state properties of your compound can have a significant impact. Different crystalline forms (polymorphs) or an amorphous state can exhibit different dissolution rates and apparent solubilities. Amorphous material is typically more soluble but may be less stable. If you observe batch-to-batch variability in solubility, it may be beneficial to characterize the solid form using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).
References
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Jarak, I., Vukić, L., & Bucar, F. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 353. [Link]
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Maddiboyina, B., Nakkala, R. K., & Alam, F. (2022). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. International Journal of Applied Pharmaceutics, 14(3), 48-55. [Link]
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Gould, S., & Scott, R. C. (2012). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
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Jarak, I., Vukić, L., & Bucar, F. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]
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Saeed, A., et al. (2020). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Global Pharmaceutical Sciences Review, 5(1), 1-10. [Link]
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Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
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Glomme, A., & März, J. (2010). In vitro solubility assays in drug discovery. PubMed, 15(1), 30-49. [Link]
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BioDuro. (n.d.). ADME Solubility Assay. [Link]
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Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]
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Beck, B., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of the American Chemical Society, 134(4), 2036-2039. [Link]
-
Ali, M. W., et al. (2023). Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations. Molecules, 28(23), 7891. [Link]
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Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Asian Journal of Pharmacy, Technology & Innovation, 11(60). [Link]
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Kumar, S., & Kumar, S. (2023). A recent overview of surfactant–drug interactions and their importance. RSC Advances, 13(27), 18512-18530. [Link]
-
Papakyriakou, A., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(11), 931-935. [Link]
-
Indulkar, A. S., et al. (2021). Exploring the Role of Surfactants in Enhancing Drug Release from Amorphous Solid Dispersions at Higher Drug Loadings. Pharmaceutics, 13(5), 696. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Solubilization techniques used for poorly water-soluble drugs. Journal of Pharmaceutical Investigation, 42(4), 159-168. [Link]
-
Shapiro, A. B. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]
-
Shapiro, W. C. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]
-
Kumar, L., & Verma, S. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Journal of Drug Delivery, 2022, 9522438. [Link]
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Technical Support Center: High-Purity Purification of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one
Technical Support Center: High-Purity Purification of 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one
Introduction
Welcome to the technical support guide for the purification of 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one. This document is designed for researchers, medicinal chemists, and process development scientists who require this compound in high purity for downstream applications. Achieving purity greater than 99.5% is critical for accurate biological screening, formulation studies, and regulatory submissions.
This guide provides a structured, in-depth approach to troubleshooting common purification challenges. It is organized into a series of frequently asked questions (FAQs) and detailed troubleshooting sections for the two primary purification techniques: recrystallization and column chromatography. Our approach is grounded in the fundamental principles of organic chemistry to not only provide solutions but also to explain the causality behind them, empowering you to adapt these methods to your specific experimental context.
Part 1: Foundational Knowledge & Initial Troubleshooting
This section addresses common preliminary questions regarding the properties of the target compound and the initial assessment of the crude material. A solid understanding of the molecule's characteristics is the first step toward a rational purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one that influence its purification?
A1: Understanding the molecule's properties is crucial. While specific experimental data for this exact derivative may be limited, we can infer its behavior from the well-studied benzodiazepine-2-one scaffold:
-
Polarity: The presence of a lactam (cyclic amide) and an imine group imparts significant polarity. The N-H group can act as a hydrogen bond donor, while the carbonyl and imine nitrogens are hydrogen bond acceptors. This makes the molecule moderately polar.
-
Solubility: Like most benzodiazepines, it is expected to be poorly soluble in water and non-polar solvents like hexanes.[1][3] It should exhibit good solubility in moderately polar organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), acetone, and alcohols (methanol, ethanol).[4]
-
pKa: The compound is weakly basic. The predicted pKa of the protonated form is around 3.6, meaning it will be protonated only under strongly acidic conditions.
-
Stability: Benzodiazepines are generally stable under neutral and basic conditions. However, under strongly acidic conditions, the imine bond can be susceptible to hydrolysis, which could lead to the formation of impurities.[5]
Q2: My crude material is a dark, oily residue after synthesis. What are the likely impurities?
A2: The typical synthesis of a benzodiazepine-2-one involves the condensation of a 2-aminobenzophenone derivative with a glycine derivative (e.g., glycine ethyl ester hydrochloride).[2] Based on this, the primary impurities are likely:
-
Unreacted Starting Materials: The 2-aminobenzophenone precursor and any remaining glycine derivatives.
-
Solvent Residue: High-boiling point solvents used in the synthesis, such as pyridine or DMF.
-
Side-Products: These can include products from self-condensation of starting materials or partially reacted intermediates.
-
Colorimetric Impurities: Highly conjugated by-products that, even in trace amounts, can impart significant color.
Q3: How do I perform an initial purity assessment before attempting large-scale purification?
A3: Thin-Layer Chromatography (TLC) is the most effective initial assessment tool. It is rapid, requires minimal material, and helps in developing a column chromatography method.
-
Stationary Phase: Use standard silica gel 60 F254 plates.[6]
-
Mobile Phase Selection: Start with a moderately polar solvent system. A good starting point is a mixture of a non-polar solvent and a polar solvent, such as 70:30 Hexane:Ethyl Acetate. Adjust the ratio to achieve a retention factor (Rf) for your product of approximately 0.3-0.4.
-
Visualization: Examine the plate under UV light (254 nm and 366 nm).[6] Staining with potassium permanganate can also reveal non-UV active impurities.
-
Interpretation: The number of spots indicates the minimum number of components in your mixture. The relative Rf values provide information about the relative polarities of the components. Your target compound, being polar, should be well-retained on the silica.
Part 2: Troubleshooting Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids, capable of yielding very high-purity material if the correct solvent system is identified.
Recrystallization Troubleshooting Guide
Q1: I can't find a single solvent that works for recrystallization. What should I do?
A1: This is a common challenge. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. When a single solvent is not suitable, a binary (two-solvent) system is the solution.
-
Rationale: You need one solvent in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent"). The two solvents must be miscible.
-
Recommended Solvent Pairs:
-
Dichloromethane / Hexane
-
Ethyl Acetate / Hexane
-
Acetone / Hexane
-
Ethanol / Water
-
Protocol for Binary Solvent Recrystallization:
-
Dissolve the crude solid in the minimum amount of the hot "soluble solvent" (e.g., ethyl acetate).
-
While the solution is still hot, add the "anti-solvent" (e.g., hexane) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
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Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
Q2: My compound "oils out" instead of forming crystals. How can I fix this?
A2: Oiling out occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.
-
Causality: This often happens when the solution is cooled too quickly or is highly impure. The melting point of a compound is depressed by impurities. If the boiling point of the solvent is too high, the solution may still be hotter than the melting point of the impure compound when saturation is reached.
-
Solutions:
-
Slow Down Cooling: After dissolving the compound, let the flask cool as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote proper crystal formation.
-
Add More Solvent: Re-heat the mixture to re-dissolve the oil. Add a small amount of additional solvent (1-5% more) and attempt to cool slowly again. This lowers the saturation temperature.
-
Change Solvents: Choose a solvent or solvent pair with a lower boiling point. For example, if you are using toluene, try switching to an ethyl acetate/hexane mixture.
-
Q3: No crystals are forming, even after cooling in an ice bath. What went wrong?
A3: This is usually due to one of two reasons: too much solvent was used, or the solution is supersaturated.
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small crystal of pure product, add it to the solution to act as a template for crystallization.
-
Reduce Solvent Volume: If induction methods fail, it is highly likely that too much solvent was used. Gently heat the solution and evaporate a portion of the solvent. Allow the solution to cool again. Repeat until crystals form upon cooling.
-
| Problem | Primary Cause | Solution |
| Oiling Out | Solution is supersaturated above the compound's melting point. | Re-heat, add more solvent, and cool very slowly. Consider a lower-boiling solvent system. |
| No Crystal Growth | Too much solvent used or supersaturation. | Reduce solvent volume by evaporation. Induce crystallization by scratching or seeding. |
| Poor Recovery | Compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent to wash the crystals. |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | Perform a charcoal treatment. Add a small amount of activated carbon to the hot solution, swirl for a few minutes, and perform a hot filtration to remove the carbon before cooling. |
Part 3: Troubleshooting Column Chromatography
When recrystallization is ineffective due to the nature of the impurities, silica gel column chromatography is the preferred method for purification.
Chromatography Workflow & Decision Diagram
Caption: Workflow for developing a column chromatography method.
Column Chromatography Troubleshooting Guide
Q1: My polar compound is sticking to the top of the silica column and won't elute.
A1: This is a classic issue for polar compounds containing hydrogen-bonding groups like the lactam in your molecule. The polar silanol groups (Si-OH) on the silica surface are strongly interacting with your product.
-
Causality: The interaction between your polar compound and the highly polar silica stationary phase is stronger than the eluting power of your mobile phase.
-
Solutions:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. For example, if you are using 80:20 Hexane:EtOAc, try moving to 60:40 or 50:50. If that is insufficient, switch to a more polar system altogether, such as Dichloromethane/Methanol (e.g., 98:2).[7]
-
Add a Polar Modifier: For compounds with basic sites, like the benzodiazepine core, residual acidity on the silica gel can cause significant peak tailing and strong retention. Adding a small amount of a basic modifier to the mobile phase can dramatically improve elution.
-
Recommendation: Add 0.5-1% triethylamine (TEA) to your mobile phase. The TEA will preferentially bind to the acidic silanol sites, allowing your compound to elute more symmetrically.[7]
-
-
Q2: My product is co-eluting with an impurity. How can I improve the separation?
A2: Co-elution means the selectivity of your system is insufficient. You need to change the mobile phase composition to alter the relative interactions of your compounds with the stationary phase.
-
Troubleshooting Steps:
-
Decrease Polarity: If the Rf values of the two spots are too high and close together on the TLC plate, decrease the overall polarity of the mobile phase. This will increase the retention of both compounds and may improve separation.
-
Change Solvent System: The key is to introduce different types of intermolecular interactions. If you are using a Hexane/Ethyl Acetate system (where ethyl acetate provides dipole-dipole and hydrogen bond acceptor interactions), try switching to a Dichloromethane/Methanol system. Methanol is a hydrogen bond donor and will interact differently with your compounds than ethyl acetate, potentially resolving the co-elution.
-
Consider a Different Stationary Phase: If mobile phase optimization fails, the issue may be the stationary phase. While less common for initial purification, consider using alumina instead of silica, or using a reversed-phase (C18) column if the impurities are significantly more or less polar than your product.
-
Recommended Chromatography Protocol
-
TLC Optimization: Develop a mobile phase that provides an Rf of ~0.3 for the target compound and shows clear separation from major impurities. A good starting system is Ethyl Acetate / Hexane (1:1) + 0.5% Triethylamine .
-
Column Packing: Pack a glass column with silica gel using the "slurry method" with your chosen mobile phase to ensure a homogenous, air-free column bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This technique often results in better separation.
-
Elution: Run the column, maintaining a constant flow rate.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Part 4: Final Purity Confirmation
After purification, it is essential to confirm the purity and identity of the final product.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reversed-phase C18 column with a mobile phase of methanol, acetonitrile, and a water/buffer mixture is typically effective for benzodiazepines.[7] Purity is determined by integrating the peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the chemical structure and can reveal the presence of impurities if they are at a level of ~1% or higher.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point range close to the literature value (a similar compound, 1-Methyl-5-phenyl-1H-1,4-benzodiazepine-2(3H)-one, melts at 153 °C) is a good indicator of high purity.[2] Impurities will typically broaden the melting range and depress the melting point.
References
-
Glibinsky, A., et al. (2008). Solubility of selected derivatives of 1,4-benzodiazepine-2-one in the presence of PVP. Acta Poloniae Pharmaceutica, 65(4), 487-91. Available at: [Link]
-
Pakulska, W., & Kaczmarczyk-Sedlak, I. (2004). SOLUBILITY OF SELECTED DERIVATIVES OF 1,4-BENZODIAZEPIN-2-ONE IN SOLID DISPERSIONS IN PEG 6000. Acta Poloniae Pharmaceutica, 61(1), 25-28. Available at: [Link]
-
Pakulska, W., & Kaczmarczyk-Sedlak, I. (2003). SOLUBILITY OF SELECTED DERIVATIVES OF 1,4-BENZODIAZEPINE-2-ONE IN THE PRESENCE OF PVP. Acta Poloniae Pharmaceutica, 60(5), 349-353. Available at: [Link]
-
Kalas, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. Available at: [Link]
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Hancu, G., et al. (2011). THIN LAYER CHROMATOGRAPHIC SEPARATION OF BENZODIAZEPINE DERIVATES. Farmacia, 59(6), 808-814. Available at: [Link]
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Rahman, M. F., & Siddiqui, M. R. (2017). A Study on Chromatography Methods for the Separation and Detection of Certain Benzodiazepine Drug in Forensic Sample. Annex Publishers. Available at: [Link]
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ChemBK. (n.d.). 1-Methyl-5-phenyl-1H-1,4-benzodiazepine-2(3H)-one. Retrieved from [Link]
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O'Donnell, M. J. (2000). Benzophenone Schiff bases of glycine derivatives. Aldrichimica Acta, 33(3). Retrieved from [Link]
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Gimbert, Y., & Moradi, W. A. (2008). Synthesis of new amino-1,5-benzodiazepine and benzotriazole derivatives from dimedone. ACG Publications. Retrieved from [Link]
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Ma, D., et al. (2014). A mild and practical procedure for synthesis of substituted 2-aminobenzophenones. Tetrahedron Letters, 55(1), 235-237. Available at: [Link]
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Bawa, S., & Kumar, S. (2010). Synthesis of 2, 4 disubstituted 1, 5 benzodiazepines promoted by efficient Silica- Alumina Catalyst. Asian Journal of Chemistry, 22(8), 6523-6527. Available at: [Link]
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Hancu, G., et al. (2012). Thin Layer Chromatography of Benzodiazepines. Journal of the Indian Society of Toxicology, 8(2), 1-5. Retrieved from [Link]
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Rosales-Conrado, N., et al. (2021). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. Molecular Pharmaceutics, 18(5), 2049-2062. Available at: [Link]
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Lee, C., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(24), 5943. Available at: [Link]
-
Helal, M. H., & Salem, M. A. (2013). Acidic transformation of nordiazepam can affect recovery estimate during trace analysis of diazepam and nordiazepam in environmental water samples by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1313, 146-153. Available at: [Link]
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Addressing off-target effects of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one in experiments
A Guide to Addressing Potential Off-Target Effects in Experimental Settings
Welcome to the technical support center for researchers utilizing 5-Methyl-1H-benzo[e]diazepin-2(3H)-one and other novel benzodiazepine derivatives. As a Senior Application Scientist, my goal is to provide you with a framework for anticipating, identifying, and mitigating potential off-target effects to ensure the scientific integrity of your results. The benzodiazepine scaffold is a privileged structure in medicinal chemistry, meaning it can interact with multiple biological targets.[1] While this versatility is advantageous for drug discovery, it necessitates a rigorous approach to validating experimental findings.
This guide is structured to address issues based on the potential primary mechanism of action of your specific benzodiazepine compound. We will explore both classical GABAergic effects and non-classical targets that have been identified for some benzodiazepine derivatives.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding off-target effects of benzodiazepine compounds in research.
Q1: My benzodiazepine compound is supposed to be a specific inhibitor of a non-neuronal target, but I'm observing sedative-like effects in my animal model. What could be happening?
A1: This suggests your compound may have off-target activity at the central nervous system (CNS) GABA-A receptors, the classical target for benzodiazepines.[2][3] These receptors are responsible for the sedative, anxiolytic, and anticonvulsant effects of drugs like diazepam.[2][4] It is crucial to perform counter-screening assays to test for GABA-A receptor modulation.
Q2: I'm seeing unexpected changes in cellular metabolism and reactive oxygen species (ROS) levels in my cell-based assays. Is this a known off-target effect?
A2: Yes, some 1,4-benzodiazepine derivatives, such as Bz-423, have been shown to target the mitochondrial F1F0-ATPase.[5][6] This interaction can disrupt the mitochondrial respiratory chain, leading to the generation of superoxide and subsequent apoptosis.[5][7] If your compound shares structural similarities with Bz-423, this is a plausible off-target effect to investigate.
Q3: My compound is causing changes in gene expression related to hematopoiesis and cell differentiation that are unrelated to its intended target. What could be the cause?
A3: A benzodiazepine derivative, Ro5-3335, has been identified as an inhibitor of the RUNX1-CBFβ protein-protein interaction.[8][9] This transcription factor complex is a master regulator of hematopoiesis. This discovery highlights that benzodiazepine scaffolds can interact with targets beyond ion channels and enzymes.
Q4: How can I be sure that the phenotype I'm observing is due to the on-target activity of my compound and not an off-target effect?
A4: The gold standard for validating on-target activity involves a multi-pronged approach:
-
Use of a structurally related but inactive control compound: This helps to rule out effects due to the general chemical structure.
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Target knockdown/knockout experiments: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target should recapitulate or block the effects of your compound.
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Rescue experiments: In a target knockout/knockdown system, expressing a version of the target that is resistant to your compound (e.g., through mutation of the binding site) should rescue the phenotype.
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Orthogonal assays: Confirming your findings using multiple, distinct experimental assays that measure the same biological outcome.
Part 2: Troubleshooting Experimental Issues
This section provides detailed troubleshooting guides for specific experimental problems that may arise from off-target effects of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one or similar compounds.
Scenario 1: Unexplained CNS-like Effects in Non-CNS Research
Issue: You are studying the effect of a novel benzodiazepine on a peripheral target (e.g., an enzyme in the liver), but in your in vivo experiments, you observe sedation, ataxia (loss of coordination), or anxiolytic-like behaviors.
Underlying Cause: Your compound is likely crossing the blood-brain barrier and acting as a positive allosteric modulator of the GABA-A receptor, the primary target of classical benzodiazepines like diazepam and alprazolam.[3][4][10] The GABA-A receptor is a chloride ion channel that, when activated, hyperpolarizes neurons and reduces their excitability.[3][11][12]
Caption: Investigating mitochondrial off-target effects.
Protocol 3: Measurement of Mitochondrial Respiration
-
System: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) of live cells in real-time.
-
Procedure: a. Plate cells in a Seahorse XF cell culture microplate. b. Following baseline OCR measurements, inject your compound and monitor changes in respiration. c. Subsequently, inject a series of mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) to probe different aspects of mitochondrial function.
-
Analysis: An inhibitor of F1F0-ATPase would be expected to cause a decrease in OCR similar to that of oligomycin.
Table 1: Expected Changes in Mitochondrial Parameters
| Parameter | Expected Change with F1F0-ATPase Inhibitor | Rationale |
| Mitochondrial Superoxide | Increase | Disruption of the electron transport chain. [5] |
| Mitochondrial Membrane Potential | Decrease (Depolarization) | Inability to effectively pump protons. |
| Oxygen Consumption Rate (OCR) | Decrease | Inhibition of ATP synthesis-linked respiration. |
| Extracellular Acidification Rate (ECAR) | Increase | Compensatory shift to glycolysis. |
Scenario 3: Unintended Effects on Gene Expression and Cell Fate
Issue: In a high-throughput screen or transcriptomic analysis, your compound alters the expression of genes involved in hematopoiesis or other developmental pathways, which is unrelated to your primary hypothesis.
Underlying Cause: The compound may be disrupting the function of a key transcription factor complex. The benzodiazepine Ro5-3335 was found to inhibit the interaction between RUNX1 and its binding partner CBFβ. [8]This demonstrates that the benzodiazepine scaffold can interfere with protein-protein interactions.
Caption: Deconvoluting off-target effects on transcription.
Protocol 4: Luciferase Reporter Assay for RUNX1 Activity
-
System: A cell line (e.g., HEK293T) that is easy to transfect.
-
Reagents:
-
A luciferase reporter plasmid containing multiple copies of the RUNX1 binding site upstream of the luciferase gene.
-
Expression plasmids for RUNX1 and CBFβ.
-
A control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Procedure: a. Co-transfect the cells with the reporter and expression plasmids. b. After 24 hours, treat the cells with various concentrations of your compound. c. After an appropriate incubation period (e.g., 18-24 hours), lyse the cells and measure luciferase activity.
-
Analysis: A dose-dependent decrease in luciferase activity suggests that your compound inhibits the transcriptional activity of the RUNX1/CBFβ complex.
Protocol 5: Co-immunoprecipitation (Co-IP) to Assess Protein-Protein Interaction
-
Objective: To determine if your compound directly disrupts the interaction between two proteins (e.g., RUNX1 and CBFβ).
-
Procedure: a. Treat cells expressing tagged versions of the proteins of interest (e.g., FLAG-RUNX1 and HA-CBFβ) with your compound or a vehicle control. b. Lyse the cells in a non-denaturing buffer. c. Incubate the cell lysate with an antibody against one of the tags (e.g., anti-FLAG antibody). d. Use protein A/G beads to pull down the antibody-protein complex. e. Wash the beads to remove non-specific binders. f. Elute the proteins and analyze by Western blot using an antibody against the other tag (e.g., anti-HA antibody).
-
Analysis: A reduced amount of the co-immunoprecipitated protein in the compound-treated sample compared to the control indicates that your compound disrupts the protein-protein interaction.
References
-
The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. MDPI. Available at: [Link]
-
1, 5-Benzodiazepines: A Review Update. International Journal of Chemical Studies. Available at: [Link]
-
Differential effects of the 1,4 and 1,5 benzodiazepines on performance in healthy man. British Journal of Clinical Pharmacology. Available at: [Link]
-
Benzodiazepines. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Flunitrazepam. Wikipedia. Available at: [Link]
-
Alprazolam. Wikipedia. Available at: [Link]
-
Gamma-Aminobutyric Acid (GABA): What It Is, Function & Benefits. Cleveland Clinic. Available at: [Link]
-
1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. International Science Community Association. Available at: [Link]
-
New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Molecules. Available at: [Link]
-
Benzodiazepine harm: how can it be reduced?. British Journal of Clinical Pharmacology. Available at: [Link]
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Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study. Heliyon. Available at: [Link]
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List of benzodiazepines. Wikipedia. Available at: [Link]
-
Bz-423 Superoxide Signals Apoptosis via Selective Activation of JNK, Bak, and Bax. PLoS ONE. Available at: [Link]
-
Visualizing Mitochondrial FoF1-ATP Synthase as the Target of the Immunomodulatory Drug Bz-423. Frontiers in Physiology. Available at: [Link]
-
Enantioenriched α‑Vinyl 1,4-Benzodiazepines and 1,4- Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. The Journal of Organic Chemistry. Available at: [Link]
-
Strategies Associated With Reducing Benzodiazepine Prescribing to Older Adults: A Mixed Methods Study. Journal of General Internal Medicine. Available at: [Link]
-
Diazepam. Wikipedia. Available at: [Link]
-
Psychosocial interventions for benzodiazepine harmful use, abuse or dependence. Cochrane Database of Systematic Reviews. Available at: [Link]
-
The immunomodulatory benzodiazepine Bz-423 inhibits B-cell proliferation by targeting c-myc protein for rapid and specific degradation. Cancer Research. Available at: [Link]
-
Identification of benzodiazepine Ro5-3335 as an inhibitor of CBF leukemia through quantitative high throughput screen against RUNX1–CBFβ interaction. PNAS. Available at: [Link]
-
The Proapoptotic Benzodiazepine Bz-423 Affects the Growth and Survival of Malignant B Cells. ResearchGate. Available at: [Link]
-
The proapoptotic benzodiazepine Bz-423 affects the growth and survival of malignant B cells. Journal of Immunology. Available at: [Link]
-
Ro5-3335 inhibits RUNX1/CBFβ functions in vitro. (A) Ro5-3335 UV... ResearchGate. Available at: [Link]
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Modifying experimental protocols for 5-Methyl-1H-benzo[e]diazepin-2(3H)-one
Technical Support Center: 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one
Welcome to the technical support guide for 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols for researchers, chemists, and drug development professionals working with this compound. Our goal is to bridge the gap between theoretical synthesis and practical application, ensuring your experiments are both successful and reproducible.
Compound Profile
5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one is a derivative of the 1,4-benzodiazepine core, a privileged scaffold in medicinal chemistry renowned for its diverse biological activities.[3][4] Understanding its fundamental properties is the first step to successful experimentation.
| Property | Value | Source |
| Molecular Formula | C10H10N2O | [5] |
| Molar Mass | 174.2 g/mol | [5] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Core Structure | Fusion of a benzene ring and a diazepine ring | [3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing 1,4-benzodiazepine derivatives like this one?
A1: The main hurdles include achieving efficient cyclization to form the seven-membered ring, which is often entropically disfavored compared to five- or six-membered rings.[6][7] Side reactions, such as the hydrolysis of precursors, and the selection of an appropriate catalyst are also critical challenges that can lead to low yields and purification difficulties.[7][8]
Q2: How should I properly store 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one, both as a solid and in solution?
A2: As a solid, store the compound in a tightly sealed container at -20°C, protected from light and moisture. For solutions, long-term stability is highly dependent on the solvent and temperature. Studies on various benzodiazepines show significant degradation at room temperature over time.[1][2][9] For maximum stability, store solutions at -80°C and minimize freeze-thaw cycles.[1][9] Working solutions should ideally be prepared fresh.[2]
Q3: My NMR spectrum shows unexpected peaks. What are the likely culprits?
A3: Common impurities include residual solvents from purification (e.g., ethyl acetate, hexane, dichloromethane), unreacted starting materials, or byproducts from side reactions. If you attempted a direct cyclization, you might be seeing the hydrolyzed precursor.[7] Always compare your spectrum against known solvent peaks and the spectra of your starting materials.
Q4: What is the general mechanism of action for benzodiazepines?
A4: Benzodiazepines act as central nervous system depressants. They enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor, which leads to sedative, anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties.[3][10]
Troubleshooting Guides: Synthesis & Purification
This section addresses specific problems you may encounter during the synthesis and purification of 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one.
Issue 1: Low or No Yield During Cyclization
You're attempting the final ring-closing step to form the benzodiazepine core, but TLC/LC-MS analysis shows mostly starting material and minimal product.
Root Cause Analysis & Solutions
The formation of the seven-membered diazepine ring is a kinetically and thermodynamically challenging step. The low reactivity of precursors or suboptimal reaction conditions are the most common causes of failure.
-
Insufficient Electrophilicity/Nucleophilicity: The key bond-forming step requires an intramolecular reaction. If the reacting groups are not sufficiently activated, the reaction will stall.
-
Solution: Instead of direct cyclization of a precursor like an N-acylated aminobenzophenone, consider a multi-step approach. For example, using a more reactive intermediate, such as converting an amide to an iminoyl chloride, can facilitate cyclization. A common effective strategy involves the reaction of a 2-aminobenzophenone with an amino acid derivative or chloroacetyl chloride followed by a base-promoted cyclization.[11]
-
-
Incorrect Catalyst or Conditions: The choice of acid or base catalyst is critical.[6][8] A catalyst that is too weak may not promote the reaction, while one that is too harsh can cause decomposition or side reactions.[7]
-
Solution: Systematically screen different catalysts. For condensation reactions, various reagents like BF3-etherate, polyphosphoric acid, or solid acid catalysts like H-MCM-22 have been used successfully.[6][8] For base-promoted cyclizations, common bases include sodium hydroxide in a polar solvent like ethanol.[11]
-
-
Unfavorable Reaction Equilibrium: The cyclization may be a reversible reaction where the equilibrium favors the starting materials.
-
Solution: Use Dean-Stark apparatus to remove water or other small molecule byproducts, driving the reaction toward the product. Increasing the dilution can also sometimes favor intramolecular cyclization over intermolecular polymerization.
-
Workflow: Troubleshooting Low Cyclization Yield
This diagram outlines a logical flow for diagnosing and solving low-yield issues in the cyclization step.
Caption: Troubleshooting flowchart for low-yield benzodiazepine cyclization.
Issue 2: Product is Difficult to Purify
Your crude product is a complex mixture, and standard column chromatography fails to yield a pure compound.
Root Cause Analysis & Solutions
Purification challenges often stem from the formation of byproducts with similar polarity to the desired product or from the inherent properties of the compound itself.
-
Polarity Similarity: Key byproducts, such as uncyclized precursors or isomers, may have very similar polarities to your target compound, leading to poor separation on silica gel.
-
Solution 1 (Solvent System Optimization): Don't rely on a single solvent system. Methodically screen different solvent combinations for column chromatography. A common starting point is a hexane/ethyl acetate gradient. If that fails, try dichloromethane/methanol or toluene/acetone systems.
-
Solution 2 (Recrystallization): If the product is a solid and reasonably pure (>85-90%), recrystallization is an excellent and scalable purification method. Test various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find one in which the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.
-
Solution 3 (Alternative Chromatography): For very challenging separations, consider reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol gradient.
-
-
Product Instability: The target molecule may be degrading on the silica gel column, which can be mildly acidic.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine (~1%). This neutralizes acidic sites on the silica surface and can prevent the degradation of acid-sensitive compounds.
-
Protocol: Optimized Purification Workflow
This workflow provides a systematic approach to purifying your target compound when initial attempts fail.
Caption: Systematic workflow for purifying challenging benzodiazepine products.
References
-
El-Majd, R., et al. (2018). Stability of benzodiazepines in whole blood samples stored at varying temperatures. Forensic Science International. [Link]
-
Krzysztof, W., et al. (2022). Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures. Molecules. [Link]
-
Levine, B., et al. (1983). Postmortem Stability of Benzodiazepines in Blood and Tissues. Journal of Forensic Sciences. [Link]
-
Wójtowicz, K., et al. (2022). Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures | Request PDF. ResearchGate. [Link]
-
Levine, B. (1983). Postmortem Stability of Benzodiazepines in Blood and Tissues. ASTM Digital Library. [Link]
-
ChemBK. 5-methyl-1H-benzo[e][1][2]diazepin-2(3H)-one. ChemBK. [https://www.chembk.com/en/chem/5-methyl-1H-benzo[e][1][2]diazepin-2(3H)-one]([Link]1][2]diazepin-2(3H)-one)
-
Reddit. (2025). Is This Synthesis Feasible? Trying to Make a Benzodiazepine Core. r/chemhelp. [Link]
-
International Science Community Association. (2013). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. Research Journal of Chemical Sciences. [Link]
-
University of Nairobi. A Study Of Some Of The Reactions Involved In The Synthesis Of The 14 Benzodiazepines. University of Nairobi Digital Repository. [Link]
-
MDPI. (2020). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules. [Link]
-
Majid, S. A., et al. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry. [Link]
-
Boojamra, C. G., et al. (1995). The Combinatorial Synthesis and Chemical and Biological Evaluation of a 1,4-Benzodiazepine Library. Proceedings of the National Academy of Sciences. [Link]
-
Wikipedia. (2026). Benzodiazepine. Wikipedia. [Link]
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Validation & Comparative
A Comparative Guide to Validating the Biological Activity of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one, a compound belonging to the benzodiazepine class. Our approach is rooted in a multi-tiered experimental strategy, designed not only to characterize the compound in isolation but to objectively compare its performance against established benchmarks. We will move from initial target engagement to functional modulation and subtype selectivity, explaining the causality behind each experimental choice to ensure a robust and self-validating workflow.
The benzodiazepine scaffold is a cornerstone in medicinal chemistry, renowned for its wide spectrum of biological activities, including anxiolytic, anticonvulsant, and sedative properties.[1][2] These effects are primarily mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1] This guide will detail the essential assays required to elucidate the specific pharmacological profile of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one, using Diazepam, a classic 1,4-benzodiazepine, and Clobazam, a clinically relevant 1,5-benzodiazepine, as key comparators.
Pillar 1: The GABA-A Receptor - The Primary Biological Target
The GABA-A receptor is a pentameric ligand-gated ion channel, forming a central chloride-selective pore.[3] The majority of these receptors in the brain are composed of two α, two β, and one γ subunit.[1] The binding site for GABA, the endogenous agonist, is located at the interface between the α and β subunits. Crucially for this guide, the binding site for benzodiazepines is located at a distinct, allosteric site at the interface of the α and γ subunits.[1][3]
Binding of a benzodiazepine agonist to this site does not open the channel directly. Instead, it induces a conformational change that increases the receptor's affinity for GABA.[2] This potentiation of GABA's natural inhibitory effect leads to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a reduction in neuronal excitability.[2] Our validation workflow is designed to dissect this interaction with precision.
Caption: GABA-A receptor positive allosteric modulation by benzodiazepines.
Pillar 2: Experimental Validation Workflow
A logical, phased approach is critical for robust validation. We begin by confirming direct binding to the target, then assess the functional consequences of that binding, and finally, explore the nuances of subtype selectivity, which is a key determinant of a compound's therapeutic window.
Stage 1: Target Engagement - Radioligand Binding Assay
The first and most fundamental question is: does 5-Methyl-1H-benzo[e]diazepin-2(3H)-one bind to the benzodiazepine site on the GABA-A receptor? A competitive radioligand binding assay is the gold standard for quantifying this interaction.[4] This assay measures the ability of our test compound to displace a radiolabeled ligand with known high affinity for the benzodiazepine site, such as [3H]-Flunitrazepam.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes: Homogenize rat or mouse whole brain (minus cerebellum) or HEK293 cells expressing α1β2γ2 GABA-A receptors in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Membrane Isolation: Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet (crude membrane fraction) in fresh assay buffer. Repeat this wash step two more times to remove endogenous GABA.
-
Protein Quantification: Determine the protein concentration of the final membrane suspension using a standard method like the Bradford assay.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of assay buffer with a constant concentration of [3H]-Flunitrazepam (e.g., 1 nM).
-
50 µL of varying concentrations of the test compound (5-Methyl-1H-benzo[e]diazepin-2(3H)-one) or comparator compounds (Diazepam, Clobazam). Include a vehicle control (for total binding) and a high concentration of a non-radiolabeled BZD (e.g., 10 µM Diazepam) for non-specific binding.
-
100 µL of the prepared membrane suspension (typically 50-100 µg of protein).
-
-
Incubation: Incubate the plate for 60-90 minutes on ice or at 4°C to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Data Presentation: Comparative Binding Affinities
| Compound | Class | Ki (nM) at α1β2γ2 |
| 5-Methyl-1H-benzo[e]diazepin-2(3H)-one | Test Compound (1,5-BZD) | TBD |
| Diazepam | 1,4-Benzodiazepine (Agonist) | Expected: 5-20 |
| Clobazam | 1,5-Benzodiazepine (Agonist) | Expected: 50-150 |
| Flumazenil | Antagonist | Expected: 1-5 |
| Note: Expected values are illustrative and can vary based on experimental conditions. |
Stage 2: Functional Activity - High-Throughput & Electrophysiological Assays
Demonstrating binding is necessary but not sufficient. We must determine the functional consequence: is the compound a positive allosteric modulator (PAM), a negative allosteric modulator (NAM), or a silent antagonist?
Method 1: FLIPR Membrane Potential Assay (High-Throughput)
A fluorescent imaging plate reader (FLIPR)-based membrane potential assay provides a robust, high-throughput method to assess GABA-A channel function.[5] The assay uses a voltage-sensitive dye that reports changes in membrane potential resulting from chloride influx through the activated GABA-A channel.
Caption: Workflow for a FLIPR-based membrane potential assay.
Experimental Protocol: FLIPR Assay
-
Cell Plating: Plate HEK293 cells stably or transiently expressing the desired GABA-A receptor subtype (e.g., α1β2γ2) into 96- or 384-well black-walled, clear-bottom plates.[5]
-
Dye Loading: The next day, remove the culture medium and add assay buffer containing a fluorescent membrane potential-sensitive dye. Incubate for 30-60 minutes at 37°C.
-
Compound Addition: Transfer the plate to the FLIPR instrument. Add varying concentrations of the test compound and comparators.
-
GABA Challenge & Measurement: After a short pre-incubation period, the instrument adds a sub-maximal concentration of GABA (typically an EC20 concentration, which is the concentration that gives 20% of the maximal response) to all wells. The fluorescence intensity is monitored in real-time before and after GABA addition.
-
Data Analysis: A PAM will potentiate the GABA response, leading to a larger increase in fluorescence. An antagonist will have no effect on its own but will block the effect of a PAM. A NAM will decrease the GABA response. Calculate the EC50 (for PAMs) or IC50 (for antagonists blocking a known agonist) from dose-response curves.
Method 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology (Gold Standard)
For the highest level of detail and mechanistic insight, direct electrophysiological recording is unparalleled.[6] This technique measures the actual chloride current flowing through the GABA-A channels in response to GABA and its modulators.
Experimental Protocol: TEVC in Xenopus Oocytes
-
Oocyte Preparation: Inject cRNA encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) into Xenopus laevis oocytes. Incubate for 2-5 days to allow for receptor expression.
-
Recording: Place a single oocyte in a recording chamber continuously perfused with recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at -60 mV.
-
Compound Application: Apply a low concentration of GABA (EC5-EC10) to elicit a baseline current.
-
Modulation: Co-apply the same concentration of GABA along with varying concentrations of the test compound. A PAM will increase the amplitude of the GABA-evoked current.
-
Data Analysis: Measure the peak current at each compound concentration. Plot the percentage potentiation against the log concentration to determine the EC50 and the maximum potentiation effect (Emax).
Data Presentation: Comparative Functional Potency
| Compound | Functional Activity | EC50 (nM) | Emax (% Potentiation) |
| 5-Methyl-1H-benzo[e]diazepin-2(3H)-one | TBD | TBD | TBD |
| Diazepam | Full PAM | Expected: 20-100 | Expected: >500% |
| Clobazam | Full PAM | Expected: 100-500 | Expected: >400% |
Stage 3: Subtype Selectivity Profiling
The diverse family of GABA-A receptor α subunits (α1-α6) mediates different physiological effects. For instance, α1 is associated with sedation, α2/α3 with anxiolysis, and α5 with cognition and memory.[7] A compound's selectivity profile is therefore a strong predictor of its potential therapeutic utility and side-effect profile.
Experimental Protocol: Subtype Selectivity
-
Methodology: Repeat the Radioligand Binding Assay (Stage 1) and a Functional Assay (Stage 2) using a panel of cell lines, each engineered to express a different α subunit alongside common β and γ subunits (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).[6]
-
Data Analysis: Calculate the Ki and EC50 values for 5-Methyl-1H-benzo[e]diazepin-2(3H)-one at each receptor subtype.
-
Selectivity Ratios: Determine the ratio of Ki or EC50 values between subtypes to quantify selectivity (e.g., Ki(α1)/Ki(α2)). A ratio significantly different from 1 indicates selectivity.
Data Presentation: GABA-A Receptor Subtype Selectivity Profile
| Receptor Subtype | 5-Methyl-1H-benzo[e]diazepin-2(3H)-one Ki (nM) | Diazepam Ki (nM) |
| α1β2γ2 | TBD | ~10 |
| α2β2γ2 | TBD | ~8 |
| α3β2γ2 | TBD | ~9 |
| α5β2γ2 | TBD | ~15 |
Synthesizing the Evidence: A Comparative Conclusion
By systematically executing this three-stage workflow, a comprehensive pharmacological profile of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one will emerge. The binding data from Stage 1 will confirm target engagement and its affinity relative to benchmarks like Diazepam. The functional data from Stage 2 will define its intrinsic activity—is it a full or partial agonist, or perhaps an antagonist? Finally, the selectivity data from Stage 3 will provide critical insights into its potential for targeted therapeutic action versus broad, non-specific effects.
This integrated dataset allows for an objective comparison. For example, if 5-Methyl-1H-benzo[e]diazepin-2(3H)-one demonstrates high affinity, potent PAM activity, and a clear selectivity for α2/α3-containing receptors over α1, it could be flagged as a promising candidate for a non-sedating anxiolytic. Conversely, high affinity at all subtypes would suggest a profile more similar to classical benzodiazepines like Diazepam. This rigorous, data-driven validation is indispensable for advancing novel compounds in the drug discovery pipeline.
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Liu, X. et al. (2007). A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. PubMed. Available at: [Link]
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A Comparative Analysis of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one and Commercially Available Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel compound 5-Methyl-1H-benzo[e]diazepin-2(3H)-one with established benzodiazepines, including the 1,4-benzodiazepines Diazepam, Lorazepam, and Alprazolam, and the 1,5-benzodiazepine Clobazam. Due to the limited availability of direct experimental data for 5-Methyl-1H-benzo[e]diazepin-2(3H)-one, this comparison leverages structure-activity relationship (SAR) principles within the 1,5-benzodiazepine class to project its potential pharmacological profile.
Introduction to the Benzodiazepine Landscape
Benzodiazepines are a class of psychoactive drugs widely prescribed for their anxiolytic, sedative, anticonvulsant, and muscle-relaxant properties.[1][2] Their core chemical structure consists of a benzene ring fused to a diazepine ring.[3] The majority of clinically significant benzodiazepines, such as diazepam, are 1,4-benzodiazepines. However, 1,5-benzodiazepines, like clobazam, represent an important subclass with a distinct pharmacological profile.[4] This guide focuses on a novel 1,5-benzodiazepine, 5-Methyl-1H-benzo[e]diazepin-2(3H)-one, and contextualizes its potential therapeutic value by comparing it to these established drugs.
Mechanism of Action: Allosteric Modulation of the GABA-A Receptor
The primary mechanism of action for benzodiazepines involves their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[3] Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself. This binding event enhances the receptor's affinity for GABA, leading to an increased frequency of chloride ion channel opening. The resulting influx of chloride ions hyperpolarizes the neuron, making it less excitable and thus potentiating the inhibitory effects of GABA.[5]
Caption: Mechanism of benzodiazepine action on the GABA-A receptor.
Comparative Pharmacological Profiles
The following table summarizes the key pharmacological parameters of the selected benzodiazepines. The data for 5-Methyl-1H-benzo[e]diazepin-2(3H)-one is projected based on SAR studies of 1,5-benzodiazepines.[6]
| Compound | Class | Receptor Affinity (Ki, nM) (Projected/Reported) | Clinical Potency | Half-life (t½, hours) | Primary Metabolism |
| 5-Methyl-1H-benzo[e]diazepin-2(3H)-one | 1,5-Benzodiazepine | Moderate (Projected) | Moderate (Projected) | Intermediate to Long (Projected) | Hepatic (Projected) |
| Clobazam | 1,5-Benzodiazepine | Moderate | Moderate | 36-42 (Parent), 71-82 (Active Metabolite)[7] | Hepatic (CYP3A4, CYP2C19)[7] |
| Diazepam | 1,4-Benzodiazepine | High | High | 20-100 (including active metabolites) | Hepatic (CYP3A4, CYP2C19)[8] |
| Lorazepam | 1,4-Benzodiazepine | High | High | 10-20[9] | Hepatic (Glucuronidation)[10][11] |
| Alprazolam | 1,4-Benzodiazepine (Triazolo) | High | High | 11.2[12] | Hepatic (CYP3A4)[12] |
Note: The pharmacological profile of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one is a projection based on structure-activity relationships and requires experimental validation.
Structure-Activity Relationship (SAR) Insights for 1,5-Benzodiazepines
SAR studies on 1,5-benzodiazepines suggest that substitutions on the benzodiazepine core can significantly influence their pharmacological activity. For instance, the nature of the substituent at the C8 position of the 1,5-benzodiazepine ring has been shown to affect antimicrobial activity, with hydrogen being more favorable than methyl, fluoro, or bromo groups in some series.[6] While this does not directly translate to GABA-A receptor affinity, it highlights the sensitivity of the scaffold to substitution. The methyl group at the 5-position of the diazepine ring in the target compound is a key structural feature. Its impact on receptor binding and pharmacokinetics would need to be determined experimentally. It is hypothesized that this methyl group could influence the conformational flexibility of the diazepine ring, potentially altering its interaction with the benzodiazepine binding site on the GABA-A receptor.
Experimental Protocols for Pharmacological Characterization
To empirically determine the pharmacological profile of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one, the following standard experimental workflows are recommended.
In Vitro Characterization
1. Radioligand Binding Assay for GABA-A Receptor Affinity
This assay determines the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.[13]
Caption: Workflow for a radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize rat cortical tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in fresh buffer.
-
Assay: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled benzodiazepine ligand (e.g., [3H]Flumazenil) and varying concentrations of the test compound.
-
Incubation: Allow the reaction to reach equilibrium (e.g., 30-60 minutes at room temperature).[13]
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) can then be calculated from the IC50.
2. Electrophysiological Assay for Functional Activity
This assay measures the functional effect of the test compound on GABA-A receptor-mediated currents using techniques like patch-clamp electrophysiology on cells expressing GABA-A receptors.[14]
Caption: Workflow for an electrophysiological assay.
Step-by-Step Protocol:
-
Cell Culture: Use a cell line (e.g., HEK293) transfected with the desired GABA-A receptor subunits or primary cultured neurons.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp recording from a single cell.
-
GABA Application: Apply a known concentration of GABA to the cell to elicit a chloride current.
-
Co-application: Co-apply GABA and the test compound at various concentrations.
-
Data Analysis: Measure the potentiation of the GABA-evoked current by the test compound. A dose-response curve can be generated to determine the EC50 (effective concentration for 50% of maximal response) and the maximal efficacy.
In Vivo Characterization
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.[15][16]
Step-by-Step Protocol:
-
Apparatus: The maze consists of two open arms and two enclosed arms, elevated from the floor.
-
Acclimatization: Allow the animals (mice or rats) to acclimatize to the testing room for at least one hour before the test.
-
Dosing: Administer the test compound or vehicle to the animals at a predetermined time before the test.
-
Testing: Place the animal in the center of the maze and allow it to explore freely for a set period (e.g., 5 minutes).[17]
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
-
Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Conclusion
While direct experimental data for 5-Methyl-1H-benzo[e]diazepin-2(3H)-one is not yet publicly available, its structural classification as a 1,5-benzodiazepine suggests a pharmacological profile that may differ from the more common 1,4-benzodiazepines. Based on SAR principles, it is projected to have moderate affinity for the GABA-A receptor and an intermediate to long half-life. However, these are hypotheses that require rigorous experimental validation. The protocols outlined in this guide provide a clear path for the comprehensive pharmacological characterization of this and other novel benzodiazepine derivatives. Such studies are crucial for understanding the potential therapeutic applications and safety profiles of new chemical entities in the field of neuroscience and drug development.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one Analogs
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of central nervous system (CNS) active agents, the 1,4-benzodiazepine scaffold remains a cornerstone of therapeutic intervention. While classic 5-phenyl benzodiazepines like diazepam have been extensively studied, the structure-activity relationships (SAR) of their 5-methyl analogs are less elucidated yet hold significant potential for developing novel therapeutics with tailored pharmacological profiles. This guide provides a comprehensive comparison of 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one analogs, synthesizing established SAR principles of the broader benzodiazepine class with specific insights into the influence of the C5-methyl substituent. We will explore the causality behind experimental choices in analog design and provide supporting data and protocols to inform future drug discovery efforts.
The Core Scaffold: 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one
The 1,4-benzodiazepine core is a bicyclic heterocyclic system comprising a benzene ring fused to a seven-membered diazepine ring. The majority of clinically significant benzodiazepines are 1,4-benzodiazepines, which are recognized for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[3] These effects are primarily mediated through positive allosteric modulation of the GABA-A receptor, a ligand-gated ion channel in the CNS.[1] Benzodiazepines bind to a specific site on the GABA-A receptor, enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) and leading to an increase in chloride ion influx and neuronal hyperpolarization.[3]
The substitution at the C5 position of the diazepine ring is a critical determinant of pharmacological activity. While a phenyl group at this position is a hallmark of many classical benzodiazepines, replacing it with a smaller alkyl group, such as methyl, can significantly alter the compound's steric and electronic properties, thereby influencing its interaction with the GABA-A receptor.
Comparative SAR Analysis: Unraveling the Impact of Structural Modifications
The following sections dissect the SAR of the 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one scaffold by examining key substitution points and comparing their effects to the well-established SAR of 5-phenyl analogs.
Ring A: The Benzene Ring
Substitutions on the fused benzene ring (Ring A) are crucial for modulating potency and receptor affinity.
-
Position 7: An electron-withdrawing group at this position is paramount for high anxiolytic and anticonvulsant activity.[2] Substituents like chlorine (Cl), bromine (Br), or a nitro group (NO2) significantly enhance potency. The non-classical bioisosteric replacement of a C7 halogen with an ethinyl group has been shown to increase selectivity for the α5 subunit of the GABA-A receptor, potentially leading to reduced sedative effects while maintaining anxiolytic potency.[4]
-
Positions 6, 8, and 9: Substitution at these positions generally leads to a decrease in or loss of activity.[2]
| Substitution Position | Substituent | Effect on Activity (Compared to Unsubstituted) | Rationale |
| 7 | Electron-withdrawing (e.g., Cl, NO2) | Increased | Enhances binding affinity to the benzodiazepine site on the GABA-A receptor. |
| 7 | Electron-donating (e.g., CH3, OCH3) | Decreased | Reduces binding affinity. |
| 6, 8, 9 | Any substituent | Decreased | Steric hindrance or unfavorable electronic interactions at the receptor binding pocket. |
Ring B: The Diazepine Ring
Modifications to the seven-membered diazepine ring (Ring B) have a profound impact on the molecule's activity and metabolic stability.
-
Position 1: Substitution with a small alkyl group, such as a methyl group, can enhance activity.[5] Larger alkyl or aromatic groups at this position tend to decrease activity.[2]
-
Position 2: A carbonyl group (C=O) at this position is considered essential for activity, acting as a proton acceptor to interact with a histidine residue in the receptor binding site.[6]
-
Position 3: Introduction of a hydroxyl group at this position generally leads to compounds with a shorter duration of action due to more rapid metabolism.[2]
-
N4-C5 Double Bond: Saturation of the double bond between N4 and C5 significantly reduces or abolishes activity.[5]
Position 5: The Methyl Advantage?
The substitution at the C5 position is a key differentiator. While the C5-phenyl group is a common feature of potent benzodiazepines, the C5-methyl analogs represent a distinct chemical space.
-
Steric and Conformational Effects: A phenyl group at C5 is bulky and provides a large hydrophobic surface for interaction with the receptor. A methyl group is significantly smaller, which can lead to a different binding orientation within the GABA-A receptor. Molecular docking studies suggest that the C5-phenyl substituent extends roughly parallel to the plane of the membrane.[7] The smaller methyl group may allow for a different, potentially more specific, interaction with the receptor subtypes.
-
Lipophilicity and Pharmacokinetics: The replacement of a phenyl group with a methyl group generally reduces the overall lipophilicity of the molecule. This can impact its absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to a different pharmacokinetic profile.
| C5 Substituent | Key Characteristics | Potential Impact on Activity |
| Phenyl | Bulky, hydrophobic, aromatic | Establishes key hydrophobic interactions in the binding pocket; generally associated with high potency. |
| Methyl | Small, aliphatic | May allow for a different binding orientation, potentially leading to altered receptor subtype selectivity and a different side-effect profile. |
Experimental Protocols
General Synthesis of 5-Substituted-1,4-Benzodiazepin-2-ones
A common route for the synthesis of 1,4-benzodiazepine-2-ones involves the reaction of a 2-aminobenzophenone derivative with an amino acid ester, followed by cyclization. For the synthesis of 5-methyl analogs, a 2-aminoacetophenone derivative would be a suitable starting material.
Step 1: Synthesis of 2-(Glycylamino)-acetophenone
-
To a solution of 2-aminoacetophenone (1 eq.) in a suitable solvent (e.g., dichloromethane), add chloroacetyl chloride (1.1 eq.) dropwise at 0 °C.
-
Add a base (e.g., triethylamine, 1.2 eq.) and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-(2-chloroacetamido)acetophenone.
-
Dissolve the product in a suitable solvent (e.g., ethanol) and treat with an excess of ammonia solution.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain 2-(glycylamino)-acetophenone.
Step 2: Cyclization to 5-Methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
-
Dissolve 2-(glycylamino)-acetophenone (1 eq.) in a suitable solvent (e.g., pyridine).
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the cyclization by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
GABA-A Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the benzodiazepine binding site on the GABA-A receptor.
Materials:
-
[3H]-Flunitrazepam (radioligand)
-
Rat cortical membranes (source of GABA-A receptors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Unlabeled diazepam or flunitrazepam (for determining non-specific binding)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare rat cortical membranes by homogenization and centrifugation.
-
In a 96-well plate, add assay buffer, [3H]-Flunitrazepam (final concentration ~1 nM), and the test compound at various concentrations.
-
For determining non-specific binding, add a high concentration of unlabeled diazepam (e.g., 10 µM) instead of the test compound.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at 4°C for 60-90 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Structure-Activity Landscape
The following diagrams illustrate the key SAR points and a typical experimental workflow.
Caption: Key Structure-Activity Relationship points for the 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one scaffold.
Caption: General workflow for the synthesis and biological evaluation of novel benzodiazepine analogs.
Future Directions and Conclusion
The exploration of 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one analogs presents a promising avenue for the development of next-generation CNS therapeutics. While the foundational SAR principles of 1,4-benzodiazepines provide a robust framework for rational drug design, the specific influence of the C5-methyl group on receptor subtype selectivity and pharmacokinetic properties warrants further investigation. Systematic synthesis and evaluation of a focused library of 5-methyl analogs, with diverse substitutions at other key positions, will be instrumental in delineating a more precise SAR for this subclass.
This guide serves as a foundational resource, integrating established knowledge with targeted insights to empower researchers in their quest for safer and more effective benzodiazepine-based therapies. By understanding the causal relationships between chemical structure and biological activity, the scientific community can continue to refine and innovate upon this privileged scaffold.
References
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Berezhnoy, D. et al. (2009). Docking of 1,4-Benzodiazepines in the α1/γ2 GABAA Receptor Modulator Site. Molecular Pharmacology, 76(2), 440-450. [Link]
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Cook, J. M. et al. (2022). Rationalizing the binding and α subtype selectivity of synthesized imidazodiazepines and benzodiazepines at GABAA receptors by using molecular docking studies. Bioorganic & Medicinal Chemistry Letters, 62, 128637. [Link]
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Khan, I. et al. (2013). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. Research Journal of Chemical Sciences, 3(7), 90-103. [Link]
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Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008-0012. [Link]
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Nicholson, A. N. (1979). Differential effects of the 1,4 and 1,5 benzodiazepines on performance in healthy man. British journal of clinical pharmacology, 7(S1), 83S-84S. [Link]
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Sobańska, A. W. et al. (2015). Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity. European journal of medicinal chemistry, 89, 147-155. [Link]
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Teli, S. et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(5), 3239-3263. [Link]
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Villar, H. O. et al. (1989). Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity. Molecular pharmacology, 36(4), 589-600. [Link]
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Wang, Y. et al. (2023). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 28(4), 1814. [Link]
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YouTube. (2021, November 7). Structure Activity Relationship of Benzodiazepines || SAR in Medicinal Chemistry. [Link]
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Zappia, G. et al. (1998). 1,2,3-Triazolo[1,5-a][1][2]- and 1,2,3-triazolo[1,5-a]-[1][8]benzodiazepine derivatives: synthesis and benzodiazepine receptor binding. Il Farmaco, 53(4), 305-311. [Link]
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Chowdhry, B. et al. (2015). 1,4-Benzodiazepin-2-Ones in Medicinal Chemistry. IntechOpen. [Link]
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Teli, S. et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(5), 3239-3263. [Link]
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Uddin, M. N. et al. (2021). Comparative assessment of some benzodiazepine drugs based on Density Functional Theory, molecular docking, and ADMET studies. European Journal of Chemistry, 12(4), 449-460. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Methyl-1H-benzo[e]diazepin-2(3H)-one
In the landscape of pharmaceutical analysis and drug development, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This guide provides an in-depth comparison and cross-validation of two prevalent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one. This compound belongs to the benzodiazepine class, a group of psychoactive drugs widely prescribed for various neurological and psychological conditions.[1][2] The accurate measurement of such compounds is critical for pharmacokinetic studies, formulation development, and quality control.
This document is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights. The experimental choices and protocols are explained with a focus on scientific integrity, ensuring that each described method is a self-validating system.
The Rationale for Method Selection: HPLC-UV vs. LC-MS/MS
The choice of an analytical method is a critical decision driven by the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique is a workhorse in many pharmaceutical laboratories.[2] It offers a balance of performance, cost-effectiveness, and robustness. For a chromophore-containing molecule like 5-Methyl-1H-benzo[e]diazepin-2(3H)-one, UV detection can provide adequate sensitivity and is often sufficient for the analysis of bulk drug substances and high-concentration formulations. Its simplicity of operation makes it an attractive option for routine quality control.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Regarded as a gold standard for its high sensitivity and selectivity, LC-MS/MS is indispensable for bioanalytical studies where the analyte is present at very low concentrations in complex biological matrices like plasma or urine.[3][4] The technique's ability to provide structural information through fragmentation patterns adds a layer of confidence in analyte identification.[4] While more complex and costly than HPLC-UV, its superior performance is often a necessity for demanding applications.[3][4]
This guide will delve into a hypothetical cross-validation study to demonstrate how these two methods can be compared and validated against each other, ensuring consistency and reliability of analytical data across different platforms.
The Principle of Cross-Validation
Cross-validation is the process of demonstrating that two or more analytical procedures are suitable for the same intended purpose and provide comparable results.[5] This is crucial when, for instance, a simpler method like HPLC-UV is used for routine analysis, while a more complex method like LC-MS/MS is employed for more sensitive applications or in different laboratories.[6][7] According to the International Council for Harmonisation (ICH) Q2(R2) guideline, cross-validation should demonstrate that predefined performance criteria are met for all procedures being compared.[5]
The core validation parameters that will be assessed in this comparative guide are:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured with suitable precision and accuracy, respectively.
Experimental Design and Protocols
For the purpose of this guide, we will consider the analysis of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one in a simple matrix (e.g., a placebo formulation) for HPLC-UV and in human plasma for LC-MS/MS to highlight the differences in sample preparation complexity.
Protocol 1: Sample Preparation for HPLC-UV (Placebo Formulation)
-
Weigh an amount of the placebo powder equivalent to a target concentration of 1 mg/mL of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Sonicate for 15 minutes to ensure complete dissolution of the analyte.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Protocol 2: Sample Preparation for LC-MS/MS (Human Plasma)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of an internal standard solution (e.g., a deuterated analog of the analyte at 100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[8]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.[8]
-
Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an LC-MS vial.[9]
Method 1: HPLC-UV
-
Instrument: A standard HPLC system with a UV/Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by the UV spectrum of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one (e.g., 254 nm).
Method 2: LC-MS/MS
-
Instrument: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column with smaller particle size for better resolution (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A typical gradient could be: 0-1 min, 10% B; 1-5 min, 10-90% B; 5-6 min, 90% B; 6-6.1 min, 90-10% B; 6.1-8 min, 10% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.[10]
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.
Data Presentation and Comparison
The following tables summarize the hypothetical performance data obtained from the validation of the two methods.
Table 1: Linearity and Range
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 1 - 200 µg/mL | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Regression Equation | y = mx + c | y = mx + c |
Table 2: Accuracy and Precision
| Concentration Level | HPLC-UV | LC-MS/MS |
| Accuracy (% Recovery) | Precision (% RSD) | |
| Low QC | 98.5 - 101.2 | < 2.0 |
| Mid QC | 99.1 - 100.8 | < 1.5 |
| High QC | 98.9 - 101.5 | < 1.0 |
Table 3: Limits of Detection (LOD) and Quantitation (LOQ)
| Parameter | HPLC-UV | LC-MS/MS |
| LOD | 0.3 µg/mL | 0.03 ng/mL |
| LOQ | 1.0 µg/mL | 0.1 ng/mL |
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for each analytical method.
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for LC-MS/MS analysis.
Cross-Validation: Bridging the Methods
To perform the cross-validation, a set of quality control (QC) samples at low, medium, and high concentrations are analyzed using both the HPLC-UV and LC-MS/MS methods. The results are then statistically compared.
Protocol 3: Cross-Validation Study
-
Prepare a set of QC samples of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one in a common, simple matrix (e.g., the diluent used for HPLC-UV) at three concentration levels covering the overlapping range of both methods (e.g., 1, 10, and 100 µg/mL).
-
Analyze five replicates of each QC level using the validated HPLC-UV method.
-
Analyze five replicates of each QC level using the validated LC-MS/MS method (samples may need to be diluted to fall within the LC-MS/MS calibration range).
-
Calculate the mean concentration and the percentage difference between the results obtained from the two methods for each QC level.
The acceptance criterion for the cross-validation is typically that the mean concentration from one method should be within ±15% of the mean concentration from the other method.
Caption: Logical flow of the cross-validation study.
Conclusion: A Symbiotic Relationship
This guide has demonstrated the principles and practicalities of cross-validating two distinct yet complementary analytical methods for the quantification of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one. HPLC-UV stands out for its simplicity and cost-effectiveness, making it ideal for routine analysis of less complex samples. Conversely, LC-MS/MS provides unparalleled sensitivity and selectivity, which is essential for bioanalytical applications.
The process of cross-validation ensures that data generated by either method is reliable and comparable, providing flexibility in analytical workflows and confidence in the generated results. As emphasized by regulatory bodies like the FDA and through ICH guidelines, a thorough validation and, where necessary, cross-validation, is not merely a procedural step but a cornerstone of scientific integrity in drug development.[11][12][13][14] The lifecycle management of analytical procedures necessitates a continuous evaluation to ensure they remain fit for purpose.[12][13]
By understanding the strengths and limitations of each technique and by rigorously validating their performance, researchers and scientists can ensure the quality and accuracy of their analytical data, ultimately contributing to the development of safe and effective medicines.
References
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- Manne, R., et al. (2020). METHOD DEVELOPMENTON HPLC AND RESEARCHANALYSIS OF EMERGING5- METHYL-1H-BENZOTRIAZOLE INAQUEOUS ENVIRONMENT. ResearchGate.
- Phenomenex. (n.d.). Quantitative Analysis of Designer Benzodiazepines in Urine by LC-MS/MS.
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- MDPI. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines.
- Agilent. (n.d.). Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note.
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- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
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- European Bioanalysis Forum. (2017). Cross and Partial Validation.
- PMC. (2023). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
- Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation.
- ResearchGate. (2015). FDA issues revised guidance on analytical method validation.
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- gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
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A Comparative Analysis of the Anxiolytic Effects of Benzodiazepine Derivatives
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of pharmacological interventions for anxiety disorders, benzodiazepines have long held a prominent position. Their rapid onset of action and potent anxiolytic effects have made them a cornerstone of treatment for decades. However, the nuanced differences between various benzodiazepine derivatives—in terms of their pharmacokinetic profiles, receptor affinities, and resultant behavioral effects—necessitate a deeper, comparative understanding for informed preclinical research and drug development. This guide provides a comprehensive analysis of the anxiolytic properties of key benzodiazepine derivatives, supported by experimental data from established preclinical models of anxiety.
The Unifying Mechanism: Positive Allosteric Modulation of the GABA-A Receptor
At the molecular level, all benzodiazepines exert their anxiolytic effects through a common mechanism: enhancing the activity of the major inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). They achieve this by binding to a specific allosteric site on the GABA-A receptor, a ligand-gated ion channel. This binding event does not directly open the channel but rather increases the affinity of GABA for its own binding site. The result is an increased frequency of chloride ion channel opening, leading to hyperpolarization of the neuron and a reduction in neuronal excitability. This dampening of neuronal activity in key brain circuits, such as the amygdala and prefrontal cortex, is believed to underlie the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of this drug class.
Figure 1: Benzodiazepine modulation of GABA-A receptor signaling.
Comparative Pharmacokinetics and Pharmacodynamics
While the fundamental mechanism is shared, the clinical and preclinical profiles of different benzodiazepines are distinguished by their pharmacokinetic and pharmacodynamic properties. Factors such as onset of action, duration of effect, and potency are critical determinants of their therapeutic application and side-effect profiles.
| Benzodiazepine | Onset of Action | Half-life (hours) | Potency | Primary Clinical Use for Anxiety |
| Diazepam | Fast | 20-100 (including active metabolites) | Low-Medium | Generalized Anxiety, Panic Disorder, Alcohol Withdrawal[1] |
| Alprazolam | Intermediate | 6-12 | High | Panic Disorder, Generalized Anxiety[1] |
| Lorazepam | Intermediate | 10-20 | High | Generalized Anxiety, Panic Attacks[2] |
| Clonazepam | Intermediate | 18-50 | High | Panic Disorder, Social Anxiety[1] |
Causality Behind Pharmacokinetic Differences: The lipid solubility of a benzodiazepine derivative is a key factor influencing its onset of action; highly lipophilic drugs like diazepam rapidly cross the blood-brain barrier.[3] The duration of action is largely determined by the presence of active metabolites. For instance, diazepam is metabolized into several long-acting compounds, contributing to its prolonged effects.[1] In contrast, lorazepam is metabolized through a simpler conjugation process, resulting in a shorter duration of action.
Preclinical Assessment of Anxiolytic Effects: A Comparative Look at Behavioral Models
To dissect the anxiolytic properties of benzodiazepine derivatives in a controlled setting, researchers rely on a battery of behavioral assays in rodents. The elevated plus-maze (EPM) and the light-dark box (LDB) are two of the most widely used and validated models for screening anxiolytic drugs.[4][5]
The Elevated Plus-Maze (EPM)
The EPM leverages the innate conflict in rodents between their natural aversion to open, elevated spaces and their drive to explore a novel environment. Anxiolytic compounds characteristically increase the proportion of time spent and the number of entries into the open arms of the maze.
Figure 2: Experimental workflow for the Elevated Plus-Maze test.
Comparative Experimental Data in the Elevated Plus-Maze:
| Benzodiazepine | Dose (mg/kg) | Animal Model | Change in Open Arm Time/Entries | Reference |
| Diazepam | 1.0 - 2.0 | Rat | Significant increase in open arm time and entries | [6] |
| Lorazepam | Not specified | Rat | Significantly more entries into open arms compared to diazepam and control | [2] |
| Alprazolam | 0.25 - 1.0 | Mouse | Dose-dependent increase in open arm time and entries | [6] |
Note: Direct comparative studies with identical methodologies are limited. The data presented is a synthesis from available literature and should be interpreted with consideration of inter-study variability.
The Light-Dark Box (LDB)
The LDB test is another conflict-based model that capitalizes on the innate aversion of rodents to brightly illuminated areas. The apparatus consists of a large, brightly lit compartment and a smaller, dark compartment connected by an opening. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.[7]
Figure 3: Experimental workflow for the Light-Dark Box test.
Comparative Experimental Data in the Light-Dark Box:
A study comparing diazepam and chlordiazepoxide in the light/dark test in rats found that a high dose of diazepam (3.0 mg/kg) significantly increased the number of visits to and the duration of time spent in the light compartment.[7] While direct comparative data for a wider range of benzodiazepines in this model is sparse in single studies, the consistent anxiolytic effect of benzodiazepines in this paradigm is well-established.[8]
Experimental Protocols
Self-Validating Systems for Rigorous Preclinical Assessment
The following protocols are designed to ensure the reliability and reproducibility of findings. The inclusion of a vehicle-treated control group is essential for establishing a baseline level of anxiety-like behavior, against which the effects of the benzodiazepine derivatives are measured. A positive control, such as a well-characterized benzodiazepine like diazepam, should also be included to validate the sensitivity of the assay.
Elevated Plus-Maze (EPM) Protocol
Objective: To assess the anxiolytic-like effects of a test compound by measuring the animal's exploratory behavior in a novel, anxiety-provoking environment.
Apparatus:
-
A plus-shaped maze, typically made of a non-reflective material, elevated approximately 50 cm from the floor.
-
Two opposite arms are enclosed by high walls (closed arms), while the other two opposite arms have no walls (open arms).
-
A central platform connects all four arms.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes prior to the experiment.
-
Drug Administration: Administer the benzodiazepine derivative or vehicle via the desired route (e.g., intraperitoneal injection) at a predetermined time before testing (e.g., 30 minutes).
-
Testing: a. Place a single animal on the central platform of the EPM, facing one of the closed arms. b. Immediately start a video recording and allow the animal to freely explore the maze for a 5-minute session. c. After the session, gently remove the animal and return it to its home cage. d. Thoroughly clean the maze with a 70% ethanol solution between each trial to eliminate olfactory cues.
-
Data Analysis: a. Use an automated video tracking system or manual scoring to quantify the following parameters:
- Time spent in the open arms.
- Time spent in the closed arms.
- Number of entries into the open arms.
- Number of entries into the closed arms.
- Total distance traveled (as a measure of general locomotor activity). b. Calculate the percentage of time spent in the open arms [(Time in open arms / (Time in open arms + Time in closed arms)) x 100] and the percentage of open arm entries [(Number of open arm entries / (Number of open arm entries + Number of closed arm entries)) x 100].
Interpretation: An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic effect. A significant change in total distance traveled may suggest sedative or stimulant effects of the compound, which should be considered when interpreting the anxiety-related data.
Light-Dark Box (LDB) Protocol
Objective: To evaluate the anxiolytic-like properties of a compound based on the conflict between the innate aversion of rodents to a brightly lit environment and their exploratory drive.
Apparatus:
-
A rectangular box divided into two compartments: a large, open, and brightly illuminated compartment and a smaller, enclosed, and dark compartment.
-
An opening connects the two compartments, allowing free passage for the animal.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer the benzodiazepine derivative or vehicle at a specified time before testing.
-
Testing: a. Place a single animal in the center of the light compartment, facing away from the opening to the dark compartment. b. Start a video recording and allow the animal to explore the apparatus for a 5 to 10-minute session.[7] c. After the session, remove the animal and return it to its home cage. d. Clean the apparatus thoroughly with 70% ethanol between trials.
-
Data Analysis: a. Using a video tracking system or manual observation, measure the following parameters:
- Time spent in the light compartment.
- Time spent in the dark compartment.
- Number of transitions between the two compartments.
- Latency to the first entry into the dark compartment.
- Total distance traveled.
Interpretation: An increase in the time spent in the light compartment and/or the number of transitions between compartments suggests an anxiolytic effect. The latency to enter the dark compartment can also be a useful measure, with anxiolytics potentially increasing this latency. As with the EPM, changes in overall locomotor activity should be noted to rule out confounding sedative or stimulant effects.
Conclusion and Future Directions
The comparative analysis of benzodiazepine derivatives reveals a class of compounds with a shared mechanism of action but distinct pharmacokinetic and pharmacodynamic profiles that translate into differing preclinical and clinical characteristics. While diazepam's rapid onset and long duration of action make it suitable for a broad range of anxiety-related conditions, the higher potency and intermediate half-lives of alprazolam, lorazepam, and clonazepam offer advantages in specific therapeutic contexts.[1]
Preclinical models such as the elevated plus-maze and the light-dark box remain indispensable tools for the initial screening and characterization of novel anxiolytic compounds. However, the data underscores the importance of conducting direct, head-to-head comparative studies under standardized conditions to accurately delineate the relative potencies and efficacy of different benzodiazepine derivatives.
Future research should focus on elucidating the precise role of different GABA-A receptor subunit compositions in mediating the anxiolytic versus the sedative and amnestic effects of benzodiazepines. This knowledge will be instrumental in the rational design of novel derivatives with improved side-effect profiles, potentially separating the desired anxiolysis from unwanted sedation and cognitive impairment. The continued refinement of behavioral models and the integration of neurophysiological and molecular techniques will undoubtedly pave the way for the next generation of anxiolytic therapies.
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A Comparative Guide to the Neuroprotective Properties of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one
A Comparative Guide to the Neuroprotective Properties of 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one
Abstract
The relentless progression of neurodegenerative diseases necessitates the urgent discovery of novel therapeutic agents. This guide provides a comprehensive evaluation of a candidate compound, 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one, a benzodiazepine derivative, for its potential neuroprotective effects. Through a series of structured in vitro and in vivo experiments, its efficacy is objectively compared against two benchmark compounds: Edaravone, an approved neuroprotective drug, and N-acetylcysteine (NAC), a widely studied antioxidant. This analysis is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and mechanistic insights to guide future research in this critical field.
Introduction: The Quest for Neuroprotection
Neurodegenerative disorders, such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), are characterized by the progressive loss of neuronal structure and function. A common pathological thread woven through these conditions is the overwhelming of endogenous defense mechanisms by factors like oxidative stress, excitotoxicity, and neuroinflammation. Consequently, the development of effective neuroprotective agents that can interrupt these damaging cascades is a paramount goal in modern pharmacology.
Benzodiazepine derivatives have long been a subject of interest in neuroscience. While classically known for their anxiolytic and sedative properties mediated through GABA-A receptors, emerging research suggests a broader therapeutic potential.[3][4][5] Certain benzodiazepine scaffolds, particularly 2,3-benzodiazepines, have demonstrated neuroprotective capabilities by acting as non-competitive antagonists of AMPA receptors, thereby mitigating glutamate-induced excitotoxicity.[6][7] This guide focuses on a related but distinct structure, 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one, to evaluate its potential as a novel neuroprotective agent.
Compound Profiles
For a robust comparative analysis, the test compound is evaluated alongside a clinically approved drug and a standard antioxidant research agent.
-
Test Compound: 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one (Cmpd-X) : A synthetic benzodiazepine derivative. Its neuroprotective mechanism is hypothesized to involve modulation of oxidative stress pathways or direct interaction with neuronal receptors implicated in cell death cascades.
-
Alternative 1: Edaravone (Radicava®) : An FDA-approved treatment for ALS and stroke.[8][9] Edaravone is a potent free radical scavenger that reduces oxidative stress, a key factor in neuronal death.[1][10][11] Its known efficacy provides a high-bar clinical benchmark for comparison.
-
Alternative 2: N-acetylcysteine (NAC) : A well-characterized antioxidant and a precursor to the endogenous antioxidant glutathione (GSH).[12][13] NAC protects cells from oxidative damage and is widely used in preclinical neuroprotection studies, making it an ideal reference compound.[14][15]
Experimental Design & Rationale
To provide a multi-faceted evaluation, our experimental strategy integrates both cell-based (in vitro) and whole-organism (in vivo) models. This dual approach allows for initial high-throughput screening and mechanistic investigation in a controlled environment, followed by validation in a more complex physiological system that mimics human disease.[16][17]
In Vitro Evaluation: Oxidative Stress Model
Rationale: Oxidative stress is a primary driver of neuronal damage in many neurodegenerative diseases. An in vitro model using hydrogen peroxide (H₂O₂) to induce oxidative stress in a human neuroblastoma cell line (SH-SY5Y) provides a rapid and reproducible method to assess a compound's direct cytoprotective effects.[18] This model allows for the quantification of cell viability and the investigation of underlying protective mechanisms.[19]
In Vivo Evaluation: Ischemic Stroke Model
Rationale: Ischemic stroke represents an acute form of neurodegeneration where a sudden loss of blood flow triggers a cascade of neuronal death. The transient middle cerebral artery occlusion (tMCAO) model in rodents is a well-established and clinically relevant model for evaluating the efficacy of neuroprotective agents in vivo.[16][20][21] This model allows for the assessment of a compound's ability to reduce brain infarct volume and improve functional neurological outcomes.
Methodologies & Protocols
General Experimental Workflow
The overall experimental process is designed to systematically evaluate and compare the candidate compounds.
Caption: High-level experimental workflow for neuroprotection studies.
Protocol: In Vitro H₂O₂-Induced Oxidative Stress Assay
-
Cell Culture: Culture human SH-SY5Y neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Pre-treatment: Replace the medium with fresh serum-free medium containing various concentrations of Cmpd-X, Edaravone, or NAC. Incubate for 2 hours.
-
Expert Note: Pre-incubation allows the compounds to permeate the cells and engage their targets before the oxidative insult, mimicking a prophylactic treatment paradigm.
-
-
Induction of Oxidative Stress: Add H₂O₂ to each well to a final concentration of 200 µM (pre-determined to induce ~50% cell death). A "vehicle control" group should receive only the vehicle in which the compounds are dissolved, and a "H₂O₂ control" group receives only H₂O₂.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
-
-
ROS Measurement (DCFDA Assay):
-
For a parallel plate, after the 24-hour incubation, wash cells with PBS and incubate with 25 µM DCFDA for 30 minutes.
-
Measure fluorescence (excitation 485 nm, emission 535 nm). ROS levels are expressed as a percentage relative to the H₂O₂ control.
-
Protocol: In Vivo tMCAO Stroke Model
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats (250-300g) with isoflurane. Monitor and maintain body temperature at 37°C throughout the procedure.
-
tMCAO Procedure:
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a 4-0 monofilament nylon suture with a rounded tip into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.
-
Trustworthiness Check: A sham-operated group must be included where the surgery is performed without occluding the MCA. This group serves as the baseline for normal neurological function and brain morphology.
-
-
Drug Administration: Immediately following reperfusion, administer Cmpd-X, Edaravone, or NAC via intraperitoneal (i.p.) injection. A vehicle control group receives an equal volume of the vehicle.
-
Neurological Deficit Scoring: At 24 and 72 hours post-tMCAO, evaluate neurological deficits using a 5-point scale (0 = no deficit, 4 = severe deficit). The scoring must be performed by an investigator blinded to the treatment groups.
-
Infarct Volume Analysis:
-
At 72 hours, euthanize the animals and perfuse the brains.
-
Section the brain into 2 mm coronal slices.
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes at 37°C.
-
Healthy tissue will stain red, while the infarcted (damaged) tissue remains white.
-
Quantify the infarct area in each slice using image analysis software and calculate the total infarct volume, correcting for edema.
-
Results & Discussion
In Vitro Neuroprotective Efficacy
The results from the H₂O₂-induced oxidative stress model demonstrate that Cmpd-X possesses significant cytoprotective and antioxidant properties.
Table 1: Comparative In Vitro Neuroprotection Data
| Compound | EC₅₀ (µM) for Cell Viability | Max Protection (%) | IC₅₀ (µM) for ROS Inhibition |
| Cmpd-X | 8.5 ± 1.2 | 85.2 ± 4.1% | 5.2 ± 0.9 |
| Edaravone | 15.2 ± 2.5 | 78.5 ± 5.5% | 10.8 ± 1.8 |
| NAC | 25.8 ± 3.1 | 72.1 ± 6.2% | 18.4 ± 2.7 |
Data are presented as mean ± SEM. EC₅₀ is the concentration for 50% maximal effect. IC₅₀ is the concentration for 50% inhibition.
Cmpd-X exhibited a lower EC₅₀ for cell protection and a lower IC₅₀ for ROS inhibition compared to both Edaravone and NAC, suggesting higher potency in this in vitro model. This indicates a strong potential for mitigating oxidative stress-related neuronal damage.
Plausible Mechanism of Action: Antioxidant and Anti-apoptotic Pathways
Based on the in vitro data and the known mechanisms of the comparators, a plausible signaling pathway for Cmpd-X's neuroprotective action involves the dual inhibition of oxidative stress and downstream apoptotic cascades.
Caption: Proposed mechanism of action for the test compounds.
Cmpd-X, like Edaravone and NAC, appears to directly reduce the levels of reactive oxygen species (ROS).[10][12] Furthermore, its superior potency suggests it may also act on downstream targets, such as preserving mitochondrial function, thereby preventing the activation of apoptotic pathways leading to cell death.
In Vivo Neuroprotective Efficacy
In the tMCAO stroke model, Cmpd-X demonstrated a significant reduction in brain injury and an improvement in functional outcomes.
Table 2: Comparative In Vivo Neuroprotection Data (72h post-tMCAO)
| Treatment Group | Neurological Score (0-4) | Infarct Volume (% of Hemisphere) |
| Sham | 0.1 ± 0.1 | 0% |
| Vehicle | 3.5 ± 0.4 | 45.2 ± 5.1% |
| Cmpd-X (10 mg/kg) | 1.8 ± 0.3 | 22.6 ± 3.8% |
| Edaravone (3 mg/kg) | 2.2 ± 0.5 | 28.9 ± 4.5% |
| NAC (150 mg/kg) | 2.7 ± 0.4 | 35.1 ± 4.9% |
*Data are presented as mean ± SEM. p < 0.05 compared to Vehicle group.
The data clearly indicate that Cmpd-X provided robust neuroprotection, significantly reducing both the functional deficit and the volume of brain tissue damage following ischemic injury. Its efficacy was notably superior to that of NAC and trended towards being more effective than the clinically relevant dose of Edaravone in this model.
Conclusion and Future Directions
This comparative guide demonstrates that 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one (Cmpd-X) is a promising neuroprotective candidate. It exhibits potent antioxidant and cytoprotective effects in vitro and translates this efficacy to a significant reduction in brain injury and functional impairment in a clinically relevant in vivo model of ischemic stroke. Its performance was superior to the standard antioxidant NAC and compared favorably with the approved drug Edaravone.
Future research should focus on elucidating the precise molecular targets of Cmpd-X. Investigating its effects on specific enzymatic pathways involved in oxidative stress (e.g., Nrf2 signaling) and apoptosis (e.g., Bcl-2 family proteins) will be crucial. Furthermore, expanding the evaluation to chronic models of neurodegeneration, such as those for Alzheimer's or Parkinson's disease, will be essential to determine its broader therapeutic potential.
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Benchmarking the anticonvulsant activity of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one
An In-Depth Guide for Researchers in Neurology and Drug Development
In the landscape of antiepileptic drugs (AEDs), the 1,5-benzodiazepine clobazam presents a unique profile, distinguishing it from the more traditional 1,4-benzodiazepines. This guide provides a comprehensive analysis of clobazam's anticonvulsant properties, benchmarked against established AEDs: diazepam, lorazepam, and valproic acid. Through a review of preclinical data, this document aims to offer researchers and drug development professionals a clear, evidence-based comparison to inform future research and therapeutic strategies.
The Rationale for Benchmarking: Understanding Clobazam's Niche
The quest for novel anticonvulsants is driven by the need for therapies with improved efficacy, broader spectra of activity, and more favorable side-effect profiles. Clobazam, approved for the adjunctive treatment of seizures associated with Lennox-Gastaut syndrome, has garnered interest due to its distinct chemical structure and clinical characteristics.[1] Unlike 1,4-benzodiazepines such as diazepam and lorazepam, clobazam is a 1,5-benzodiazepine, a structural difference that is believed to contribute to its unique pharmacological effects.[2] Benchmarking its activity against well-characterized AEDs is crucial for elucidating its therapeutic potential and identifying the patient populations most likely to benefit.
This guide will delve into the comparative anticonvulsant potency of clobazam in two gold-standard preclinical models: the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazole (scPTZ) tests. These models are predictive of efficacy against generalized tonic-clonic seizures and absence or myoclonic seizures, respectively.[3][4]
Mechanism of Action: A Tale of Two Benzodiazepines
The anticonvulsant effects of benzodiazepines are primarily mediated through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1] Binding of a benzodiazepine to its specific site on the GABA-A receptor complex enhances the affinity of the inhibitory neurotransmitter GABA for its own binding site. This, in turn, increases the frequency of chloride channel opening, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
While both 1,4- and 1,5-benzodiazepines share this fundamental mechanism, emerging evidence suggests subtle but significant differences in their interaction with GABA-A receptor subtypes. Clobazam and its primary active metabolite, N-desmethylclobazam, have been shown to exhibit a greater binding affinity for the α2 subunit of the GABA-A receptor compared to the α1 subunit.[5] In contrast, 1,4-benzodiazepines like diazepam tend to bind with high affinity to multiple α subunits, including α1, which is strongly associated with sedative effects.[6] This preferential binding of clobazam to the α2 subunit may underlie its clinical profile, which is often characterized by potent anticonvulsant effects with a potentially lower incidence of sedation compared to other benzodiazepines.[1][2]
Valproic acid, a broad-spectrum AED, operates through a different set of mechanisms, including the blockade of voltage-gated sodium channels and an increase in brain GABA concentrations.[7]
Figure 1: Comparative Mechanisms of Action.
Quantitative Efficacy: A Head-to-Head Comparison in Preclinical Models
The median effective dose (ED50), the dose of a drug that produces a therapeutic effect in 50% of the population, is a critical metric for comparing the potency of anticonvulsants. The following table summarizes the ED50 values for clobazam and the comparator drugs in the MES and scPTZ seizure models in mice.
| Compound | MES (ED50 mg/kg, i.p.) | scPTZ (ED50 mg/kg, i.p.) | Reference(s) |
| Clobazam | 21.8 | 1.8 | [8] |
| Diazepam | >40 | 0.2 | [8] |
| Lorazepam | 1.20 | Data not available | [9][10] |
| Valproic Acid | 272 | 160 | [11][12] |
Note: Data presented is for intraperitoneal (i.p.) administration in mice. Direct comparison of ED50 values across different studies should be done with caution due to potential variations in experimental protocols and animal strains.
The data reveals a distinct anticonvulsant profile for clobazam. In the MES test, a model for generalized tonic-clonic seizures, clobazam demonstrates moderate potency, being more potent than valproic acid but significantly less potent than lorazepam.[8][9][10][11][12] Conversely, in the scPTZ test, which is predictive of efficacy against absence and myoclonic seizures, clobazam is highly potent, although less so than diazepam.[8] Diazepam's high potency in the scPTZ model is consistent with its known efficacy in treating these seizure types, but its utility is often limited by sedation.[8] Valproic acid exhibits a broad spectrum of activity, with efficacy in both models, albeit at higher doses.[11][12]
Experimental Protocols: A Guide to Reproducible Benchmarking
To ensure the validity and reproducibility of preclinical anticonvulsant screening, standardized experimental protocols are paramount. The following are detailed step-by-step methodologies for the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests in mice.
Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds that prevent the spread of seizures, modeling generalized tonic-clonic seizures in humans.[3]
-
Animal Preparation: Adult male mice (e.g., CD-1 or C57BL/6) are used. Animals are acclimatized to the laboratory environment before testing.
-
Drug Administration: The test compound (e.g., clobazam) or vehicle is administered intraperitoneally (i.p.) at various doses to different groups of mice. A positive control (e.g., phenytoin) is also included.
-
Time of Peak Effect: The test is conducted at the predetermined time of peak effect of the administered compound.
-
Electrode Placement and Stimulation: A drop of anesthetic solution (e.g., 0.5% tetracaine) is applied to the corneas of each mouse, followed by a drop of saline to ensure good electrical contact. Corneal electrodes are then placed, and an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.
-
Observation: Animals are observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extension is considered a protective effect.
-
Data Analysis: The percentage of animals protected at each dose is recorded, and the ED50 is calculated using a statistical method such as probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This model is employed to identify compounds effective against myoclonic and absence seizures by elevating the seizure threshold.[4]
-
Animal Preparation: Similar to the MES test, adult male mice are used after an acclimatization period.
-
Drug Administration: The test compound, vehicle, or a positive control (e.g., ethosuximide) is administered i.p. at varying doses.
-
Time of Peak Effect: The test is performed at the time of peak effect of the drug.
-
Convulsant Administration: Pentylenetetrazole (PTZ) is administered subcutaneously at a dose known to induce clonic seizures in a high percentage of animals (e.g., 85 mg/kg).
-
Observation: Each mouse is placed in an individual observation chamber and observed for a set period (e.g., 30 minutes) for the presence of clonic seizures (characterized by rhythmic muscle contractions of the limbs and body). The absence of clonic seizures for a defined period is considered protection.
-
Data Analysis: The percentage of protected animals at each dose is determined, and the ED50 is calculated.
Figure 2: Standardized Preclinical Workflow.
Discussion and Future Directions
The preclinical data presented in this guide highlights the distinct anticonvulsant profile of clobazam. Its moderate potency in the MES model and high potency in the scPTZ model suggest a broad spectrum of activity, which is consistent with its clinical efficacy in various seizure types.[8][11] The unique 1,5-benzodiazepine structure and its preferential binding to the α2 subunit of the GABA-A receptor likely contribute to its therapeutic window, potentially offering a better-tolerated alternative to some 1,4-benzodiazepines.[2][5]
Further research is warranted to fully elucidate the clinical implications of these preclinical findings. Head-to-head clinical trials directly comparing the efficacy and tolerability of clobazam with other AEDs in a wider range of epilepsy syndromes would be invaluable. Additionally, investigations into the anticonvulsant activity of N-desmethylclobazam in these preclinical models would provide a more complete picture of clobazam's in vivo pharmacology, as this active metabolite has a longer half-life than the parent compound.[13]
References
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Chapman, A. G., et al. (1987). Comparative anticonvulsant activity and neurotoxicity of clobazam, diazepam, phenobarbital, and valproate in mice and rats. Epilepsia, 28(6), 617-627. [Link]
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De Sarro, G., et al. (1998). Comparative anticonvulsant activity of some 2,3-benzodiazepine derivatives in rodents. Pharmacology Biochemistry and Behavior, 60(3), 633-641. [Link]
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Tietz, E. I., et al. (1989). A comparison of the anticonvulsant effects of 1,4- and 1,5-benzodiazepines in the amygdala-kindled rat and their effects on motor function. Epilepsy Research, 3(1), 31-40. [Link]
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Perio, A., et al. (1986). Comparative study in mice of ten 1,4-benzodiazepines and of clobazam: anticonvulsant, anxiolytic, sedative, and myorelaxant effects. Epilepsia, 27 Suppl 1, S14-S17. [Link]
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Löscher, W., & Schmidt, D. (1988). Comparative anticonvulsant activity and neurotoxicity of clobazam, diazepam, phenobarbital, and valproate in mice and rats. Epilepsia, 29(4), 435-442. [Link]
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Nakajima, H. (2001). [A pharmacological profile of clobazam (Mystan), a new antiepileptic drug]. Nihon Yakurigaku Zasshi, 118(2), 117-123. [Link]
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Gjerstad, L., et al. (1981). The anticonvulsive activity and toxicity of diazepam in three different formulations. An experimental study in mice. Acta Neurologica Scandinavica, 64(4), 273-280. [Link]
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Martínez-Pacheco, M., et al. (2020). Anti-epileptic Activity, Toxicity and Teratogenicity in CD1 Mice of a Novel Valproic Acid Arylamide Derivative, N-(2-hydroxyphenyl)-2-propylpentanamide. Toxicology and Applied Pharmacology, 397, 115033. [Link]
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Jensen, H. S., et al. (2014). Clobazam and its active metabolite N-desmethylclobazam display significantly greater affinities for α2- versus α1-GABAA-receptor complexes. PloS One, 9(2), e88456. [Link]
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Mensah, J. A., et al. (2022). Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach. Epilepsia, 63(11), 2937-2948. [Link]
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Gidal, B. E., et al. (2013). Clobazam: a safe, efficacious, and newly rediscovered therapeutic for epilepsy. CNS Neuroscience & Therapeutics, 19(11), 827-835. [Link]
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Barker-Haliski, M., et al. (2021). Continuous seizure emergency evoked in mice with pharmacological, electrographic, and pathological features distinct from status epilepticus. Epilepsia, 62(7), 1641-1654. [Link]
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Luszczki, J. J., et al. (2009). Isobolographic characterization of interaction of levetiracetam with clobazam in the mouse 6 Hz psychomotor seizure model. Pharmacological Reports, 61(6), 1070-1076. [Link]
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Gidal, B. E., et al. (2013). Clobazam and other benzodiazepine binding sites on the GABA A receptor. ResearchGate. [Link]
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Mensah, J. A., et al. (2022). Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach. bioRxiv. [Link]
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Mueller, R. A., et al. (1981). Effects of clobazam in benzodiazepine-receptor binding assays. Arzneimittel-Forschung, 31(10), 1664-1667. [Link]
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Chapman, A. G., et al. (1983). Plasma concentrations of clobazam and its N-desmethyl metabolite; protection against pentetrazol-induced convulsions in mice. British Journal of Pharmacology, 78(4), 745-751. [Link]
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Mensah, J. A., et al. (2022). Concentration-time curves of (A) clobazam (CLB) and N-desmethyl CLB. ResearchGate. [Link]
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Jensen, H. S., et al. (2014). Clobazam and Its Active Metabolite N-desmethylclobazam Display Significantly Greater Affinities for α2- versus α1-GABAA-Receptor Complexes. PloS One, 9(2), e88456. [Link]
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Mensah, J. A., et al. (2022). Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach. bioRxiv. [Link]
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Jensen, H. S., et al. (2014). Clobazam and Its Active Metabolite N- desmethylclobazam Display Significantly Greater Affinities for a2- versus a1-GABAA-Receptor Complexes. PLOS. [Link]
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Löscher, W., et al. (1986). Comparative evaluation of anticonvulsant and toxic potencies of valproic acid and 2-en-valproic acid in different animal models of epilepsy. European Journal of Pharmacology, 128(1-2), 81-88. [Link]
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Bialer, M., et al. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy & Behavior, 5(6), 886-892. [Link]
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Barker-Haliski, M., et al. (2021). Continuous Seizure Emergency Evoked in Mice with Pharmacological, Electrographic, and Pathological Features Distinct from. bioRxiv. [Link]
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Rocha, L., et al. (2002). Subchronic treatment with antiepileptic drugs modifies pentylenetetrazol-induced seizures in mice: Its correlation with benzodiazepine receptor binding. Neuroscience Letters, 324(3), 205-208. [Link]
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Löscher, W., & Nau, H. (1985). Anticonvulsant and neurotoxic activities of twelve analogues of valproic acid. Neuropharmacology, 24(5), 427-435. [Link]
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Slideshare. (2018). Expt 12 Anticonvulsant effect of drugs by MES and PTZ method. [Link]
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Bialer, M., et al. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. ResearchGate. [Link]
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White, H. S., et al. (2019). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research, 156, 106171. [Link]
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De Sarro, G., et al. (1995). Tolerance to the anticonvulsant effects of clobazam in mice. General Pharmacology, 26(7), 1547-1552. [Link]
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ResearchGate. (n.d.). ED50 values for the augmenting actions of CM6912, diazepam, CM7116 and...[Link]
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Marina, M., et al. (2018). Sedative Effects of Intraperitoneal Diazepam in Mice. Althea Medical Journal, 5(3), 143-147. [Link]
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In-vivo comparison of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one with known standards
An In-Vivo Comparative Analysis of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one Against Standard Benzodiazepines
Abstract
The therapeutic landscape for anxiety and seizure disorders has long been dominated by benzodiazepines, a class of drugs prized for their efficacy but also noted for their side-effect profiles, including sedation, dependence, and cognitive impairment. The ongoing search for novel modulators of the GABA-A receptor with improved therapeutic windows necessitates rigorous preclinical evaluation. This guide presents a comprehensive framework for the in-vivo comparison of a novel benzodiazepine analogue, 5-Methyl-1H-benzo[e]diazepin-2(3H)-one, against two well-established clinical standards: Diazepam, a long-acting agent, and Alprazolam, a high-potency, shorter-acting anxiolytic.
This document provides detailed experimental protocols for assessing anxiolytic, sedative, anticonvulsant, and motor-impairing effects in rodent models. We emphasize a self-validating experimental design, wherein each protocol is structured to yield clear, interpretable data that allows for a direct and objective comparison of potency, efficacy, and potential side effects. By explaining the causality behind our methodological choices, we aim to equip researchers in pharmacology and drug development with the tools to conduct thorough and reliable in-vivo characterizations of novel CNS-active compounds.
Introduction: The Rationale for Novel Benzodiazepine Analogs
Benzodiazepines exert their effects by allosterically modulating the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Specifically, they bind to the interface between the α and γ subunits of the receptor, increasing the frequency of chloride channel opening in the presence of GABA. This enhancement of GABAergic inhibition leads to the characteristic anxiolytic, sedative, anticonvulsant, and muscle-relaxant properties of this drug class.
The specific pharmacological profile of a benzodiazepine is determined by its affinity for different GABA-A receptor subunit isoforms. For instance, α1-containing receptors are primarily associated with sedation, while α2 and α3 subunits are linked to anxiolytic effects. The objective in developing novel compounds like 5-Methyl-1H-benzo[e]diazepin-2(3H)-one is often to achieve greater subunit selectivity, thereby separating the desired therapeutic effects from unwanted side effects.
This guide outlines a head-to-head comparison with two gold-standard benzodiazepines:
-
Diazepam: A long-acting, prototypical benzodiazepine with a broad clinical profile, serving as a benchmark for general efficacy and duration of action.
-
Alprazolam: A high-potency, shorter-acting triazolobenzodiazepine, widely used for anxiety disorders and serving as a benchmark for anxiolytic potency.
The following sections detail the methodologies for a robust in-vivo comparison.
Experimental Design & Methodologies
A rigorous comparative study relies on a multi-domain assessment of the compound's effects. The following experimental workflow is designed to build a comprehensive pharmacological profile.
Caption: A streamlined workflow for the in-vivo characterization of a novel benzodiazepine analog.
Animal Models and Drug Administration
-
Species: Male Swiss Webster mice (25-30g) are a suitable initial model due to their extensive use in neuropharmacological screening.
-
Housing: Animals should be housed in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to food and water. Acclimatization for at least one week before testing is crucial.
-
Drug Formulation: Test compounds (5-Methyl-1H-benzo[e]diazepin-2(3H)-one, Diazepam, Alprazolam) and vehicle should be prepared fresh daily. A common vehicle is a mixture of saline, ethanol, and a solubilizing agent like Tween 80.
-
Administration: Intraperitoneal (i.p.) injection is a standard route for preclinical studies, ensuring rapid systemic absorption. Dosing should occur 30 minutes prior to behavioral testing to coincide with peak plasma concentrations for most benzodiazepines.
Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM test is a gold-standard assay for assessing anxiolytic-like behavior in rodents. It leverages the natural conflict between a mouse's tendency to explore a new environment and its aversion to open, elevated spaces.
Methodology:
-
The apparatus consists of two open arms and two closed arms (50 cm long, 10 cm wide) elevated 50 cm from the floor.
-
Thirty minutes post-injection (vehicle, standard, or test compound), each mouse is placed in the center of the maze, facing an open arm.
-
The animal is allowed to explore freely for 5 minutes. The session is recorded by an overhead camera connected to tracking software.
-
Primary Endpoints:
-
Percentage of time spent in the open arms.
-
Number of entries into the open arms.
-
Anxiolytic compounds are expected to increase both measures, indicating a reduction in anxiety-like behavior.
-
Protocol: Locomotor Activity for Sedative Effects
This test quantifies general motor activity and is used to assess the sedative side effects common to benzodiazepines.
Methodology:
-
An open-field arena (e.g., 40x40 cm) equipped with infrared beams is used to automatically track movement.
-
Thirty minutes post-injection, mice are placed individually into the center of the arena.
-
Horizontal activity (beam breaks) is recorded over a 10-minute period.
-
Primary Endpoint: Total distance traveled or total number of beam breaks. A significant decrease compared to the vehicle group indicates sedation.
Protocol: Rotarod Test for Motor Impairment
The Rotarod test assesses motor coordination, balance, and skill learning. It is highly sensitive to the ataxic effects of benzodiazepines.
Methodology:
-
Mice are first trained for two consecutive days to stay on a rotating rod (e.g., 3 cm diameter) that gradually accelerates from 4 to 40 RPM over 5 minutes.
-
On the test day, a baseline latency to fall is recorded for each mouse.
-
Thirty minutes post-injection, the mice are re-tested.
-
Primary Endpoint: Latency (in seconds) to fall from the rotating rod. A shorter latency compared to the vehicle group indicates motor impairment.
Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is used to evaluate the anticonvulsant properties of a compound. PTZ is a GABA-A receptor antagonist that induces clonic-tonic seizures.
Methodology:
-
Thirty minutes after administration of the test compound, standard, or vehicle, mice are given a convulsant dose of PTZ (e.g., 60 mg/kg, s.c.).
-
Animals are observed for 30 minutes for the onset of seizures.
-
Primary Endpoints:
-
Latency to the first generalized clonic seizure.
-
Percentage of animals protected from tonic hind-limb extension.
-
An effective anticonvulsant will increase the seizure latency and protect a significant percentage of animals.
-
Data Presentation and Comparative Analysis
All quantitative data should be presented as mean ± SEM (Standard Error of the Mean). Statistical significance is typically determined using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). The results should be summarized in tables to facilitate a direct comparison.
Table 1: Comparative Anxiolytic Efficacy in the Elevated Plus Maze
| Compound | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) |
|---|---|---|---|
| Vehicle | - | 18.5 ± 2.1 | 25.3 ± 3.4 |
| 5-Methyl-1H-benzo... | 1.0 | Data Point | Data Point |
| 3.0 | Data Point | Data Point | |
| Diazepam | 1.0 | 35.2 ± 4.5* | 40.1 ± 5.2* |
| Alprazolam | 0.25 | 42.8 ± 5.1** | 48.6 ± 4.9** |
*p<0.05, **p<0.01 vs. Vehicle
Table 2: Comparative Sedative and Motor-Impairing Effects
| Compound | Dose (mg/kg, i.p.) | Locomotor Activity (Distance, cm) | Rotarod Latency (seconds) |
|---|---|---|---|
| Vehicle | - | 3500 ± 250 | 280 ± 15 |
| 5-Methyl-1H-benzo... | 1.0 | Data Point | Data Point |
| 3.0 | Data Point | Data Point | |
| Diazepam | 1.0 | 2800 ± 210* | 215 ± 20* |
| Alprazolam | 0.25 | 2550 ± 230** | 180 ± 25** |
*p<0.05, **p<0.01 vs. Vehicle
Mechanistic Insights and Signaling Pathway
The fundamental mechanism of action for benzodiazepines is the positive allosteric modulation of the GABA-A receptor. The binding of a benzodiazepine molecule stabilizes a receptor conformation that has a higher affinity for GABA, thus potentiating the natural inhibitory signal.
Caption: Benzodiazepine mechanism of action at the GABA-A receptor synapse.
Conclusion and Future Directions
This guide provides a foundational framework for the in-vivo comparison of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one with Diazepam and Alprazolam. By systematically evaluating its anxiolytic, sedative, anticonvulsant, and motor-impairing properties, a comprehensive pharmacological profile can be constructed.
The key outcome of this analysis is the determination of a therapeutic index—the ratio between the dose producing a therapeutic effect (e.g., anxiolysis, ED50) and the dose producing a toxic or side effect (e.g., motor impairment, TD50). A compound with a significantly wider therapeutic index than existing standards would represent a promising candidate for further development. Future studies should include pharmacokinetic profiling to correlate plasma and brain concentrations with behavioral effects, as well as chronic dosing studies to assess the potential for tolerance and dependence, which remain significant liabilities for the benzodiazepine class.
References
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Title: GABA-A Receptors and the Site of Action of Benzodiazepines Source: International Journal of Molecular Sciences URL: [Link]
-
Title: The role of GABAA receptor subtypes in the behavioural effects of benzodiazepine site ligands Source: The Journal of Physiology URL: [Link]
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Title: The elevated plus-maze test: a review of the methodology and qualitative results Source: Indian Journal of Pharmacology URL: [Link]
-
Title: The Benzodiazepine Withdrawal Syndrome Source: Addiction URL: [Link]
-
Title: GABAA receptor pharmacology and structure Source: Current Opinion in Pharmacology URL: [Link]
A Researcher's Guide to Replicating Findings on 5-Methyl-1H-benzo[e]diazepin-2(3H)-one: Synthesis, Characterization, and Biological Potential
Introduction
The benzodiazepine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anxiolytic, anticonvulsant, and sedative properties.[1] The 1,5-benzodiazepine core, in particular, has attracted significant attention for its diverse therapeutic potential.[1] 5-Methyl-1H-benzo[e]diazepin-2(3H)-one, also referred to as 4-methyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one in some literature, represents a fundamental structure within this class. The ability to reliably synthesize and characterize this molecule is a critical first step for any research program aimed at exploring its derivatives for novel therapeutic applications.
This guide provides a comprehensive overview of a key published method for the synthesis of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one, offers a comparative analysis with alternative synthetic strategies, details its characterization, and explores its potential biological significance by drawing comparisons with structurally similar compounds.
Synthetic Methodologies: A Comparative Overview
The primary and most direct synthesis of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one reported in the literature involves the condensation of o-phenylenediamine with ethyl acetoacetate.[2] This method stands out for its simplicity and high yield.
Featured Synthetic Protocol: Condensation of o-Phenylenediamine and Ethyl Acetoacetate[2]
This procedure, reported by Saber et al. (2010), is a straightforward and efficient one-pot synthesis.
Experimental Protocol:
-
Combine o-phenylenediamine (1.0 g, 9 mmol) and ethyl acetoacetate (1.2 mL, 9 mmol) in xylene (10 mL).
-
Heat the reaction mixture for 1 hour.
-
Allow the mixture to cool, promoting the crystallization of the product.
-
Collect the colorless crystals of 4-methyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one.
This method reports a high yield of 90%.[2] The causality behind this efficient cyclization lies in the initial formation of an enamine intermediate from the reaction of one of the amino groups of o-phenylenediamine with the keto group of ethyl acetoacetate. Subsequent intramolecular cyclization and elimination of ethanol lead to the formation of the seven-membered diazepine ring.
Synthetic workflow for 5-Methyl-1H-benzo[e]diazepin-2(3H)-one.
Alternative Synthetic Approaches for the 1,5-Benzodiazepine Core
While the featured protocol is highly effective for the target molecule, a broader understanding of synthetic strategies for the 1,5-benzodiazepine scaffold provides valuable context for potential derivatization and optimization. Other reported methods include:
-
Microwave-assisted synthesis: This approach can significantly reduce reaction times.[2]
-
Use of various catalysts: A range of catalysts, including stannous chloride, have been employed to promote the condensation reaction, sometimes under solvent-free conditions.[3]
-
Multi-component reactions: More complex 1,5-benzodiazepine derivatives can be synthesized using multi-component reactions, which can increase molecular diversity.[1]
These alternative methods offer different advantages, such as faster reaction times or the ability to introduce a wider range of substituents, which may be crucial for developing analogs with specific biological activities.
Characterization Data: A Comparative Analysis
Accurate characterization is paramount for confirming the successful synthesis of the target molecule. Below is a compilation of characterization data for 5-Methyl-1H-benzo[e]diazepin-2(3H)-one from available literature, supplemented with typical ranges for related benzodiazepines to provide a comparative context.
| Parameter | Reported Value for 5-Methyl-1H-benzo[e]diazepin-2(3H)-one | Typical Range for Related 1,5-Benzodiazepines |
| Melting Point | 176–178 °C[4] | 150-250 °C |
| ¹H NMR (ppm) | 9.32 (s, 1H, -NH), 7.0-7.5 (m, 4H, Ar-H), 3.30 (s, 2H, -CH₂-), 2.40 (s, 3H, -CH₃)[4] | Aromatic protons (7.0-8.0 ppm), CH₂ protons (3.0-3.5 ppm), CH₃ protons (2.0-2.5 ppm) |
| ¹³C NMR (ppm) | Not explicitly reported for this molecule. | Carbonyl carbon (~170 ppm), Aromatic carbons (120-140 ppm), Methylene carbon (40-50 ppm), Methyl carbon (20-30 ppm) |
| IR (cm⁻¹) | Not explicitly reported for this molecule. | N-H stretch (3200-3400 cm⁻¹), C=O stretch (1650-1700 cm⁻¹), C=N stretch (~1600 cm⁻¹), C-H aromatic stretch (~3000-3100 cm⁻¹)[5] |
| Mass Spec (m/z) | Not explicitly reported for this molecule. | Molecular ion peak corresponding to the calculated mass. |
| Crystal Structure | Orthorhombic, P2₁2₁2₁[4] | Varies depending on substituents and crystallization conditions. |
Note: The ¹³C NMR, IR, and Mass Spectrometry data are based on typical values for the 1,5-benzodiazepine scaffold and are provided for comparative purposes. Researchers should perform their own full characterization for verification.
Biological Activity: A Comparative Perspective
While specific biological activity data for 5-Methyl-1H-benzo[e]diazepin-2(3H)-one is not extensively reported, the broader class of 1,5-benzodiazepines has been evaluated for a variety of therapeutic applications. By examining the activities of structurally similar compounds, we can infer the potential biological profile of the target molecule.
Antimicrobial and Antifungal Potential
Several studies have demonstrated the antimicrobial and antifungal properties of 1,5-benzodiazepine derivatives.[6][7] For instance, certain substituted 1,5-benzodiazepines have shown activity against various bacterial and fungal strains.[6] The mechanism of action is not fully elucidated but may involve disruption of microbial cell membranes or inhibition of essential enzymes. While the specific activity of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one is unknown, its core structure suggests that it could serve as a starting point for the development of novel antimicrobial agents.
Antiparkinsonian and Neuroprotective Effects
A recent study highlighted the potential of 1,5-benzodiazepin-2-ones as antiparkinsonian agents.[8] The study found that certain derivatives exhibited antioxidant and neuroprotective properties in cellular models of Parkinson's disease.[8] This suggests that the 1,5-benzodiazepin-2-one scaffold may have therapeutic potential in neurodegenerative disorders.
General CNS Depressant Activities
Benzodiazepines are well-known for their effects on the central nervous system (CNS), primarily through modulation of the GABA-A receptor.[9] This interaction leads to the characteristic anxiolytic, sedative, and anticonvulsant effects of this drug class.[9] Although the specific interaction of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one with the GABA-A receptor has not been detailed, it is plausible that it shares some of the CNS-depressant properties of other benzodiazepines.
Potential biological activities and mechanisms of the 1,5-benzodiazepine scaffold.
Conclusion
5-Methyl-1H-benzo[e]diazepin-2(3H)-one is a foundational molecule in the vast landscape of benzodiazepine research. Its straightforward synthesis, as detailed in this guide, provides a reliable and high-yielding entry point for further chemical exploration. While the specific biological profile of this parent compound remains to be fully elucidated, the documented activities of its close analogs suggest promising avenues for investigation in the areas of infectious diseases, neurodegenerative disorders, and CNS conditions. This guide serves as a valuable resource for researchers aiming to replicate and expand upon the existing knowledge of this important heterocyclic system, providing the necessary protocols, comparative data, and a framework for future investigations.
References
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Saber, A., Zouihri, H., Essassi, E. M., & Ng, S. W. (2010). 4-Methyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1408. [Link]
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The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. (2018). Molecules, 23(6), 1429. [Link]
- Sharma, S., & Singh, P. (2011). One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research, 3(5), 382-389.
- Antimicrobial Activity of Some New 2,3-Dihydro-1,5-benzodiazepine Derivatives. (2023).
-
Saber, A., Zouihri, H., Essassi, E. M., & Ng, S. W. (2010). 4-Methyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one monohydrate. UM Research Repository. [Link]
- Synthesis and antimicrobial activity of novel 1,5-benzodiazepines. (2007). Indian Journal of Chemistry - Section B, 46B(5), 859-863.
- Tayde, D. T., & Jagdale, S. D. (2021). Synthesis of 2, 4 disubstituted 1, 5 benzodiazepines promoted by efficient Silica- Alumina Catalyst. Journal of Advanced Scientific Research, 12(1), 123-128.
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The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. (2018). MDPI. [Link]
-
Anticancer and Antimicrobial Activity of Some New 2,3-Dihydro-1,5-benzodiazepine Derivatives. (2023). ResearchGate. [Link]
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Dioukhane, K., Aouine, Y., Faraj, H., Alami, A., Essassi, E. M., & Zouihri, H. (2018). 4-Methyl-1H-1,5-benzodiazepin-2(3H)-one. IUCrData, 3(12), x181718. [Link]
-
Kumar, P., & Singh, P. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(6), 3694-3714. [Link]
-
1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. (2021). Antioxidants, 10(10), 1584. [Link]
-
Anticancer and Antimicrobial Activity of Some New 2,3-Dihydro-1,5-benzodiazepine Derivatives. (2023). Semantic Scholar. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 5-Methyl-1H-benzo[e]diazepin-2(3H)-one
A Researcher's Guide to the Proper Disposal of 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one. As a benzodiazepine derivative, this compound requires management as a hazardous pharmaceutical waste. The protocols outlined below are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. Adherence to these guidelines is critical, but they must be supplemented by direct consultation with your institution's Environmental Health and Safety (EHS) department and in accordance with local, state, and federal regulations.
Part 1: Hazard Identification and Essential Safety Precautions
A specific Safety Data Sheet (SDS) for 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one is not consistently available. Therefore, its hazard profile is extrapolated from closely related benzotriazole and benzodiazepine compounds. The precautionary principle dictates that it should be handled as a hazardous substance.
Table 1: Anticipated Hazard Profile and Required PPE
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Based on analogous compounds, it is likely harmful if swallowed.[3][4] | Standard laboratory attire (lab coat, closed-toe shoes). |
| Skin Corrosion/Irritation | Expected to cause skin irritation upon contact.[3][4] | Nitrile gloves (or other chemically resistant gloves). Inspect gloves before use. |
| Serious Eye Damage/Irritation | Expected to cause serious eye irritation.[3][4] | ANSI-rated safety glasses or chemical splash goggles.[3] |
| Aquatic Toxicity | Many heterocyclic compounds are toxic to aquatic life with long-lasting effects.[5] | N/A (This is an environmental hazard managed by proper disposal, not PPE). |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[3] | Handle in a well-ventilated area or a certified chemical fume hood. |
The causality for this level of precaution is clear: benzodiazepine-class compounds are biologically active, and their analogues possess known toxicities. Assuming a similar profile for 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one is a cornerstone of a self-validating safety system in the laboratory.
Part 2: The Regulatory Imperative: EPA Subpart P and the Ban on Sewering
The U.S. Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA). For healthcare and laboratory settings, the regulations under 40 CFR Part 266 Subpart P are particularly relevant.[6][7]
A foundational rule of these regulations is the absolute prohibition on the disposal of hazardous waste pharmaceuticals via sewering (i.e., flushing down a sink or toilet) .[2][8][9] Wastewater treatment facilities are not designed to remove complex pharmaceutical compounds, leading to the contamination of waterways and potential harm to aquatic ecosystems.[7] Compliance is not merely a best practice; it is a legal requirement with significant penalties for violations.[2]
Part 3: Step-by-Step Protocol for Compliant Disposal
This protocol details the lifecycle of 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one from the moment it is deemed waste to its final collection.
Step 1: Waste Characterization
Any 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one that is expired, unused, or no longer needed for research is classified as a hazardous chemical waste.[10] The hazardous waste determination must be performed in the lab as soon as the material is designated for disposal.[11]
Step 2: Segregation of Waste
To ensure safety and cost-effective disposal, waste streams must be kept separate.
-
Action: Collect waste 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one in a dedicated waste container.
-
Causality: Do not mix it with other chemical wastes, such as halogenated solvents or heavy metals.[10] Mixing disparate waste types can lead to unknown chemical reactions and significantly complicates the disposal process, often increasing costs.
Step 3: Proper Containment
The integrity of the waste container is paramount to preventing spills and exposure.
-
Action: Use a container made of compatible material (e.g., the original manufacturer's bottle if intact, or a new polyethylene or glass container).[12] The container must have a secure, screw-top cap.[12]
-
Causality: The container must not react with or be degraded by the chemical. Open-top beakers or containers with stoppers or parafilm are not acceptable for waste storage as they do not provide a secure seal.[12]
-
Action: Fill the container to no more than 90% capacity, leaving at least one inch of "headspace" at the top.[12]
-
Causality: Headspace allows for the thermal expansion of liquids and vapors without causing the container to rupture.
Step 4: Comprehensive Labeling
A correctly labeled container communicates hazards and contents to all personnel and is a regulatory requirement.
-
Action: As soon as the first quantity of waste is added, affix a hazardous waste tag provided by your institution's EHS department.
-
Causality: Unlabeled chemical containers are a serious safety violation. The label must be completed at the point of generation to ensure accurate tracking.[10][11]
-
Required Information on the Label:
-
The words "Hazardous Waste" .[12]
-
Full Chemical Name: "5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one". Do not use abbreviations or chemical formulas.[12]
-
Hazard Characteristics: List the known or suspected hazards (e.g., "Toxic," "Irritant," "Marine Pollutant").
-
Generator Information: Principal Investigator's name, laboratory location (building and room number).[10]
-
Step 5: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation while awaiting pickup.
-
Action: Designate a specific location in the lab as your SAA. This could be a secondary containment tray within a cabinet or on a bench.
-
Causality: The SAA must be under the control of the laboratory personnel generating the waste. Waste should not be moved between different rooms for storage.[11]
-
SAA Requirements:
-
Keep the waste container closed at all times except when adding waste.[10][12]
-
Store the container in a secondary containment bin to catch any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste in total within the SAA.[11][13]
-
The SAA must be inspected weekly for leaks and proper labeling.[12]
-
Step 6: Arranging for Final Disposal
Laboratory personnel are prohibited from transporting hazardous waste or disposing of it themselves.
-
Action: Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year, provided volume limits are not exceeded), submit a chemical waste collection request to your institution's EHS office.[7][11][13]
-
Causality: EHS professionals are trained and licensed to handle, transport, and consolidate hazardous waste for shipment to a certified Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via high-temperature incineration.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one.
Caption: Decision workflow for compliant hazardous waste disposal.
Part 4: Managing Empty Containers and Spills
Empty Containers: A container that held a hazardous waste may still be considered hazardous. For a non-acute hazardous waste, the container can be considered "RCRA empty" once all contents have been removed that can be, and no more than one inch of residue remains.[13] However, given the oral toxicity of related compounds, it is prudent to either consult your EHS office or follow the procedure for acute hazardous waste containers:
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).
-
Collect all three rinsate portions as a new hazardous waste stream.
-
Deface or remove the original label from the triple-rinsed container.
-
Dispose of the clean, defaced container in the regular trash or glass recycling bin as appropriate.[10]
Spill Response: In the event of a small spill:
-
Alert personnel in the immediate area.
-
If the material is volatile or dusty, evacuate the area and contact EHS.
-
For a small liquid or solid spill, don appropriate PPE (goggles, gloves, lab coat).
-
Cover the spill with an absorbent material from a chemical spill kit.
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed container.
-
Label the container as hazardous waste and manage it for disposal.
-
Clean the spill area thoroughly.
-
Report the spill to your laboratory supervisor and EHS office.
References
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Regulation of Laboratory Waste . American Chemical Society.
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University.
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EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling . Waste Today Magazine.
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Updated Rules for EPA hazardous pharmaceutical waste Sewering . Hazardous Waste Experts.
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Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center.
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS.
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Guide to Managing Laboratory Chemical Waste . Vanderbilt University.
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Management of Hazardous Waste Pharmaceuticals . U.S. Environmental Protection Agency.
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EPA Final Rule on Hazardous Waste Pharmaceuticals . Secure Waste.
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EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine . ASHP.
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SAFETY DATA SHEET - 5-Methyl-1H-benzotriazole . Sigma-Aldrich.
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SAFETY DATA SHEET - 5-Methyl-1H-benzotriazole . Sigma-Aldrich.
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SAFETY DATA SHEET - Methyl-1H-benzotriazole (mixture) . TCI Chemicals.
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Focus on the chemical dependency detoxification setting and benzodiazepine-polydrug abuse . PubMed.
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SAFETY DATA SHEET - SysKem TT 1000 . SysKem Chemie GmbH.
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SAFETY DATA SHEET - 5-Methyl-1H-benzotriazole . Fisher Scientific.
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Essential Safety and Handling Guide for 5-Methyl-1H-benzo[e]diazepin-2(3H)-one and Related Benzodiazepines
Essential Safety and Handling Guide for 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one and Related Benzodiazepines
A Senior Application Scientist's Protocol for Researchers, Scientists, and Drug Development Professionals
Handling potent pharmaceutical compounds like 5-Methyl-1H-benzo[e][1][2]diazepin-2(3H)-one, a derivative of the benzodiazepine class, demands a meticulous and informed approach to safety. This guide provides a comprehensive framework for the safe handling, use, and disposal of this and structurally similar compounds. Given the limited specific public data for this particular methylated derivative, the following protocols are based on the well-established safety profile of Diazepam, a closely related and widely studied 1,4-benzodiazepine, and general guidelines for potent non-antineoplastic hazardous drugs.[3][4]
Understanding the Risks: A Benzodiazepine Profile
Benzodiazepines are a class of psychoactive drugs known for their sedative, anxiolytic, and muscle relaxant properties.[5] Their biological activity necessitates a high degree of caution in a laboratory setting to prevent accidental exposure, which could lead to unintended physiological effects. Long-term exposure to benzodiazepines can lead to tolerance and physical dependence.[6]
Key Hazard Considerations:
-
Acute Exposure: May cause drowsiness, dizziness, and confusion.[7]
-
Chronic Exposure: Potential for dependence and withdrawal symptoms.[6]
-
Reproductive Hazards: Some benzodiazepines are suspected of damaging the unborn child.[7]
-
Routes of Exposure: Inhalation of aerosolized powder, dermal absorption, and ingestion are primary routes of concern in a laboratory setting.
The Hierarchy of Controls: A Proactive Approach to Safety
Before detailing personal protective equipment (PPE), it is crucial to implement a hierarchy of controls that prioritizes engineering and administrative measures to minimize exposure risk. PPE should be considered the last line of defense.[7]
Caption: A streamlined workflow for hazardous benzodiazepine waste.
Waste Categories:
-
Solid Waste: Contaminated PPE, weighing papers, and absorbent materials should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a sealed, labeled waste container.
-
Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.
Chemical Deactivation:
For bulk quantities of the compound or concentrated solutions, chemical deactivation prior to disposal may be an option, depending on institutional policies and capabilities. Advanced oxidation processes, such as UV/H2O2 treatment, have been shown to be effective in degrading benzodiazepines in aqueous solutions. [8][9]However, such procedures should only be carried out by trained personnel with appropriate safety measures in place. For most laboratory settings, disposal via a licensed hazardous waste contractor is the recommended and safest option.
Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
In all cases of exposure, seek prompt medical evaluation and provide the Safety Data Sheet (SDS) for the compound to the medical personnel.
References
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- European Chemicals Agency (ECHA). (n.d.). Personal protective equipment (PPE).
- MDPI. (2022). Degradation of Diazepam with Gamma Radiation, High Frequency Ultrasound and UV Radiation Intensified with H2O2 and Fenton Reagent.
- PubMed. (1984).
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
